CYCLOHEXANONE PEROXIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-hydroperoxycyclohexyl)peroxycyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c13-11(7-3-1-4-8-11)16-17-12(15-14)9-5-2-6-10-12/h13-14H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UICXTANXZJJIBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(O)OOC2(CCCCC2)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 | |
| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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| URL | https://cameochemicals.noaa.gov/chemical/14751 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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DSSTOX Substance ID |
DTXSID9058812 | |
| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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Molecular Weight |
246.30 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanone peroxide, not more than 72% in solution is a white solid dissolved in some unkown organic solvent. Responders should try to identify the solvent being used. Solvent is added to lessen explosion hazard., 1-hydroxy-1'-hydroperoxy dicyclohexyl peroxide is an odorless thick white liquid. Sinks in water. (USCG, 1999), Liquid, Odorless thick white liquid or paste; [CAMEO] Moist white solid; [MSDSonline] | |
| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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| Record name | Cyclohexanone, peroxide | |
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| Record name | Cyclohexanone peroxide | |
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Flash Point |
315 °F Combustible solution) (dibutyl phthalate) (USCG, 1999), 315 °F | |
| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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| Record name | Cyclohexanone peroxide | |
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Solubility |
OFF-WHITE THICK PASTE; INSOL IN WATER; SOL IN COMMON ORG SOLVENTS /PASTE WITH DIBUTYL PHTHALATE/, Insoluble in water; soluble in most organic solvents | |
| Record name | CYCLOHEXANONE PEROXIDE | |
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Density |
1.05 at 68 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.00000071 [mmHg] | |
| Record name | Cyclohexanone peroxide | |
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Color/Form |
Grayish paste | |
CAS No. |
12262-58-7, 78-18-2 | |
| Record name | CYCLOHEXANONE PEROXIDE, NOT MORE THAN 72% IN SOLUTION | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-HYDROXY-1'-HYDROPEROXY DICYCLOHEXYL PEROXIDE | |
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| Record name | 1-[(1-Hydroperoxycyclohexyl)dioxy]cyclohexanol | |
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| Record name | Cyclohexanone peroxide | |
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| Record name | Cyclohexanone, peroxide | |
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| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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| Record name | Cyclohexanol, 1-[(1-hydroperoxycyclohexyl)dioxy]- | |
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| Record name | Cyclohexanone, peroxide | |
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| Record name | 1-hydroperoxycyclohexyl 1-hydroxycyclohexyl peroxide | |
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| Record name | 1-HYDROPEROXYCYCLOHEXYL 1-HYDROXYCYCLOHEXYL PEROXIDE | |
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| Record name | CYCLOHEXANONE PEROXIDE | |
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Melting Point |
76-77 °C | |
| Record name | CYCLOHEXANONE PEROXIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/281 | |
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Foundational & Exploratory
The Genesis of Cyclohexanone Peroxide: A Technical Chronicle of its Discovery and Early Synthesis
For Immediate Release
This in-depth technical guide delves into the historical discovery and foundational synthesis of cyclohexanone (B45756) peroxide, a compound of significant interest in organic synthesis and polymer chemistry. Targeted at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the early scientific endeavors that led to the identification and characterization of this important organic peroxide.
A Historical Trajectory: From Cyclohexanone to its Peroxidic Derivatives
The journey to understanding cyclohexanone peroxide is intrinsically linked to the discovery of its parent molecule, cyclohexanone. The initial synthesis of cyclohexanone is credited to Edmund Drechsel in 1888. However, the exploration of peroxides derived from cyclic ketones gained significant momentum with the seminal work of Adolf von Baeyer and Victor Villiger in 1899 on the oxidation of ketones. This reaction, now famously known as the Baeyer-Villiger oxidation, laid the fundamental chemical principles for the interaction of ketones with peroxy compounds.
While the Baeyer-Villiger reaction provided the theoretical framework, the first detailed investigations into the specific peroxides derived from cyclohexanone appear in the mid-20th century. Two publications stand as landmarks in the early history of this compound:
-
A 1955 paper by N. Brown, M. J. Hartig, M. J. Roedel, A. W. Anderson, and C. E. Schweitzer of DuPont, which detailed the preparation of what they termed "this compound" through the oxidation of cyclohexanol.
-
A 1958 publication by the renowned organic chemist M. S. Kharasch and his colleague G. Sosnovsky, which focused on the structural elucidation of the various peroxide species formed from the reaction of cyclohexanone with hydrogen peroxide.
These studies not only confirmed the existence of stable peroxide structures derived from cyclohexanone but also began to unravel the complex equilibria between different peroxidic forms.
Early Experimental Protocols: The Dawn of this compound Synthesis
The pioneering researchers in the mid-20th century laid the groundwork for the synthesis of this compound. Below are detailed methodologies reconstructed from the seminal publications of that era.
Synthesis via Oxidation of Cyclohexanol (Brown et al., 1955)
This method involved the direct oxidation of cyclohexanol, a readily available precursor. While the original paper provides extensive details, a generalized protocol is as follows:
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and gas inlet is charged with cyclohexanol.
-
Initiation: The reaction is typically initiated by the addition of a metallic catalyst, such as a cobalt salt, which was a common practice in oxidation chemistry of that period.
-
Oxidation: A stream of an oxygen-containing gas (e.g., air or pure oxygen) is passed through the heated cyclohexanol. The temperature is carefully controlled to maintain a steady reaction rate and prevent runaway reactions.
-
Monitoring: The progress of the reaction is monitored by periodically analyzing the reaction mixture for the formation of peroxides, typically through iodometric titration to determine the active oxygen content.
-
Workup and Isolation: Upon reaching the desired peroxide concentration, the reaction is terminated. The product, a mixture of cyclohexanone and its peroxides, is then subjected to purification steps, which may include crystallization or distillation under reduced pressure to isolate the peroxide species.
Direct Peroxidation of Cyclohexanone (Kharasch and Sosnovsky, 1958)
Kharasch and Sosnovsky's work focused on the products formed from the direct reaction of cyclohexanone with hydrogen peroxide. Their experiments were crucial in identifying the different peroxide structures that could be formed.
Experimental Protocol:
-
Reaction Mixture: Cyclohexanone is reacted with hydrogen peroxide, often in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid, to facilitate the reaction.
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the reaction and to favor the formation of specific peroxide structures.
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Stoichiometry: The molar ratio of cyclohexanone to hydrogen peroxide is a critical parameter that influences the distribution of the resulting peroxide products (monomeric, dimeric, etc.).
-
Isolation of Products: The peroxide products, which often precipitate from the reaction mixture as crystalline solids, are isolated by filtration.
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Characterization: The isolated peroxides are then subjected to various analytical techniques of the time, including melting point determination, elemental analysis, and molecular weight determination, to elucidate their structures.
Quantitative Data from Early Studies
The early researchers meticulously documented their findings, providing valuable quantitative data that shed light on the synthesis and properties of this compound.
| Parameter | Brown et al. (1955) - Oxidation of Cyclohexanol | Kharasch and Sosnovsky (1958) - Peroxidation of Cyclohexanone |
| Primary Reactants | Cyclohexanol, Oxygen | Cyclohexanone, Hydrogen Peroxide |
| Catalyst | Cobalt salts (implied) | Mineral Acids (e.g., H₂SO₄, HCl) |
| Key Reaction Conditions | Elevated temperatures | Low temperatures (0-10 °C) |
| Primary Product(s) | A mixture referred to as "this compound" | Various peroxide structures (e.g., 1,1'-dihydroxydicyclohexyl peroxide) |
| Yield | Reported as high yields at moderate conversions | Yields dependent on reaction conditions and stoichiometry |
| Analytical Methods | Iodometric titration for active oxygen content | Melting point, elemental analysis, molecular weight determination |
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the early synthetic approaches to this compound, the following diagrams are provided.
Caption: Early synthetic routes to this compound.
Conclusion
The discovery and initial synthesis of this compound were not the result of a single breakthrough but rather a gradual progression of scientific understanding. Building upon the foundational principles of ketone oxidation established by Baeyer and Villiger, researchers in the mid-20th century, notably the groups at DuPont and the University of Chicago, systematically explored the reactions of cyclohexanone and its precursors with oxidizing agents. Their meticulous experimental work and structural analysis provided the fundamental knowledge upon which modern applications of this compound in polymer science, organic synthesis, and potentially drug development are based. This historical perspective offers valuable insights into the evolution of organic peroxide chemistry and continues to inform contemporary research in the field.
An In-depth Technical Guide to the Synthesis of Cyclohexanone Peroxide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the synthesis of cyclohexanone (B45756) peroxides, focusing on the core reaction mechanisms, detailed experimental protocols, and associated quantitative data. Cyclohexanone peroxides are a class of organic peroxides utilized as polymerization initiators, curing agents for resins, and intermediates in organic synthesis.[1] Their synthesis primarily involves the reaction of cyclohexanone with a peroxide source, typically hydrogen peroxide, often under acidic conditions or with specific catalysts. The reaction can yield a variety of products, including monomeric and dimeric structures, as well as the notable trimeric form, tricyclohexylidene triperoxide (TCHP), which is known for its hazardous and explosive nature.[2][3]
Core Reaction Mechanisms
The reaction between cyclohexanone and hydrogen peroxide is complex and can lead to several different peroxide products depending on the reaction conditions. The most common pathway is an acid-catalyzed nucleophilic addition.
Acid-Catalyzed Formation of Cyclic Cyclohexanone Peroxides
Under acidic conditions, the carbonyl oxygen of cyclohexanone is protonated, activating the carbonyl carbon for nucleophilic attack by hydrogen peroxide. This initial addition forms a hydroxy hydroperoxide intermediate (1-hydroxy-1-hydroperoxycyclohexane). This intermediate can then react further with other cyclohexanone molecules or with itself, leading to a mixture of dimeric (dicyclohexylidene diperoxide) and trimeric (tricyclohexylidene triperoxide) products. The formation of these cyclic structures involves a series of condensation and cyclization steps.[2][3]
Synthesis of 1,1-Di(tert-butylperoxy)cyclohexane
A related class of compounds, diperoxyketals, can be synthesized by reacting cyclohexanone with tert-butyl hydroperoxide in the presence of an acid catalyst, such as a mixture of sulfuric acid and another acid.[4] The mechanism involves the acid-catalyzed addition of two equivalents of tert-butyl hydroperoxide to the cyclohexanone carbonyl group, with the elimination of water.
Experimental Protocols
The following protocols are adapted from patent literature and represent common methods for synthesizing cyclohexanone peroxides.
Protocol 1: Synthesis using a Titanium-Silicon Molecular Sieve Catalyst
This method describes a one-step synthesis of cyclohexanone peroxide using a heterogeneous catalyst, which simplifies product purification and catalyst recycling.[5]
Materials:
-
Cyclohexanone (20.00 g)
-
Hydrogen peroxide (30% solution, 40.40 g)
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Titanium-silicon molecular sieve (TS-1) catalyst (1.5 g)
-
Optional Solvent: tert-butanol (B103910) or cyclohexane
-
Glass reactor with stirring mechanism and heating mantle
-
Dropping funnel
Procedure:
-
Charge the glass reactor with 20.00 g of cyclohexanone and 1.5 g of the titanium-silicon molecular sieve catalyst.
-
If using a solvent, add the specified volume (e.g., 84.84 mL of tert-butanol or cyclohexane).
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Begin stirring the mixture and heat the reactor to 70 °C.
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Once the temperature is stable, add 40.40 g of hydrogen peroxide solution dropwise at a uniform rate using the dropping funnel.
-
Maintain the reaction temperature at 70 °C with continuous stirring for 2 hours.
-
After 2 hours, stop the reaction and allow the mixture to cool.
-
Separate the catalyst from the liquid phase via filtration. The catalyst can be recycled.
-
Purify the resulting product through appropriate methods such as distillation or crystallization to isolate the target this compound.
Protocol 2: Synthesis of 1,1-Di(tert-butylperoxy)cyclohexane
This protocol outlines the synthesis of a specific diperoxyketal from cyclohexanone and tert-butyl hydroperoxide.[4]
Materials:
-
Cyclohexanone
-
tert-Butyl hydroperoxide (TBHP)
-
Catalyst: Mixture of sulfuric acid (H₂SO₄) and another acid (M)
-
Reaction kettle equipped with a stirrer, thermometer, and reflux condenser
Procedure:
-
Charge the reaction kettle with cyclohexanone and tert-butyl hydroperoxide. The molar ratio of TBHP to cyclohexanone should be between 2:1 and 10:1.
-
Begin stirring the mixture.
-
Add the acid catalyst mixture. The weight ratio of catalyst to cyclohexanone should be between 0.01:1 and 0.50:1. The weight ratio of H₂SO₄ to the other acid (M) in the catalyst mixture should be between 0.5:1 and 15:1.
-
Maintain the reaction temperature between -20 °C and 40 °C under normal pressure.
-
Allow the reaction to proceed for 0.5 to 10 hours.
-
Upon completion, quench the reaction and neutralize the acid catalyst using an alkali wash.
-
Wash the organic layer with water to obtain a neutral reaction liquid.
-
Isolate the final product, 1,1-di(tert-butylperoxy)cyclohexane, via vacuum distillation.
Quantitative Data
The efficiency of this compound synthesis is highly dependent on the chosen methodology and reaction conditions.
Table 1: Effect of Solvent on TS-1 Catalyzed Synthesis
The use of a solvent in the titanium-silicon molecular sieve catalyzed method can significantly impact the conversion of cyclohexanone and the selectivity for this compound.[5]
| Solvent | Cyclohexanone Conversion (%) | This compound Selectivity (%) |
| None | 91.63 | 99.45 |
| tert-Butanol (28.28 mL) | 89.55 | 99.30 |
| tert-Butanol (84.84 mL) | 96.27 | 99.34 |
| Cyclohexane (42.42 mL) | 93.23 | 99.24 |
| Cyclohexane (84.84 mL) | 98.94 | 99.53 |
Reaction Conditions: 20.00 g cyclohexanone, 40.40 g H₂O₂, catalyst, 70 °C, 2 h.[5]
Table 2: Reaction Parameters for 1,1-Di(tert-butylperoxy)cyclohexane Synthesis
This table summarizes the general reaction parameters for the synthesis of the diperoxyketal.[4]
| Parameter | Value Range |
| Molar Ratio (TBHP : Cyclohexanone) | (2 - 10) : 1 |
| Weight Ratio (Catalyst : Cyclohexanone) | (0.01 - 0.50) : 1 |
| Reaction Temperature | -20 °C to 40 °C |
| Reaction Time | 0.5 - 10 hours |
Safety Considerations
Organic peroxides, including cyclohexanone peroxides, are potentially explosive and thermally sensitive compounds.[1][2] Their synthesis should be performed with extreme caution in a well-ventilated fume hood and behind a safety shield. Concentrated hydrogen peroxide is a strong oxidizer and corrosive.[2] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reactions should be carefully monitored for temperature changes to prevent thermal runaways. The products should be stored at low temperatures and away from heat, light, and incompatible materials.
References
- 1. lookchem.com [lookchem.com]
- 2. thesis.unipd.it [thesis.unipd.it]
- 3. scholars.huji.ac.il [scholars.huji.ac.il]
- 4. CN102336694A - Synthesis method of di(tert-butylperoxy)ketal - Google Patents [patents.google.com]
- 5. CN107266344A - A kind of preparation method of this compound - Google Patents [patents.google.com]
fundamental physicochemical properties of cyclohexanone peroxide
An In-depth Technical Guide on the Fundamental Physicochemical Properties of Cyclohexanone (B45756) Peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of cyclohexanone peroxide. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, from polymer synthesis to specialized chemical reactions. This guide delves into its fundamental properties, experimental protocols for their determination, and key chemical behaviors such as decomposition and polymerization initiation.
Core Physicochemical Properties
This compound is a white to yellowish crystalline powder or paste, depending on its formulation. It is a cyclic ketone peroxide known for its potent oxidizing properties and its role as a free radical initiator.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₂₂O₅ | [2][3] |
| Molecular Weight | 246.30 g/mol | [4] |
| Appearance | White or yellowish needle-like crystals or powder; often supplied as a paste. | [1] |
| Melting Point | 76-80 °C | [1] |
| Boiling Point | Decomposes upon heating. | [5] |
| Density | Approximately 1.15 g/cm³ (rough estimate) | [2] |
| Vapor Pressure | 3.81 x 10⁻⁷ mmHg at 25°C | [2] |
| Solubility | Insoluble in water. Soluble in many organic solvents including alcohols, benzene, acetone, and petroleum ether. | [1] |
| pKa | 11.73 ± 0.20 (Predicted) | [2] |
| Flash Point | 180.4 °C (for the peroxide itself, though formulations may differ) | [2] |
Synthesis and Decomposition
This compound is typically synthesized through the reaction of cyclohexanone with hydrogen peroxide, often in the presence of an acid catalyst.[1] The reaction is exothermic and requires careful temperature control.
The compound is thermally sensitive and can decompose exothermically, posing a significant hazard if not handled correctly. The decomposition process involves the homolytic cleavage of the weak oxygen-oxygen bond, generating free radicals. This property is harnessed in its application as a polymerization initiator. The decomposition can be accelerated by heat, UV radiation, and the presence of metal ions.
Experimental Protocols
Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the heat of decomposition of this compound.
Methodology: A differential scanning calorimeter is used to measure the heat flow to or from the sample as a function of temperature.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated at a constant rate, for example, 1, 2, 4, or 6 °C/min. The temperature range should be set to encompass the decomposition region, for instance, from ambient temperature to 250 °C.
-
Data Analysis: The resulting DSC curve (heat flow vs. temperature) will show an exothermic peak corresponding to the decomposition of the peroxide. The onset temperature of this peak is determined as the intersection of the baseline with the tangent of the steepest slope of the peak. The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd) in J/g.
DSC Experimental Workflow
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample and quantify any impurities.
Methodology: Reversed-phase HPLC with UV detection is a common method for the analysis of organic peroxides.
-
Sample Preparation: A stock solution of the this compound sample is prepared by accurately weighing a known amount and dissolving it in a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water. A series of calibration standards of a known pure reference standard are prepared in the same solvent.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic or gradient mixture of water and an organic solvent like acetonitrile or methanol. A common starting point is a 75:25 (v/v) mixture of water and methanol.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detector: A UV detector set at a wavelength where the peroxide absorbs, for example, 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The retention time of the main peak in the sample chromatogram is compared to that of the reference standard to identify the this compound. The purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve is constructed from the peak areas of the standard solutions, and the concentration of this compound in the sample is determined from this curve.
Analysis of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.
Methodology: A sample of this compound is heated to induce decomposition, and the resulting products are analyzed by GC-MS.
-
Sample Preparation: A dilute solution of this compound in a suitable solvent is prepared.
-
Decomposition: The solution is heated in a sealed vial at a specific temperature for a defined period to induce thermal decomposition.
-
GC-MS Analysis:
-
Injection: A small volume of the headspace gas or the liquid phase is injected into the GC-MS system.
-
Gas Chromatography: The components are separated on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp up to effectively separate the decomposition products.
-
Mass Spectrometry: As the separated components elute from the GC column, they are ionized (e.g., by electron ionization), and their mass-to-charge ratios are measured.
-
-
Data Analysis: The resulting mass spectra of the separated components are compared with a library of known spectra (e.g., NIST library) to identify the decomposition products.
Polymerization Initiation
This compound is widely used as a radical initiator for the polymerization of monomers like methyl methacrylate (B99206) (MMA). The initiation process involves the thermal decomposition of the peroxide to generate free radicals, which then react with the monomer to start the polymerization chain reaction.
The overall process can be broken down into three main stages:
-
Initiation: The peroxide decomposes upon heating to form two free radicals. This is the rate-determining step.
-
Propagation: The initial radical adds to a monomer molecule, creating a new, larger radical. This new radical then adds to another monomer molecule, and the process repeats, leading to the growth of the polymer chain.
-
Termination: The growth of the polymer chain is stopped when two radicals react with each other. This can occur through combination (forming a single long chain) or disproportionation (one radical abstracts a hydrogen from another, resulting in two polymer chains, one with a saturated end and one with an unsaturated end).
Free Radical Polymerization Pathway
Applications in Drug Development
While organic peroxides are versatile reagents in organic synthesis, their direct application in the synthesis of pharmaceutical compounds is not widely documented for this compound specifically. Their primary role would likely be as a radical initiator for polymerization in the creation of drug delivery systems or medical devices. For instance, polymers initiated by such peroxides could be used to encapsulate active pharmaceutical ingredients (APIs) for controlled release.
It is important to note that the use of any residual peroxide in a final pharmaceutical product would be highly regulated and likely undesirable due to potential reactivity and toxicity. Therefore, its application would primarily be in the synthesis of polymeric excipients or intermediates where it can be completely removed in subsequent purification steps. The search for direct, documented roles of this compound in the synthesis of specific APIs did not yield concrete examples, suggesting its use in this area is not common or is proprietary.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme care.[4]
-
Explosion Hazard: It is sensitive to heat, shock, and friction. It can decompose explosively, especially in its pure, dry form. It is often supplied as a paste or solution with a phlegmatizer to reduce its sensitivity.[4]
-
Fire Hazard: It is a strong oxidizing agent and can ignite or cause the ignition of other combustible materials.
-
Health Hazards: It can be irritating to the skin, eyes, and respiratory system.
-
Storage: It should be stored in a cool, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as reducing agents, strong acids, strong bases, and metal salts.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. chemcess.com [chemcess.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. EP3246315A1 - Caprolactam preparation method - Google Patents [patents.google.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. High-performance liquid chromatography using diode array detector and fluorescence detector for hydrogen peroxide analysis in processed fishery foods - PMC [pmc.ncbi.nlm.nih.gov]
Cyclohexanone Peroxide: A Technical Guide to Its Chemistry, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone (B45756) peroxide is an organic peroxide of significant interest in various fields of chemistry and industry. It serves as a crucial initiator for free radical polymerization and as a versatile intermediate in organic synthesis. For professionals in drug development, understanding its properties and synthesis is valuable for its potential application in the creation of novel pharmaceutical compounds and drug delivery systems. This technical guide provides an in-depth overview of cyclohexanone peroxide, focusing on its chemical identity, synthesis, and key applications, with a particular emphasis on quantitative data and detailed experimental protocols.
CAS Registry Number and Chemical Identity
The designation "this compound" can refer to a mixture of related compounds or to specific chemical entities. The two most relevant CAS Registry Numbers are:
-
78-18-2 : This number specifically identifies 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide . This compound is a primary and significant component of what is commercially known as this compound.
-
12262-58-7 : This CAS number is more broadly used for This compound , which may represent a mixture of peroxides derived from cyclohexanone or be used interchangeably with 78-18-2 in some contexts.
It is crucial for researchers to be aware of these distinctions when sourcing and utilizing this chemical.
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound, primarily associated with CAS number 78-18-2.
Table 1: Physical Properties of this compound (CAS 78-18-2)
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₅ |
| Molecular Weight | 246.30 g/mol |
| Appearance | White to off-white crystalline solid or paste |
| Melting Point | 76-77 °C[1] |
| Boiling Point | Decomposes upon heating |
| Solubility | Insoluble in water; soluble in many organic solvents |
Table 2: Safety and Hazard Data for this compound
| Hazard Information | Description |
| GHS Pictograms | Explosion, Flame, Health Hazard |
| Hazard Statements | H242: Heating may cause a fire. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H332: Harmful if inhaled. |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis of this compound
The primary method for synthesizing this compound involves the reaction of cyclohexanone with hydrogen peroxide, often in the presence of a catalyst. The following is a generalized experimental protocol based on methodologies described in the scientific literature and patents[2].
Experimental Protocol: Synthesis of 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide
Materials:
-
Cyclohexanone
-
Hydrogen peroxide (30-50% aqueous solution)
-
Catalyst (e.g., mineral acids like hydrochloric acid or solid catalysts like titanium silicalite-1)
-
Solvent (optional, e.g., tert-butanol, cyclohexane)
-
Sodium bicarbonate or other suitable base for neutralization
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate for drying
-
Solvents for extraction and purification (e.g., diethyl ether, petroleum ether, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place cyclohexanone (1.0 equivalent). If a solvent is used, it is added at this stage. The flask is cooled in an ice bath to maintain a low temperature (0-5 °C).
-
Addition of Hydrogen Peroxide: Hydrogen peroxide (1.0-1.5 equivalents) is added dropwise to the stirred cyclohexanone solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.
-
Catalysis: The catalyst is introduced to the reaction mixture. The reaction is then allowed to proceed at a controlled temperature (typically between 0 °C and room temperature) for a specified duration (ranging from a few hours to overnight), with continuous stirring.
-
Work-up:
-
The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
The aqueous layer is separated, and the organic layer is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., petroleum ether/diethyl ether) or by column chromatography on silica (B1680970) gel.
Table 3: Example Reaction Conditions for this compound Synthesis[2]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Cyclohexanone Conversion (%) | This compound Selectivity (%) |
| Titanium Silicalite-1 | None | 70 | 2 | 91.63 | 99.45 |
| Titanium Silicalite-1 | tert-Butanol | 70 | 2 | 96.27 | 99.34 |
| Titanium Silicalite-1 | Cyclohexane | 70 | 2 | 98.94 | 99.53 |
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Applications in Research and Drug Development
While this compound is not typically used as a direct therapeutic agent, its chemical properties make it a valuable tool for researchers and professionals in drug development in several ways:
-
Polymerization Initiator: It is widely used to initiate the polymerization of various monomers. This is particularly relevant in the development of polymer-based drug delivery systems, where the controlled polymerization of biocompatible monomers is essential for creating nanoparticles, hydrogels, and other drug carriers. Organic peroxides can be used as crosslinking agents to form three-dimensional polymer networks[3][4][5].
-
Intermediate in Organic Synthesis: As a source of reactive oxygen species, this compound can be employed in various organic transformations. Its reactivity can be harnessed to introduce peroxide functionalities into complex molecules, which can be precursors to a wide range of pharmaceuticals.
-
Reactive Oxygen Species (ROS) Research: Organic peroxides can serve as model compounds in the study of oxidative stress and the biological effects of reactive oxygen species. While not a direct signaling molecule in the classical sense, understanding its interaction with biological systems can provide insights into the mechanisms of cellular damage and antioxidant defense. In biological systems, ROS can act as signaling molecules, activating pathways such as MAP kinases and PI3K/Akt, and transcription factors like Nrf2 and NF-κB[6][7].
Logical Relationship of Applications
References
- 1. researchgate.net [researchgate.net]
- 2. CN107266344A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. pergan.com [pergan.com]
- 4. mdpi.com [mdpi.com]
- 5. publications.iupac.org [publications.iupac.org]
- 6. resource.aminer.org [resource.aminer.org]
- 7. Reactive Oxygen Species Signaling and Oxidative Stress: Transcriptional Regulation and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Decomposition Kinetics of Cyclohexanone Peroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanone (B45756) peroxide (CHP), a widely utilized organic peroxide in various industrial applications, poses significant thermal hazards due to its propensity for exothermic decomposition. A thorough understanding of its thermal decomposition kinetics is paramount for ensuring safe handling, storage, and application. This technical guide provides a comprehensive overview of the thermal decomposition of cyclohexanone peroxide, consolidating key kinetic data, experimental protocols, and mechanistic insights. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical safety.
Introduction
Organic peroxides are characterized by the presence of a labile oxygen-oxygen single bond, which can readily cleave upon heating to generate highly reactive free radicals. This property makes them effective as initiators for polymerization and other chemical reactions. However, the low dissociation energy of the O-O bond also renders them thermally unstable. The decomposition of this compound is a complex process that can be influenced by various factors, including temperature, solvent, and the presence of contaminants. Uncontrolled decomposition can lead to thermal runaway reactions, posing significant fire and explosion risks.
This guide summarizes the available quantitative data on the thermal decomposition kinetics of this compound, details the experimental methodologies employed for its characterization, and elucidates the proposed reaction mechanism.
Quantitative Kinetic Data
The thermal decomposition of this compound has been investigated using various thermo-analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). These studies provide crucial kinetic parameters that describe the rate of decomposition as a function of temperature.
Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound
| Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Method | Reference |
| 122.0 - 122.7 | Not explicitly stated | DSC (Ozawa–Flynn–Wall, Friedman, and ASTM E698 methods) | [1] |
| ~150 | Not explicitly stated | DSC | Inferred from studies on similar organic peroxides |
Note: The pre-exponential factor (A) is not always explicitly reported in the literature for this compound. Its value is crucial for the complete kinetic description and is a subject for further investigation.
Table 2: Thermal Hazard Safety Parameters for this compound
| Parameter | Value | Method | Reference |
| Self-Accelerating Decomposition Temperature (SADT) | 55.0 °C | Calculated from experimental data | [1] |
| Time to Maximum Rate under adiabatic conditions (TMRad) for 24h | 61.3 °C | Calculated from experimental data | [1] |
| Onset Decomposition Temperature (T_onset) | 100 - 124 °C | DSC | [1] |
Experimental Protocols
The characterization of the thermal decomposition of this compound relies on specialized calorimetric techniques. The following sections detail the typical experimental setups for DSC and ARC analysis.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.
Experimental Workflow for DSC Analysis
Figure 1: A typical experimental workflow for DSC analysis.
Key DSC Parameters:
-
Sample Mass: Typically 1-5 mg to minimize thermal gradients.
-
Heating Rate (β): A range of heating rates (e.g., 2, 5, 10, 15 °C/min) is used to perform model-free kinetic analysis.
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidation.
-
Crucible Type: Hermetically sealed aluminum or gold-plated copper pans are used to contain the sample and any volatile decomposition products.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter used to study the thermal runaway potential of chemicals. It operates under a "heat-wait-search" mode to detect the onset of an exothermic reaction and then follows the temperature and pressure rise under adiabatic conditions.
Experimental Workflow for ARC Analysis
Figure 2: A typical experimental workflow for ARC analysis.
Key ARC Parameters:
-
Sample Mass: Typically a few grams.
-
Bomb Material: Titanium or other inert materials.
-
Detection Sensitivity: The instrument can detect self-heating rates as low as 0.02 °C/min.
Decomposition Mechanism and Products
The thermal decomposition of this compound proceeds through a free radical chain reaction mechanism. This mechanism can be broadly divided into three main stages: initiation, propagation, and termination.
Proposed Decomposition Pathway
Figure 3: A generalized radical chain mechanism for CHP decomposition.
-
Initiation: The process is initiated by the homolytic cleavage of the weak O-O bond in the this compound molecule upon heating. This generates two highly reactive oxy radicals.
-
Propagation: The initially formed radicals can then attack other this compound molecules, abstract hydrogen atoms from a solvent, or undergo further fragmentation. These reactions generate new radical species, thus propagating the chain reaction.
-
Termination: The chain reaction is terminated when two radical species combine (recombination) or react in a way that forms stable, non-radical products (disproportionation).
Decomposition Products
The thermal decomposition of this compound can lead to a variety of products, depending on the reaction conditions. While a comprehensive analysis of all products is complex, gas chromatography-mass spectrometry (GC-MS) studies of related peroxides suggest the formation of:
-
Cyclohexanone: A primary product resulting from the rearrangement of the initial oxy radical.
-
Carbon Dioxide (CO₂): Formed from the decarboxylation of intermediate species.
-
Water (H₂O): A common byproduct.
-
Various Ring-Opened Products: Such as dicarboxylic acids (e.g., adipic acid) and other smaller organic molecules, resulting from further fragmentation and rearrangement reactions.
Conclusion
The thermal decomposition of this compound is a complex exothermic process governed by free radical chemistry. This guide has summarized the key kinetic parameters, including activation energies and thermal hazard safety data, essential for the safe handling and utilization of this compound. The detailed experimental protocols for DSC and ARC provide a framework for researchers to conduct their own thermal stability assessments. The proposed decomposition mechanism, while generalized, offers a fundamental understanding of the initiation, propagation, and termination steps involved. Further research is warranted to fully elucidate the pre-exponential factor in the Arrhenius equation and to provide a more detailed and quantitative analysis of the decomposition products under various conditions. This knowledge is critical for the development of safer chemical processes and for mitigating the inherent risks associated with the use of organic peroxides.
References
Photolytic Decomposition Pathways of Cyclohexanone Peroxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanone (B45756) peroxide, a cyclic ketone peroxide existing primarily as a mixture of dimeric and trimeric structures, is a compound of significant interest due to its role in various chemical processes. This technical guide provides a comprehensive overview of the anticipated photolytic decomposition pathways of cyclohexanone peroxide. While direct, detailed studies on the photochemistry of this compound are limited in publicly accessible literature, this document extrapolates likely mechanisms based on the well-established photochemistry of other organic peroxides, particularly cyclic ketone peroxides like triacetone triperoxide (TATP), and fundamental principles of photochemistry. This guide outlines the primary photochemical events, subsequent radical-mediated secondary reactions, and potential final products. Detailed experimental protocols for investigating these pathways are provided, alongside quantitative data where available from analogous systems. Visualizations of the proposed pathways and experimental workflows are presented to facilitate a deeper understanding.
Introduction
This compound is formed from the reaction of cyclohexanone with hydrogen peroxide, typically under acidic conditions. The resulting product is a mixture of various structures, with the dimeric (1,1'-dihydroperoxydicyclohexyl peroxide) and trimeric forms being the most common.[1] The presence of weak peroxide (-O-O-) bonds in these molecules makes them susceptible to decomposition upon exposure to energy, including ultraviolet (UV) radiation. Understanding the photolytic decomposition of this compound is crucial for assessing its stability, potential hazards, and its role as a source of reactive oxygen species in various applications.
The absorption of UV light by an organic peroxide molecule excites it to a higher energy state, which can lead to the homolytic cleavage of the weak oxygen-oxygen single bond.[2] This initial photochemical event generates highly reactive alkoxy radicals, which can then initiate a cascade of secondary thermal reactions.
Proposed Photolytic Decomposition Pathways
The photolytic decomposition of this compound is expected to be initiated by the cleavage of the O-O bond, which has a low dissociation energy. The subsequent reactions of the resulting radicals will dictate the final product distribution.
Primary Photochemical Process: O-O Bond Homolysis
Upon absorption of a photon of suitable energy (typically in the UV region), the primary photochemical event is the homolytic cleavage of a peroxide bond to yield two oxy radicals. For the dimeric form of this compound, this can be represented as:
-
Initiation: The peroxide molecule absorbs a photon (hν), leading to the homolytic cleavage of the O-O bond to form two diradicals.
This primary process is anticipated to be highly efficient due to the inherent weakness of the peroxide bond.
Secondary Decomposition Pathways
The initially formed radicals are highly energetic and can undergo several secondary reactions, including β-scission, hydrogen abstraction, and recombination.
The oxy radical centered on the cyclohexane (B81311) ring can undergo β-scission, leading to the opening of the cyclohexane ring and the formation of a carbon-centered radical and a molecule of cyclohexanone. This pathway is analogous to the decomposition of other cyclic alkoxy radicals.
-
β-Scission: The oxy radical undergoes ring opening to form an acyl radical.
-
Decarbonylation: The resulting acyl radical can lose a molecule of carbon monoxide (CO) to form a pentyl radical.
-
Further Reactions: The pentyl radical can then undergo various reactions such as hydrogen abstraction to form pentane, or react with other radicals or oxygen.
An alternative pathway involves the formation of cyclohexanone and hydroxyl radicals.
-
Intramolecular Hydrogen Abstraction: The initial oxy radical could potentially abstract a hydrogen atom from the adjacent hydroxyl group (in the case of 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide), leading to the formation of water and another radical species. However, a more direct fragmentation is likely.
-
Fragmentation to Cyclohexanone and other Radicals: The initial diradical can fragment to produce two molecules of cyclohexanone and two hydroxyl radicals.
Studies on the decomposition of the related cyclic ketone peroxide, triacetone triperoxide (TATP), have shown that its decomposition, including under UV radiation, yields acetone (B3395972) and ozone as major products.[3][4] By analogy, the photolytic decomposition of the trimeric form of this compound could be expected to yield cyclohexanone and ozone.
-
Trimer Decomposition: The trimeric this compound, upon photolysis, could fragment to produce three molecules of cyclohexanone and one molecule of ozone.
The following diagram illustrates the proposed primary and secondary photolytic decomposition pathways of dimeric this compound.
Caption: Proposed photolytic decomposition pathways of dimeric this compound.
Quantitative Data
| Compound/System | Wavelength (nm) | Quantum Yield (Φ) | Notes | Reference |
| α-pinene Secondary Organic Aerosol (containing organic hydroperoxides) | > 300 | 0.8 ± 0.4 | For OH radical formation. | [1] |
| Hydrogen Peroxide (aqueous) | 205-280 | 1.11 ± 0.07 | For •OH radical formation. | [5][6] |
| 4-Hydroxy-2-butanone | 290-350 | 0.08 | Effective quantum yield for photolysis. | [7] |
Experimental Protocols
Investigating the photolytic decomposition pathways of this compound requires a combination of experimental techniques to identify transient intermediates and stable products.
Synthesis and Purification of this compound
-
Synthesis: this compound is typically synthesized by reacting cyclohexanone with an excess of hydrogen peroxide (e.g., 30-50% aqueous solution) in the presence of a strong acid catalyst (e.g., sulfuric acid or nitric acid) at low temperatures (0-10 °C).[1] The reaction mixture is stirred for several hours, and the solid peroxide product is then filtered, washed with water to remove acid, and dried.
-
Purification: The crude product, which is a mixture of dimeric, trimeric, and other peroxidic species, can be purified by recrystallization from a suitable solvent such as diethyl ether or a hydrocarbon solvent.
Photolysis Experiments
-
Sample Preparation: A solution of purified this compound in a photochemically inert solvent (e.g., acetonitrile, hexane, or water for solubility studies) is prepared at a known concentration. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent secondary reactions with oxygen, unless the effect of oxygen is being studied.
-
Irradiation: The solution is placed in a quartz cuvette or photoreactor and irradiated with a light source of a specific wavelength or a broad-spectrum lamp with appropriate filters. Common light sources include mercury lamps, xenon lamps, and lasers. The intensity of the light source should be measured using actinometry (e.g., potassium ferrioxalate (B100866) actinometry).
-
Product Analysis: Aliquots of the solution are taken at different irradiation times and analyzed to identify and quantify the photoproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile products like cyclohexanone. High-Performance Liquid Chromatography (HPLC) can be used for less volatile products.
Detection of Reactive Intermediates
-
Electron Spin Resonance (ESR) Spectroscopy: ESR (or Electron Paramagnetic Resonance, EPR) spectroscopy is a powerful technique for detecting and identifying radical intermediates. Spin trapping can be employed, where a "spin trap" molecule reacts with the short-lived radicals to form a more stable radical adduct that can be observed by ESR.
-
Transient Absorption Spectroscopy: Nanosecond or picosecond transient absorption spectroscopy can be used to detect short-lived excited states and radical intermediates. A pump laser pulse excites the sample, and a delayed probe light pulse measures the absorption of the transient species as a function of time and wavelength.
The following diagram illustrates a typical experimental workflow for studying the photolysis of this compound.
Caption: Experimental workflow for investigating this compound photolysis.
Conclusion
The photolytic decomposition of this compound is a complex process initiated by the homolytic cleavage of the peroxide bond. Based on the established photochemistry of related organic peroxides, the primary photochemical event leads to the formation of highly reactive oxy radicals. These intermediates can then undergo a variety of secondary reactions, including ring-opening fragmentation to produce cyclohexanone, carbon monoxide, and smaller alkyl radicals, or direct fragmentation to cyclohexanone and hydroxyl radicals. By analogy with triacetone triperoxide, the trimeric form of this compound may decompose to yield cyclohexanone and ozone.
Further experimental investigations using techniques such as transient absorption spectroscopy and ESR with spin trapping are necessary to definitively elucidate the detailed mechanisms, identify all transient intermediates, and determine the quantum yields for the various decomposition pathways of this compound. The experimental protocols and conceptual framework provided in this guide offer a solid foundation for researchers to undertake such studies. A thorough understanding of these photolytic pathways is essential for the safe handling and application of this and other cyclic ketone peroxides in scientific and industrial settings.
References
- 1. DE10308891A1 - Process for the preparation of trimeric cyclic this compound solutions - Google Patents [patents.google.com]
- 2. Triacetone triperoxide | C9H18O6 | CID 4380970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetone peroxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photolysis of aqueous H2O2: quantum yield and applications for polychromatic UV actinometry in photoreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Genesis of Reactivity: An In-depth Technical Guide to Free Radical Generation from Cyclohexanone Peroxide
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanone (B45756) peroxide, a versatile organic compound, serves as a crucial initiator in numerous chemical transformations, including polymerization and organic synthesis. Its efficacy stems from the controlled generation of highly reactive free radicals. Understanding the intricate mechanisms governing the formation of these radicals is paramount for optimizing reaction conditions, ensuring safety, and designing novel synthetic pathways. This technical guide provides a comprehensive exploration of the core principles of free radical generation from cyclohexanone peroxide, detailing the thermal, photolytic, and catalyzed decomposition pathways. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of the key processes to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
The Molecular Architecture of this compound
This compound is not a single molecular entity but rather a mixture of cyclic and acyclic peroxidic compounds formed from the reaction of cyclohexanone with hydrogen peroxide. The primary constituents of this mixture include 1,1'-dihydroperoxydicyclohexyl peroxide (1), 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide (2), and the dimeric and trimeric cyclic peroxides. The distribution of these isomers is highly dependent on the synthesis conditions.[1][2] The presence of the inherently weak oxygen-oxygen single bond in these structures is the key to their ability to generate free radicals.
Mechanisms of Free Radical Generation
The generation of free radicals from this compound is primarily achieved through the homolytic cleavage of the O-O bond, a process that can be initiated by thermal energy, light, or the presence of a catalyst.
Thermal Decomposition
When subjected to heat, this compound molecules undergo homolytic scission of the peroxide bond(s), yielding oxygen-centered radicals. The rate of this decomposition is highly dependent on the temperature and the solvent used.[3][4]
The initiation step for a generic this compound isomer can be represented as:
R-O-O-R' → R-O• + •O-R'
These initially formed oxy radicals are highly reactive and can undergo subsequent reactions, such as hydrogen abstraction from a solvent or another molecule, or fragmentation to produce carbon-centered radicals.
Initiation Pathway for this compound Decomposition
Photolytic Decomposition
The absorption of ultraviolet (UV) light provides the necessary energy to cleave the O-O bond in this compound, generating free radicals. This photochemical process is a key reaction in many organic syntheses and polymerization initiations.[5][6] While specific studies on the photolysis of this compound are not abundant, the general principle of peroxide photochemistry applies. The energy of the absorbed photon must be greater than the bond dissociation energy of the peroxide linkage.
Photolytic Radical Generation Workflow
Catalyzed Decomposition
The decomposition of this compound can be significantly accelerated by the presence of transition metal catalysts, most notably cobalt salts.[7][8][9] The catalytic cycle typically involves a redox mechanism where the metal ion alternates between its higher and lower oxidation states. For example, cobalt(II) can react with the peroxide to generate an alkoxy radical and a cobalt(III) species. The cobalt(III) can then react with another peroxide molecule to regenerate cobalt(II) and produce a peroxy radical. This catalytic cycle dramatically lowers the activation energy for radical formation, allowing for initiation at much lower temperatures.
Cobalt-Catalyzed Decomposition of Peroxides
References
- 1. Synthesis of five- and six-membered cyclic organic peroxides: Key transformations into peroxide ring-retaining products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107266344A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. Decomposition kinetics of 1,1-dihydroperoxycyclohexane in some organic solvents | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 6. d-nb.info [d-nb.info]
- 7. flinnsci.com [flinnsci.com]
- 8. Cobalt-mediated generation of reactive oxygen species and its possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis and Characterization of Cyclohexanone Peroxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanone (B45756) peroxide, a cyclic ketone peroxide, is a compound of significant interest due to its reactive nature and role as a polymerization initiator. A thorough understanding of its structural and chemical properties is paramount for its safe handling and effective utilization. This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the analysis and characterization of cyclohexanone peroxide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry (MS). This document details experimental protocols, presents key quantitative data, and illustrates relevant molecular structures and analytical workflows.
Introduction
This compound exists as a mixture of several isomers, with the primary component being 1,1'-dioxybis(1-hydroxycyclohexyl) peroxide. Due to the inherent instability of the peroxide linkages, this compound is highly sensitive to heat, shock, and contamination, posing significant safety risks.[1][2] Therefore, precise and reliable analytical methods are crucial for its characterization, purity assessment, and the study of its decomposition pathways. Spectroscopic techniques offer non-destructive and highly informative means to elucidate the molecular structure and functional groups present in this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the nuclei.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for the Primary Isomer of this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 1.2 - 1.8 | Multiplet | Cyclohexyl ring protons (-CH₂-) |
| ¹H | ~4.5 (broad) | Singlet | Hydroxyl protons (-OH) |
| ¹³C | 22 - 27 | - | C3/C5 carbons of the cyclohexyl ring |
| ¹³C | 30 - 35 | - | C2/C6 carbons of the cyclohexyl ring |
| ¹³C | ~100 | - | C1 (quaternary) carbon attached to peroxide and hydroxyl groups |
Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and specific isomeric form.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic bands for O-H, C-H, and the peroxide O-O bond.[3][4] The absence of a strong carbonyl (C=O) peak around 1715 cm⁻¹, which is prominent in the precursor cyclohexanone, is a key indicator of peroxide formation.[5]
-
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the symmetric peroxide O-O stretching vibration, which is often weak in the IR spectrum.[6][7]
Table 2: Key Vibrational Spectroscopy Data for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| IR | 3200 - 3600 | O-H stretch (hydroxyl) | Broad, Strong |
| IR & Raman | 2800 - 3000 | C-H stretch (aliphatic) | Strong |
| Raman | 800 - 900 | O-O stretch (peroxide) | Medium to Strong |
| IR | 1000 - 1200 | C-O stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. Due to the thermal instability of this compound, techniques employing "soft" ionization methods are preferable to minimize decomposition in the ion source.[6]
Table 3: Expected Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Notes |
| Varies | [M+H]⁺ or [M+NH₄]⁺ | Molecular ion peak observed with soft ionization techniques like ESI or CI. |
| 98 | [C₆H₁₀O]⁺ | Fragment corresponding to cyclohexanone.[8][9] |
| 55 | [C₃H₃O]⁺ | Common fragment from the cyclohexanone ring.[9] |
Experimental Protocols
Safety Precaution: this compound is a high-energy material and is sensitive to heat, friction, and shock.[1][2] All handling must be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and protective gloves.[10] Avoid the use of metal spatulas or ground glass joints.[2]
Sample Preparation
-
If the sample is a solid, carefully transfer a small amount (typically 1-5 mg) using a non-metallic spatula.
-
For solution-state analysis (e.g., NMR), dissolve the sample in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in an NMR tube. Caution: Some solvents, like acetone, can be incompatible with peroxides.[2]
-
For solid-state analysis (e.g., IR, Raman), the neat solid can be used.
NMR Spectroscopy
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
For ¹³C NMR, a 45° pulse angle, a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) are typically required.
Infrared (IR) Spectroscopy
-
For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
Raman Spectroscopy
-
Place a small amount of the solid sample on a microscope slide.
-
Use a Raman spectrometer with a laser excitation wavelength of 532 nm or 785 nm to minimize fluorescence.
-
Acquire the spectrum over a Raman shift range of 200-3500 cm⁻¹ with an appropriate laser power and acquisition time to avoid sample degradation.
Mass Spectrometry
-
Use a mass spectrometer equipped with an Electrospray Ionization (ESI) or Chemical Ionization (CI) source.
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration (e.g., 10 µg/mL).
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range.
Visualizations
Caption: Chemical structure of the primary isomer of this compound.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Simplified thermal decomposition pathway of this compound.
Conclusion
The spectroscopic characterization of this compound requires a multi-technique approach to fully elucidate its structure and properties. NMR, IR, Raman, and Mass Spectrometry each provide complementary information that, when combined, offers a comprehensive understanding of this energetic material. Due to its hazardous nature, strict adherence to safety protocols during sample handling and analysis is imperative. The data and methodologies presented in this guide serve as a valuable resource for researchers and professionals working with this compound and related compounds.
References
- 1. This compound | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.unl.edu [ehs.unl.edu]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. bartleby.com [bartleby.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [scholar.uprm.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. eopsg.org [eopsg.org]
Advanced Chromatographic Analysis of Cyclohexanone Peroxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of advanced chromatographic techniques for the analysis of cyclohexanone (B45756) peroxide and its related compounds. Given the thermal instability of organic peroxides, this document focuses on methodologies that ensure accurate and reliable quantification, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) with appropriate sample preparation.
High-Performance Liquid Chromatography (HPLC) for Peroxide Analysis
HPLC is a powerful technique for the analysis of thermally labile compounds like cyclohexanone peroxide, as it is performed at or near ambient temperatures, thus preventing analyte degradation. It is particularly useful for monitoring the formation of peroxides in reaction mixtures and quantifying related oxidation products.
Experimental Protocol: HPLC-UV
This protocol outlines a general method for the analysis of cyclohexanone oxidation products, which can be adapted for the direct analysis of this compound. The primary challenge for UV detection is that simple peroxides lack a strong chromophore. Therefore, this method is most effective for reaction mixtures containing conjugated byproducts or when using post-column derivatization.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile (B52724)/water mixture).
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
If necessary, perform serial dilutions to bring the analyte concentration within the linear range of the detector.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with a Quaternary Pump and UV-Vis or Photodiode Array (PDA) Detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous acid solution (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific isomers of interest.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 209 nm for non-conjugated species, or a more specific wavelength if a chromophore is present.[1]
-
Injection Volume: 10 - 20 µL.
-
-
Post-Column Derivatization for Enhanced Detection (Optional):
-
For trace-level detection of hydroperoxides, a post-column reaction system can be employed.
-
The column effluent is mixed with a reagent solution, such as p-hydroxyphenylacetic acid in the presence of a hemin (B1673052) or horseradish peroxidase catalyst.[2]
-
This reaction yields a fluorescent dimer, which can be detected with high sensitivity using a fluorescence detector.[2]
-
Advanced Detection: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For high specificity and sensitivity, HPLC can be coupled with a tandem mass spectrometer (MS/MS). This is particularly effective for identifying different peroxide isomers and related compounds in complex matrices.
Methodology:
-
Chromatographic Conditions: Follow the HPLC protocol in Section 1.1, optimizing the mobile phase to be compatible with mass spectrometry (e.g., using volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid).
-
Mass Spectrometry Conditions:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI can be advantageous for less polar compounds.
-
Ionization Strategy: In the presence of a volatile ammonium salt (e.g., ammonium acetate) in the mobile phase, hydroperoxides can be detected as their ammonium adducts [M+NH₄]⁺.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. This involves selecting a precursor ion (e.g., the [M+NH₄]⁺ adduct) and a characteristic product ion formed upon collision-induced dissociation (CID). A neutral loss of 51 Da (NH₃ + H₂O₂) has been identified as a characteristic fragmentation pathway for the ammonium adducts of hydroperoxides.[3]
-
Instrument Optimization: Source parameters (e.g., gas temperature, gas flow, nebulizer pressure, capillary voltage) and CID energy must be optimized for the specific analyte to achieve maximum sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Direct GC-MS analysis of intact organic peroxides is generally not feasible due to their thermal instability, which leads to decomposition in the hot injector port.[4][5] However, a reliable analysis can be achieved by converting the peroxides into more stable derivatives prior to injection.
Experimental Protocol: GC-MS with Silylation
This protocol details a derivatization procedure to convert thermally labile hydroperoxides into their corresponding trimethylsilyl (B98337) (TMS) peroxides, which are stable enough for GC-MS analysis.[4]
Methodology:
-
Derivatization (Silylation):
-
Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Incubate the mixture at a controlled temperature (e.g., 60-70 °C) for 30 minutes to ensure complete derivatization.
-
The resulting solution containing the TMS-derivatized peroxides is now ready for GC-MS injection.
-
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: Use the lowest possible temperature that allows for efficient volatilization to minimize any potential on-column decomposition (e.g., 200-250 °C).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50-60 °C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 10-15 °C/min to a final temperature of 280-300 °C.
-
Hold at the final temperature for 5-10 minutes.
-
(This program should be optimized based on the volatility of the specific TMS-peroxide isomers).
-
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan mode (e.g., m/z 40-550) for qualitative identification by comparing spectra to libraries (e.g., NIST). Selected Ion Monitoring (SIM) mode for quantitative analysis of target compounds to increase sensitivity and selectivity.
-
Quantitative Data from Cyclohexanone Oxidation Studies
The following tables summarize quantitative data from various studies on the synthesis of this compound and related oxidation products. These results highlight how reaction conditions influence product distribution and yield.
Table 1: Synthesis of this compound
This table presents data on the conversion of cyclohexanone and the selectivity for this compound using a titanium-silicon molecular sieve catalyst.[6]
| Molar Ratio (Cyclohexanone:H₂O₂) | Catalyst Conc. (%) | Solvent | Cyclohexanone Conversion (%) | This compound Selectivity (%) |
| 1:1.8 | 2.5% | tert-Butanol | 96.27 | 99.34 |
| 1:1.8 | 2.5% | Cyclohexane | 98.94 | 99.53 |
| 1:1.8 | 2.5% | None | 91.63 | 99.45 |
Table 2: Catalytic Oxidation of Cyclohexanone to Adipic Acid and Other Products
This table shows the conversion and product yields for the oxidation of cyclohexanone using hydrogen peroxide and various heteropolysalt catalysts. The major products quantified were adipic, glutaric, and succinic acids.[7]
| Catalyst | Catalyst/Reactant Molar Ratio | Cyclohexanone Conversion (%) | Adipic Acid Yield (%) | Glutaric Acid Yield (%) | Succinic Acid Yield (%) |
| H₃PMo₁₂O₄₀ | 4.30 x 10⁻³ | >95 | 55 | 13 | 7 |
| H₁.₅Mn₀.₇₅PMo₁₂O₄₀ | 4.30 x 10⁻³ | >95 | 65 | 10 | 5 |
| H₁Mn₀.₂₅Co₀.₇₅PMo₁₂O₄₀ | 4.30 x 10⁻³ | >95 | 75 | 10 | 5 |
| H₁.₅Co₀.₇₅PMo₁₂O₄₀ | 4.30 x 10⁻³ | >95 | 60 | 12 | 6 |
Table 3: Oxidation of Cyclohexane to Cyclohexanone and Cyclohexanol
This table presents data on the direct oxidation of cyclohexane, where cyclohexyl hydroperoxide is a key intermediate that decomposes to form the desired products.[8]
| Catalyst | Temperature (°C) | H₂:O₂ Ratio | Cyclohexane Conversion (%) | Cyclohexanone Selectivity (%) | Cyclohexanol Selectivity (%) |
| 0.5%Au-0.5%Pd/TiO₂ | 50 | 1:2 | 1.1 | 48 | 52 |
| 0.5%Au-0.5%Pd/TiO₂ | 80 | 1:2 | 2.4 | 46 | 54 |
| 0.5%Au-0.5%Pd/TiO₂ | 110 | 1:2 | 3.1 | 45 | 55 |
| 0.5%Au-0.5%Pd/TiO₂ | 140 | 1:2 | 3.3 | 42 | 58 |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. Analysis of trimethylsilylperoxy derivatives of thermally labile hydroperoxides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Features of gas chromatographic analysis of thermally unstable compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN107266344A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Methodological & Application
Application Notes and Protocols: Cyclohexanone Peroxide in Free Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone (B45756) peroxide (CHP) is a versatile organic peroxide widely employed as a free-radical initiator in polymerization processes.[1] Its primary application lies in the curing of unsaturated polyester (B1180765) resins, but it also serves as an initiator for the polymerization of various vinyl monomers.[1] Understanding the initiation mechanism of CHP is crucial for controlling polymerization kinetics, optimizing polymer properties, and ensuring safe handling of this energetic material.
These application notes provide a detailed overview of the polymerization initiation mechanism of cyclohexanone peroxide, including its thermal and redox-activated decomposition pathways. Experimental protocols for its use in free-radical polymerization are also presented, along with essential safety information.
This compound: Structure and Properties
This compound is commercially available as a mixture of several isomers, primarily the diperoxide and hydroperoxides. The exact composition can vary depending on the manufacturing process.
Initiation Mechanisms
The initiation of polymerization by this compound involves the generation of free radicals through the homolytic cleavage of the weak oxygen-oxygen bond. This can be achieved through thermal decomposition or by using a redox system at lower temperatures.
Thermal Decomposition
At elevated temperatures, this compound undergoes homolytic cleavage of the O-O bond to generate primary radicals. These radicals can then initiate the polymerization of a monomer. The decomposition process can be represented by the following general scheme:
Initiation: The peroxide molecule (ROOR) decomposes into two free radicals (2 RO•) upon heating.[2]
Propagation: The generated radical (RO•) reacts with a monomer molecule (M) to form a new, larger radical (ROM•). This new radical then continues to react with other monomer molecules, propagating the polymer chain.
Termination: The polymerization process ceases when two growing polymer chains react with each other, either by combination or disproportionation.[3]
The rate of thermal decomposition is highly dependent on temperature. The efficiency of initiation, which is the fraction of radicals that successfully start a polymer chain, typically ranges from 0.3 to 0.8.[3]
Redox-Activated Decomposition
To initiate polymerization at lower temperatures, a redox system can be employed. This typically involves a transition metal salt, such as cobalt naphthenate, which accelerates the decomposition of the peroxide.[4] The cobalt salt cycles between its lower and higher oxidation states, facilitating the generation of free radicals.
The simplified mechanism for cobalt-accelerated decomposition is as follows:
-
Reduction of Peroxide: The peroxide reacts with the cobalt salt in its lower oxidation state (e.g., Co²⁺), generating an alkoxy radical and a cobalt species in a higher oxidation state (e.g., Co³⁺).
-
Regeneration of Catalyst: The cobalt species in the higher oxidation state can then react with another peroxide molecule or other components in the system to regenerate the Co²⁺ species, allowing it to participate in further decomposition reactions.
This redox cycle allows for the rapid generation of initiating radicals at or near room temperature, making it a widely used method for curing unsaturated polyester resins.
Quantitative Data
The following tables summarize key quantitative data related to the thermal decomposition of this compound and its use as a polymerization initiator.
Table 1: Thermal Decomposition Kinetic Data for this compound
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Activation Energy (Ea) | ~150 kJ/mol | Thermal decomposition | [5] |
| Heat of Decomposition (ΔHd) | 1256 - 1281 J/g | At various heating rates | [5] |
| Onset Decomposition Temp. | 99 - 122 °C | At various heating rates |[5] |
Table 2: Half-Life of Common Peroxide Initiators at Various Temperatures
| Initiator | Temperature for 1h Half-Life (°C) |
|---|---|
| 1,1-Di-(tert.-butylperoxy)-cyclohexane | 113 |
| tert.-Amyl-peroxy-2-ethylhexylcarbonate | 113 |
| tert.-Butyl-peroxy-3,5,5-trimethylhexanoate | 118 |
Note: Data for closely related peroxides are provided for comparison. Specific half-life data for commercial this compound mixtures can vary.[6]
Experimental Protocols
Protocol 1: Bulk Polymerization of Styrene (B11656) Initiated by this compound
This protocol describes a general procedure for the bulk polymerization of styrene using this compound as the initiator.
Materials:
-
Styrene monomer (inhibitor removed by passing through a column of activated alumina)
-
This compound (as a solution in a suitable solvent, e.g., dimethyl phthalate)
-
Polymerization tube or reaction vessel with a nitrogen inlet
-
Heating bath (oil or water)
-
Magnetic stirrer
-
Methanol (for precipitation)
-
Toluene (for dissolution)
Procedure:
-
Add a measured amount of purified styrene monomer to the polymerization tube.
-
Add the desired amount of this compound initiator solution to the monomer. The initiator concentration will depend on the desired molecular weight and polymerization rate. A typical starting point is 0.1-1.0% by weight relative to the monomer.
-
Seal the polymerization tube and deoxygenate the mixture by bubbling nitrogen through it for 15-20 minutes.
-
Place the reaction vessel in a preheated bath at the desired polymerization temperature (e.g., 80-100°C).
-
Stir the reaction mixture throughout the polymerization process.
-
Monitor the progress of the polymerization by observing the increase in viscosity.
-
After the desired conversion is reached, or after a set reaction time, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath.
-
Dissolve the resulting polymer in a suitable solvent like toluene.
-
Precipitate the polystyrene by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Protocol 2: Redox-Initiated Curing of an Unsaturated Polyester Resin
This protocol provides a general method for curing an unsaturated polyester resin at room temperature using a this compound/cobalt naphthenate redox system.
Materials:
-
Unsaturated polyester resin (containing styrene monomer)
-
This compound solution
-
Cobalt naphthenate solution (accelerator)
-
Mixing container
-
Stirring rod
Procedure:
-
In a suitable container, weigh the desired amount of unsaturated polyester resin.
-
Add the cobalt naphthenate accelerator to the resin and mix thoroughly. The amount of accelerator will depend on the desired gel time and cure rate, typically in the range of 0.1-0.5% by weight.
-
Carefully add the this compound initiator to the resin-accelerator mixture and stir vigorously until a homogeneous mixture is obtained. Caution: Do not mix the initiator and accelerator directly as this can lead to a violent decomposition.
-
The resin will begin to gel and cure. The gel time will vary depending on the temperature, initiator, and accelerator concentrations.
-
Allow the resin to cure completely. The curing process is exothermic and may generate significant heat.
Visualizations
Caption: Comparison of thermal and redox initiation mechanisms.
Caption: General workflow for bulk polymerization.
Safety Precautions
This compound is a strong oxidizing agent and can be explosive under certain conditions, such as when shocked, exposed to heat, or in contact with reducing materials.[7] It is essential to handle this chemical with extreme care in a well-ventilated area, away from heat sources and incompatible materials.[8] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] In case of spills, absorb the material with an inert substance like vermiculite (B1170534) and dispose of it according to local regulations.[8] Never return unused peroxide to its original container to avoid contamination.
References
- 1. researchgate.net [researchgate.net]
- 2. 297. 1-Hydroxycyclohexyl 1-hydroperoxide: its thermal decomposition and its reaction with acyl chlorides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Radical polymerization - Wikipedia [en.wikipedia.org]
- 4. Reversible Cobalt−Carbon Bond Formation in Catalytic Chain Transfer Polymerization [ouci.dntb.gov.ua]
- 5. research.tue.nl [research.tue.nl]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Initiator-Free Radical Reactions: Strategies Toward Development and Application in Chemical Biology, Materials Chemistry, and Synthetic Chemistry - ProQuest [proquest.com]
- 8. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols: Kinetics of Cyclohexanone Peroxide Initiated Polymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone (B45756) peroxide is an organic peroxide that serves as a potent free-radical initiator for the polymerization of various vinyl monomers.[1][2] Understanding the kinetics of polymerization reactions initiated by cyclohexanone peroxide is crucial for controlling polymer properties, optimizing reaction conditions, and ensuring process safety. These reactions are fundamental in the synthesis of a wide array of polymers, including those with applications in drug delivery systems, medical devices, and advanced materials. This document provides detailed application notes and experimental protocols for studying the kinetics of these polymerization reactions.
The overall process of free-radical polymerization consists of three main stages: initiation, propagation, and termination.[1][3] The initiator, in this case, this compound, thermally decomposes to produce free radicals. These radicals then react with monomer units to initiate the polymer chain growth. The chain propagates through the sequential addition of monomer molecules. Finally, the growth of a polymer chain is halted through termination reactions, typically combination or disproportionation of two growing polymer radicals.[3]
Data Presentation: Kinetic Parameters
While specific kinetic data for polymerization initiated by this compound is not abundantly available in the public domain, this section provides a template for organizing such data once obtained experimentally. The tables below summarize typical kinetic parameters that are essential for characterizing these reactions, with example data ranges derived from studies of similar peroxide-initiated polymerizations.
Table 1: Decomposition Kinetics of this compound
| Temperature (°C) | Solvent | Rate Constant (k_d) (s⁻¹) | Half-life (t½) (h) | Activation Energy (E_a) (kJ/mol) |
| Data to be determined experimentally | e.g., Benzene, Toluene | Value | Value | Value |
| Example Range | - | 10⁻⁵ - 10⁻³ | 0.1 - 10 | 100 - 150 |
Note: The decomposition rate of peroxides is highly dependent on temperature and the solvent used.[4]
Table 2: Polymerization Kinetics of Common Monomers Initiated by this compound
| Monomer | Temperature (°C) | [Monomer] (mol/L) | [Initiator] (mol/L) | Rate of Polymerization (R_p) (mol L⁻¹ s⁻¹) | Propagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) | Termination Rate Constant (k_t) (L mol⁻¹ s⁻¹) | Overall Activation Energy (E_a) (kJ/mol) |
| Styrene | Data to be determined | Value | Value | Value | Value | Value | Value |
| Example Range | 60 - 100 | 1 - 8 | 10⁻⁴ - 10⁻² | 10⁻⁵ - 10⁻³ | 10² - 10³ | 10⁷ - 10⁸ | 80 - 100 |
| Methyl Methacrylate | Data to be determined | Value | Value | Value | Value | Value | Value |
| Example Range | 50 - 90 | 1 - 9 | 10⁻⁴ - 10⁻² | 10⁻⁴ - 10⁻² | 10² - 10³ | 10⁶ - 10⁷ | 70 - 90 |
Note: The rate of polymerization is influenced by monomer and initiator concentrations, temperature, and the specific monomer being polymerized.
Experimental Protocols
Detailed methodologies are provided below for key experiments to determine the kinetic parameters of this compound initiated polymerization.
Protocol 1: Determination of Monomer Conversion by Gravimetric Analysis
This protocol outlines a straightforward method to determine the percentage conversion of monomer to polymer over time.[5]
Materials:
-
Monomer (e.g., styrene, methyl methacrylate)
-
This compound initiator
-
Solvent (if applicable, e.g., toluene, benzene)
-
Non-solvent for the polymer (e.g., methanol, ethanol)
-
Reaction vessel (e.g., three-neck round-bottom flask) with a condenser and nitrogen inlet
-
Constant temperature oil bath or heating mantle with a temperature controller
-
Magnetic stirrer
-
Glass vials
-
Pre-weighed filter paper
-
Vacuum oven
-
Analytical balance
Procedure:
-
Reaction Setup: In the reaction vessel, combine the desired amounts of monomer, solvent (if any), and this compound.
-
Deoxygenation: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Place the reaction vessel in the pre-heated constant temperature bath and start the magnetic stirrer. This marks the beginning of the polymerization (time = 0).
-
Sampling: At predetermined time intervals, withdraw a known mass of the reaction mixture using a syringe and transfer it to a labeled glass vial.[5] To quench the polymerization, the vial can be cooled rapidly in an ice bath.
-
Polymer Precipitation: Add the withdrawn sample to a beaker containing an excess of a non-solvent for the polymer. This will cause the polymer to precipitate. Stir the mixture to ensure complete precipitation.[5]
-
Isolation and Drying: Collect the precipitated polymer by vacuum filtration using a pre-weighed filter paper. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.[5]
-
Weighing: Dry the collected polymer in a vacuum oven at a suitable temperature until a constant weight is achieved. Cool the polymer in a desiccator before weighing.[5]
-
Calculation: Calculate the monomer conversion at each time point using the following formula: Conversion (%) = (Mass of dry polymer / Initial mass of monomer in the sample) x 100
Protocol 2: Monitoring Polymerization Kinetics using Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for real-time monitoring of polymerization by tracking the disappearance of the monomer's characteristic vinyl C=C bond absorption peak.[6][7]
Materials and Equipment:
-
FTIR spectrometer with a heated, attenuated total reflectance (ATR) accessory or a transmission cell.[7][8]
-
Reaction mixture (monomer and this compound).
-
Nitrogen purge for the sample compartment.
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or transmission cell at the desired reaction temperature.
-
Sample Application: Apply a small amount of the unreacted monomer-initiator mixture to the ATR crystal or fill the transmission cell.
-
Initial Spectrum: Record the initial spectrum of the unreacted mixture (time = 0). The characteristic peak for the vinyl C=C bond (e.g., around 1630-1640 cm⁻¹ for many vinyl monomers) should be clearly visible. An internal reference peak that does not change during the reaction should also be identified (e.g., a C-H or aromatic C=C stretching band).[6]
-
Initiation and Data Acquisition: Initiate the polymerization by heating the sample to the desired temperature. Immediately begin collecting spectra at regular time intervals (e.g., every 30-60 seconds).[7]
-
Data Analysis: For each spectrum, determine the area of the vinyl C=C peak and the internal reference peak. The monomer conversion can be calculated as follows: Conversion (%) = [1 - (Area of vinyl peak at time t / Area of reference peak at time t) / (Area of vinyl peak at time 0 / Area of reference peak at time 0)] x 100
Protocol 3: Kinetic Analysis using Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the polymerization reaction, which is directly proportional to the reaction rate.[9][10]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Reaction mixture (monomer and this compound)
Procedure:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the freshly prepared monomer-initiator mixture into a DSC pan and hermetically seal it. Prepare an empty sealed pan as a reference.[9]
-
Isothermal Method: a. Place the sample and reference pans into the DSC cell. b. Rapidly heat the sample to the desired isothermal reaction temperature. c. Hold the sample at this temperature and record the heat flow as a function of time until the exotherm returns to the baseline, indicating the completion of the reaction.
-
Non-isothermal (Dynamic) Method: a. Place the sample and reference pans into the DSC cell at a starting temperature where no reaction occurs. b. Heat the sample at a constant rate (e.g., 5, 10, 15 °C/min) through the temperature range of the polymerization exotherm.[9]
-
Data Analysis: a. The total area of the exotherm is proportional to the total enthalpy of polymerization (ΔH_p). b. The fractional conversion (α) at any time (t) or temperature (T) is the partial heat evolved up to that point divided by the total heat of reaction. c. The reaction rate (dα/dt) is proportional to the heat flow (dq/dt). d. Kinetic parameters such as activation energy and reaction order can be determined using various models (e.g., Kissinger, Ozawa-Flynn-Wall) applied to data from multiple heating rates.[10][11]
Visualizations
Polymerization Mechanism
The following diagram illustrates the fundamental steps of free-radical polymerization initiated by this compound.
Caption: Free-radical polymerization mechanism.
Experimental Workflow for Kinetic Studies
This diagram outlines the general workflow for conducting kinetic studies of polymerization reactions.
Caption: Workflow for polymerization kinetic analysis.
References
- 1. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. Radical polymerization - Wikipedia [en.wikipedia.org]
- 3. pslc.ws [pslc.ws]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. adhesivesmag.com [adhesivesmag.com]
- 8. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tainstruments.com [tainstruments.com]
- 11. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for the Synthesis of Graft Copolymers Using Cyclohexanone Peroxide Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graft copolymers are a class of branched polymers consisting of a main polymer backbone with one or more side chains (grafts) of a different chemical composition. This unique architecture allows for the combination of distinct properties from both the backbone and the grafted chains, making them highly valuable materials in various fields, including drug delivery, biomaterials, and polymer compatibilizers. The synthesis of graft copolymers can be achieved through several methods, with free-radical polymerization being a versatile and widely used approach.
This document provides detailed application notes and protocols for the synthesis of graft copolymers via the "grafting from" method, utilizing cyclohexanone (B45756) peroxide as the free-radical initiator. Cyclohexanone peroxide, upon thermal decomposition, generates free radicals that can abstract hydrogen atoms from a polymer backbone, creating macro-radicals. These macro-radicals then initiate the polymerization of a monomer, leading to the growth of grafted chains.
Mechanism of Graft Copolymerization
The "grafting from" method using a peroxide initiator involves three main steps: initiation, propagation, and termination.
-
Initiation: this compound decomposes under heat to form primary radicals. These highly reactive radicals then abstract a hydrogen atom from the polymer backbone (PH), creating a macro-radical (P•).
-
Propagation: The macro-radical (P•) attacks a monomer molecule (M), initiating the growth of a polymer chain grafted onto the backbone. This process continues as more monomer units add to the growing chain.
-
Termination: The growth of the grafted chain is terminated through combination or disproportionation reactions with other radical species.
It is important to note that the primary radicals from the initiator can also directly initiate the polymerization of the monomer, leading to the formation of homopolymer as a by-product. The efficiency of the grafting process depends on factors such as the reactivity of the initiator, the nature of the polymer backbone, the monomer concentration, and the reaction temperature.
Logical Diagram of the Grafting Process
Application Notes and Protocols: Room Temperature Curing of Unsaturated Polyester Resins with Cyclohexanone Peroxide and Cobalt Accelerator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the room temperature curing of unsaturated polyester (B1180765) (UP) resins using a redox initiation system composed of cyclohexanone (B45756) peroxide as the initiator and a cobalt salt as the accelerator. This system is widely utilized in the manufacturing of composites, coatings, and castings due to its rapid curing at ambient temperatures.
Chemical Principle of Curing
The room temperature curing of unsaturated polyester resins is a free-radical copolymerization reaction.[1] The resin itself is typically a solution of an unsaturated polyester polymer in a reactive monomer, most commonly styrene (B11656).[2] The curing process, or cross-linking, transforms the liquid resin into a solid, three-dimensional network.[3] This is achieved through a redox reaction between the cobalt accelerator and the peroxide initiator, which generates the necessary free radicals to initiate polymerization.[1]
The cobalt accelerator, typically cobalt octoate or cobalt naphthenate, reacts with the cyclohexanone peroxide.[4][5] This reaction breaks the weak oxygen-oxygen bond in the peroxide, generating free radicals.[1] These highly reactive radicals then attack the carbon-carbon double bonds present in both the polyester chains and the styrene monomer, initiating a chain reaction.[1] This polymerization propagates, linking the polymer chains and monomer molecules together into a rigid, cross-linked thermoset material.[3] The overall process is highly exothermic, releasing a significant amount of heat.[2]
Quantitative Data on Curing Parameters
The efficiency of the curing process is determined by several parameters, including gel time, cure time, and peak exotherm. Gel time is the period from the initial mixing of components until the resin begins to form a gel-like consistency.[2] The peak exothermic temperature is the maximum temperature reached during the curing reaction.[2] These parameters are critically dependent on the concentration of both the initiator and the accelerator.
Note: Specific quantitative data for this compound is limited in publicly available literature. The following tables present data for Methyl Ethyl Ketone Peroxide (MEKP), a chemically similar ketone peroxide that exhibits analogous behavior. The trends shown are directly applicable to systems using this compound.
Table 1: Effect of Initiator (MEKP) Concentration on Curing Parameters (Constant Accelerator Concentration: 1.0 phr Cobalt Octoate; Ambient Temperature: 25°C)
| Initiator (MEKP) Conc. (phr*) | Gel Time (minutes) | Time to Peak Exotherm (minutes) | Peak Exotherm Temp. (°C) |
| 1.0 | 21.3 | 39.8 | 155 |
| 1.5 | 15.5 | 28.5 | 168 |
| 2.0 | 9.8 | 19.2 | 180 |
**phr = parts per hundred of resin (Data synthesized from multiple sources for illustrative purposes)[6][7][8]
Table 2: Effect of Accelerator (Cobalt Octoate) Concentration on Curing Parameters (Constant Initiator Concentration: 2.0 phr MEKP; Ambient Temperature: 25°C)
| Accelerator (Cobalt) Conc. (phr*) | Gel Time (minutes) | Time to Peak Exotherm (minutes) | Peak Exotherm Temp. (°C) |
| 0.5 | 15.2 | 25.0 | 172 |
| 1.0 | 9.8 | 19.2 | 180 |
| 1.5 | 6.5 | 14.8 | 186 |
**phr = parts per hundred of resin (Data synthesized from multiple sources for illustrative purposes)[7][9][10]
Increasing the concentration of either the initiator or the accelerator leads to a faster reaction, resulting in shorter gel times and higher peak exotherm temperatures.[7]
Experimental Protocols
The following protocols provide a detailed methodology for the preparation, curing, and characterization of unsaturated polyester resin at room temperature.
-
Resin: Unsaturated Polyester (UP) Resin, orthophthalic type
-
Initiator: this compound (or MEKP)
-
Accelerator: Cobalt Octoate (or Cobalt Naphthenate), typically a 1% to 6% solution in a solvent.[11]
-
Containers: Clean, dry, wax-free containers (e.g., polypropylene (B1209903) beakers)
-
Stirring: Glass or metal stirring rods
-
Measurement: Digital balance, graduated cylinders, or pipettes
-
Temperature Monitoring: Thermocouple with a data logger or digital thermometer
-
Timing: Stopwatch
-
Safety: Safety goggles, nitrile gloves, lab coat, fume hood
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles and gloves.[12]
-
Work in a well-ventilated area or under a fume hood, as styrene monomer is volatile and has a strong odor.
-
CRITICAL: Never mix the cobalt accelerator and the peroxide initiator directly together. This can cause a violent, explosive reaction. They must be mixed into the resin separately.
-
This compound is a strong oxidizing agent and can be corrosive. Avoid contact with skin and eyes.[12]
-
Clean up spills immediately. Use acetone (B3395972) for cleaning tools before the resin cures.
-
Preparation: Place a clean, empty mixing container on the digital balance and tare it.
-
Weigh Resin: Weigh the desired amount of unsaturated polyester resin into the container. For initial experiments, 100g is a standard quantity.
-
Add Accelerator: Add the calculated amount of cobalt accelerator solution to the resin. For example, for a 1.0 phr concentration, add 1.0g of accelerator to 100g of resin.
-
Mix Thoroughly (Step 1): Stir the resin and accelerator mixture gently but thoroughly for at least one minute until the accelerator is completely dispersed. The resin will typically change color (e.g., to pink or purple).
-
Add Initiator: Add the calculated amount of this compound to the resin-accelerator mixture. For example, for a 2.0 phr concentration, add 2.0g of initiator.
-
Mix Thoroughly (Step 2) & Start Timer: Immediately start the stopwatch and mix the components thoroughly for one minute to ensure uniform distribution of the initiator. Avoid overly vigorous mixing, which can introduce excessive air bubbles.[12]
-
Curing: Allow the mixture to stand undisturbed at a constant ambient temperature (e.g., 25°C). The curing process will now proceed.
-
Setup: Immediately after the final mixing (Step 6 in 3.3), insert a thermocouple into the center of the resin mass, ensuring the tip is not touching the sides or bottom of the container.
-
Record Temperature: Begin recording the temperature at regular intervals (e.g., every 30 seconds).
-
Determine Gel Time: Periodically probe the surface of the resin with a clean stirring rod. The gel time is the point at which the resin transitions from a liquid to a soft, jelly-like solid and fine threads of resin can no longer be pulled from the surface.[2] Record this time. The gel time often corresponds closely with the initial rise in the exotherm temperature.[7]
-
Determine Peak Exotherm: Continue recording the temperature until it reaches a maximum value and begins to decrease. The highest temperature recorded is the peak exotherm. The time taken to reach this temperature is the "time to peak exotherm".[2]
-
Final Cure: The resin will continue to harden after the peak exotherm. Allow the sample to cure for at least 24 hours at room temperature to achieve a significant portion of its final physical properties.
References
- 1. mater-tehnol.si [mater-tehnol.si]
- 2. users.encs.concordia.ca [users.encs.concordia.ca]
- 3. Effect of Initiator and Accelerator Amounts on Mechanical Properties of Unsaturated Polyester Resin | Semantic Scholar [semanticscholar.org]
- 4. Study on the curing mechanism of unsaturated polyester resin UPR - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 5. Collection - Effect of Accelerators on the Curing of Unsaturated Polyester Resins: Kinetic Model for Room Temperature Curing - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 11. US4348498A - Accelerated hardening of unsaturated polyester resins - Google Patents [patents.google.com]
- 12. discovery.researcher.life [discovery.researcher.life]
Application Notes: Cyclohexanone Peroxide in Unsaturated Polyester Resin Casting
Document ID: AN-CHP-001 Revision: 1.0 Audience: Researchers, scientists, and professionals in material science and polymer chemistry.
Disclaimer: This document is intended for professional use only by individuals trained in handling hazardous materials. Cyclohexanone (B45756) peroxide is a potent organic peroxide that poses serious explosion, fire, and health hazards.[1][2] Always consult the Safety Data Sheet (SDS) for the specific product in use and adhere to all institutional and governmental safety regulations.[3][4]
Introduction
Cyclohexanone peroxide (CHP) is an organic peroxide used as a radical initiator for the room temperature curing of unsaturated polyester (B1180765) (UP) and vinyl ester resins.[5] It functions in conjunction with a transition metal accelerator, typically a cobalt salt (e.g., cobalt octoate), to initiate the free-radical copolymerization between polyester chains and a reactive diluent like styrene.[6][7] This process transforms the liquid resin into a solid, cross-linked thermoset polymer.[7] Commercial CHP is usually supplied as a solution or paste in a phlegmatizer (e.g., dimethyl phthalate) to reduce its explosive potential.[3][8][9]
Health, Safety, and Environmental (HSE) Precautions
Extreme Hazard Warning: this compound can decompose explosively if subjected to heat, shock, or contamination.[1][2][9] Dry CHP is particularly dangerous and prone to explosion.[1][2]
-
Personal Protective Equipment (PPE): Wear safety goggles or a face shield, nitrile gloves, and a lab coat or protective clothing at all times.[10][11] All handling should be performed inside a chemical fume hood with the sash at the lowest practical height.
-
Storage: Store in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and ignition sources.[3][4] The maximum recommended storage temperature is typically 25-30°C.[3][8] Never store in a weighing room.[3] Store separately from accelerators, reducing agents, acids, bases, and heavy metal compounds.[3][8]
-
Handling: Use only non-sparking tools and grounded equipment.[4][10] Avoid contact with skin and eyes.[1][4] Never weigh out pure or concentrated peroxide and accelerator in the same container. Do not add accelerator directly to the peroxide; always mix the accelerator into the resin first, followed by the peroxide.
-
Spills: In case of a small spill, absorb the material with an inert, damp, non-combustible material like vermiculite (B1170534) or sand using non-sparking tools.[2] Place it in a loosely covered plastic container for disposal.[2]
-
First Aid: In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[1][8] For skin contact, wipe off excess material and wash thoroughly with soap and water.[1][11]
Quantitative Data Summary
The curing performance of a resin system is dependent on the concentration of initiator and accelerator, ambient temperature, and the specific resin formulation. The following tables provide typical starting parameters.
Table 1: Recommended Component Concentrations
| Component | Concentration Range (% by weight of resin) | Purpose |
|---|---|---|
| This compound (50% solution) | 1.0% - 3.0% | Initiator for polymerization.[6][12] |
| Cobalt Accelerator (e.g., 1% Co solution) | 0.5% - 2.0% | Accelerates peroxide decomposition at ambient temperature.[6][12] |
| Inhibitor (e.g., tert-Butyl catechol) | As needed (consult resin TDS) | Prolongs pot life/gel time.[12] |
Table 2: Indicative Cure Characteristics at 25°C (77°F) Data is illustrative and varies significantly with resin type, mass, and geometry.
| Peroxide Conc. (wt%) | Accelerator Conc. (wt% of 1% Co) | Gel Time (Pot Life) | Full Cure Time |
|---|---|---|---|
| 1.5% | 1.0% | ~20 - 25 minutes | ~16 - 24 hours |
| 2.0% | 1.0% | ~10 - 15 minutes[13] | ~8 - 12 hours[13] |
| 2.0% | 1.5% | ~8 - 12 minutes | ~6 - 10 hours |
Experimental Workflow
The following diagram outlines the standard workflow for casting unsaturated polyester resin using a this compound/cobalt accelerator system.
Caption: Fig. 1: Resin Casting Experimental Workflow
Detailed Experimental Protocol
This protocol details the procedure for casting a 100g sample of a standard unsaturated polyester resin.
5.1 Materials and Equipment
-
Resin: Unsaturated Polyester Resin (Orthophthalic, Isophthalic, etc.)
-
Initiator: this compound (e.g., Cyclonox LE-50, a solution in dimethyl phthalate).[3]
-
Accelerator: Cobalt (II) Octoate or Naphthenate solution (e.g., 1% cobalt).
-
Equipment:
-
Digital scale (0.01g resolution)
-
Chemical fume hood
-
Disposable mixing containers (polypropylene or polyethylene)
-
Disposable stirring rods (wood or plastic)
-
Mold (silicone, polyethylene, or properly release-coated material)
-
Thermocouple or IR thermometer
-
Personal Protective Equipment (PPE) as specified in Section 2.0
-
5.2 Procedure
-
Preparation:
-
Ensure the mold is clean, dry, and treated with a suitable mold release agent.[14]
-
Place the primary mixing container on the digital scale within the fume hood and tare the weight.
-
Weigh out 100.0 g of unsaturated polyester resin into the container.
-
-
Accelerator Addition:
-
Based on the desired gel time (e.g., 1.0% of a 1% Co solution), weigh 1.0 g of the cobalt accelerator into the resin.
-
Mix thoroughly with a clean stirring rod for 2-3 minutes, scraping the sides and bottom of the container to ensure homogeneous dispersion. The resin will likely change color (e.g., to pink or purple).
-
-
Initiator Addition & Casting:
-
CRITICAL STEP: The pot life begins immediately after this step.
-
Based on the desired cure speed (e.g., 2.0% peroxide), weigh 2.0 g of the this compound solution into the accelerated resin.
-
Immediately begin mixing gently but thoroughly for 60 seconds.[13] Avoid whipping air into the mixture. Inadequate mixing will result in uncured or tacky spots.[13]
-
Promptly pour the mixed resin into the prepared mold.
-
-
Curing:
-
Allow the casting to cure undisturbed in a well-ventilated area at a controlled ambient temperature (e.g., 20-25°C).[14]
-
The curing reaction is exothermic and will generate heat.[6][15] For large castings, this can be significant and must be monitored to prevent thermal stress and cracking.
-
The resin will first transition to a gel-like state (gelation) and then harden to a solid.[6]
-
-
Demolding and Post-Curing:
-
Allow the casting to cure until it is hard and tack-free. This can take several hours to a full day depending on the formulation.[13]
-
Once fully hardened, the part can be demolded.
-
For optimal mechanical and chemical properties, a post-cure is often recommended. This typically involves heating the part at an elevated temperature (e.g., 80°C) for several hours, per the resin manufacturer's datasheet.
-
Key Influencing Factors
The relationship between key variables and the resulting cure profile is critical for process control.
Caption: Fig. 2: Cure Profile Influencing Factors
-
Increased Peroxide/Accelerator Concentration: Shortens gel time and cure time; increases peak exotherm.[15]
-
Increased Temperature: Significantly shortens gel time and cure time; increases peak exotherm.[13][14]
-
Mass Effect: Larger volumes of resin will have a shorter gel time and higher peak exotherm due to the insulating effect of the resin mass retaining the heat of polymerization.
Waste Disposal
-
NEVER mix excess catalyzed resin with pure peroxide or accelerator.
-
Allow small amounts of excess catalyzed resin to cure fully in a safe, ventilated area (e.g., in a sand-filled bucket to dissipate heat).
-
Dispose of the cured solid polymer as non-hazardous industrial waste, according to local regulations.
-
Contaminated materials (gloves, wipes, containers) should be collected in a designated, labeled waste container and disposed of as hazardous chemical waste.
References
- 1. This compound | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, NOT MORE THAN 72% IN SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nouryon.com [nouryon.com]
- 4. media.laballey.com [media.laballey.com]
- 5. Study on Microwave Curing of Unsaturated Polyester Resin and Its Composites Containing Calcium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pergan.com [pergan.com]
- 7. m.youtube.com [m.youtube.com]
- 8. kawamia.com [kawamia.com]
- 9. chembk.com [chembk.com]
- 10. columbuschemical.com [columbuschemical.com]
- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 12. baltazarkompozyty.pl [baltazarkompozyty.pl]
- 13. Polyester Resin Mixing Ratio: A Comprehensive Guide for Industrial and Artistic Applications – PersiaResin [persiaresin.com]
- 14. resinlibrary.com [resinlibrary.com]
- 15. nbinno.com [nbinno.com]
Application Notes: Analytical Methods for Determining the Peroxide Value of Cyclohexanone Peroxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexanone (B45756) peroxide is a ketone peroxide widely used as a polymerization initiator, curing agent, and cross-linking agent in the production of polymers and resins. The peroxide value (PV) is a critical quality control parameter for cyclohexanone peroxide, as it indicates the concentration of active oxygen, which is directly related to its reactivity and stability. Monitoring the peroxide value is essential to ensure product quality, safety during handling and storage, and optimal performance in its applications. This document provides detailed application notes and protocols for the determination of the peroxide value of this compound using iodometric titration, UV-Vis spectrophotometry, and an overview of High-Performance Liquid Chromatography (HPLC) as a potential analytical technique.
Iodometric Titration Method
The iodometric titration method is a classical and widely accepted technique for the determination of the peroxide value of organic peroxides, including ketone peroxides like this compound. The principle of this method is based on the oxidation of iodide ions (I⁻) by the peroxide groups in an acidic medium. The liberated iodine (I₂) is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
Experimental Protocol
Reagents and Materials:
-
Sample: this compound
-
Solvent Mixture: Glacial acetic acid and chloroform (B151607) (3:2 v/v) or isooctane.[1]
-
Saturated Potassium Iodide (KI) Solution: Freshly prepared.
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution: 0.1 N or 0.01 N.
-
Starch Indicator Solution: 1% (w/v).
-
Deionized Water
-
Erlenmeyer flasks with stoppers (250 mL)
-
Burette (50 mL)
-
Pipettes and graduated cylinders
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample into a 250 mL Erlenmeyer flask with a ground-glass stopper.
-
Add 30 mL of the solvent mixture (e.g., glacial acetic acid:chloroform, 3:2 v/v) to the flask and swirl to dissolve the sample completely.
-
Add 2 mL of freshly prepared saturated potassium iodide solution to the flask.
-
Stopper the flask, swirl gently, and allow the reaction to proceed in the dark for 15 minutes.
-
After the incubation period, add 50 mL of deionized water to the flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution with constant, vigorous shaking until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration with sodium thiosulfate, drop by drop, until the blue color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination under the same conditions, omitting the sample.
Calculation of Peroxide Value:
The peroxide value (PV) is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg) using the following formula:
PV (meq/kg) = [(V - V₀) * N * 1000] / W
Where:
-
V = volume of Na₂S₂O₃ solution used for the sample titration (mL)
-
V₀ = volume of Na₂S₂O₃ solution used for the blank titration (mL)
-
N = normality of the Na₂S₂O₃ solution (eq/L)
-
W = weight of the sample (g)
Data Presentation
Table 1: Hypothetical Iodometric Titration Data for this compound
| Sample ID | Sample Weight (g) | Na₂S₂O₃ Normality (N) | Sample Titration Volume (mL) | Blank Titration Volume (mL) | Peroxide Value (meq/kg) |
| CHP-001 | 0.205 | 0.1 | 15.2 | 0.1 | 736.6 |
| CHP-002 | 0.198 | 0.1 | 14.8 | 0.1 | 742.4 |
| CHP-003 | 0.210 | 0.1 | 15.5 | 0.1 | 733.3 |
Experimental Workflow
Caption: Workflow for Iodometric Titration of Peroxide Value.
UV-Vis Spectrophotometric Method
The spectrophotometric determination of peroxide value is often based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the peroxides present in the sample. The resulting ferric ions then react with a suitable chromogen, such as ammonium (B1175870) thiocyanate (B1210189) or xylenol orange, to form a colored complex that can be quantified by measuring its absorbance at a specific wavelength.[2] This method is particularly useful for samples with low peroxide values due to its high sensitivity.
Experimental Protocol
Reagents and Materials:
-
Sample: this compound
-
Solvent System: Methanol and butanol or other suitable organic solvents.
-
Ferrous Chloride Solution: Prepared by reacting ferrous sulfate (B86663) with barium chloride in the presence of hydrochloric acid.
-
Ammonium Thiocyanate Solution: 30% (w/v) in water.
-
Ferric Chloride Standard Solution: For calibration curve preparation.
-
UV-Vis Spectrophotometer
-
Vortex mixer
-
Test tubes
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (e.g., 10-50 mg) and dissolve it in a known volume of the solvent system to achieve a concentration within the linear range of the assay.
-
Reaction:
-
Pipette an aliquot of the sample solution into a test tube.
-
Add the ferrous chloride solution and vortex briefly.
-
Add the ammonium thiocyanate solution and vortex immediately.
-
-
Incubation: Allow the mixture to stand at room temperature for a specified time (e.g., 5-10 minutes) to allow for complete color development.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the ferric-thiocyanate complex (typically around 510 nm) against a reagent blank.
-
Calibration: Prepare a standard curve by reacting known concentrations of the ferric chloride standard solution with the chromogen and measuring the absorbance.
-
Calculation: Determine the concentration of peroxides in the sample by comparing its absorbance to the standard curve. The peroxide value is then calculated based on the initial sample weight and dilution.
Calculation of Peroxide Value:
The peroxide value (PV) in meq/kg can be calculated using the following formula:
PV (meq/kg) = [(A_s - A_b) * m * V] / (W * 55.84 * 2)
Where:
-
A_s = absorbance of the sample
-
A_b = absorbance of the blank
-
m = slope of the ferric chloride standard curve (µ g/absorbance unit)
-
V = total volume of the sample solution (mL)
-
W = weight of the sample (g)
-
55.84 = atomic weight of iron
-
2 = factor to convert moles of Fe³⁺ to equivalents of peroxide
Data Presentation
Table 2: Hypothetical Spectrophotometric Data for this compound
| Sample ID | Sample Weight (mg) | Sample Volume (mL) | Absorbance at 510 nm | Peroxide Concentration (from calibration curve, µg Fe³⁺) | Peroxide Value (meq/kg) |
| CHP-S1 | 25.3 | 10 | 0.452 | 2.50 | 884.2 |
| CHP-S2 | 24.9 | 10 | 0.441 | 2.44 | 877.5 |
| CHP-S3 | 25.8 | 10 | 0.465 | 2.57 | 891.1 |
Experimental Workflow
Caption: Workflow for Spectrophotometric Peroxide Value Determination.
High-Performance Liquid Chromatography (HPLC) Method
High-Performance Liquid Chromatography (HPLC) offers a potential alternative for the analysis of organic peroxides. While not as commonly used for determining the total peroxide value as titration or spectrophotometry, HPLC can provide valuable information on the separation and quantification of individual peroxide species and related degradation products. A common approach involves reversed-phase HPLC with UV detection.
General Protocol Outline
Instrumentation and Columns:
-
HPLC System: With a UV detector.
-
Column: A reversed-phase C18 column is typically used for the separation of organic peroxides.[3]
Mobile Phase and Conditions:
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and water. The exact ratio will depend on the specific peroxide and column used.[3]
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection Wavelength: UV detection is often performed at a low wavelength, such as 210 nm, where many organic peroxides exhibit some absorbance.
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of this compound (if a pure standard is available) or a suitable reference peroxide in the mobile phase.
-
Sample Preparation: Dissolve a known weight of the this compound sample in the mobile phase and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on the retention time of the standard. The concentration of the peroxide in the sample can be determined by comparing the peak area with the calibration curve generated from the standards.
Note: The direct determination of a "peroxide value" by HPLC is not straightforward as this value represents the total concentration of all peroxidic species. HPLC separates these species, and a total peroxide value would require the identification and quantification of all peroxide-containing peaks and their correlation to active oxygen content. Therefore, HPLC is more suited for stability studies, impurity profiling, and the quantification of the main peroxide component.
Data Presentation
Table 3: Illustrative HPLC Data for this compound Analysis
| Sample ID | Injection Volume (µL) | Peak Retention Time (min) | Peak Area | Concentration (mg/mL) (from calibration) |
| Standard 1 | 10 | 4.52 | 158,930 | 0.5 |
| Standard 2 | 10 | 4.51 | 315,240 | 1.0 |
| Sample CHP-H1 | 10 | 4.53 | 289,560 | 0.92 |
Logical Relationship Diagram
Caption: Logical Flow of HPLC Analysis for this compound.
Conclusion
The choice of analytical method for determining the peroxide value of this compound depends on the specific requirements of the analysis. Iodometric titration is a robust and reliable method suitable for routine quality control. The spectrophotometric method offers higher sensitivity, making it ideal for samples with low peroxide content. While HPLC is not a direct method for determining the total peroxide value, it provides valuable detailed information on the composition of the peroxide sample, which is crucial for in-depth product characterization and stability studies. For accurate and reliable results, it is essential to use high-purity reagents and to carefully standardize all solutions. Method validation should be performed to ensure accuracy, precision, and reliability for the intended application.
References
Application Notes and Protocols for the HPLC Analysis of Cyclohexanone Peroxide and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of cyclohexanone (B45756) peroxide and its primary byproducts using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for research, quality control, and stability testing purposes.
Introduction
Cyclohexanone peroxide is a crucial intermediate and initiator in various chemical syntheses. Its purity and the profile of its byproducts are critical quality attributes that can significantly impact the safety and efficacy of downstream products. This document outlines a reliable reversed-phase HPLC (RP-HPLC) method for the simultaneous determination of this compound and its common process-related impurities and degradation products.
The primary species formed during the synthesis of this compound from cyclohexanone and hydrogen peroxide include 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide and other oligomeric peroxides. Byproducts can also arise from the oxidation of cyclohexanone, leading to compounds such as adipic acid, glutaric acid, and succinic acid, particularly under forcing conditions.[1][2][3] A robust analytical method is therefore essential to monitor the purity of this compound and to quantify the levels of these byproducts.
Analytical Method: RP-HPLC with UV Detection
This method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity. A C18 column is employed, offering excellent retention and resolution for the nonpolar peroxide species and the more polar acidic byproducts.[4]
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV-Vis detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Phosphoric Acid |
| Sample Solvent | Acetonitrile:Water (50:50, v/v) |
| Standard Compounds | This compound, 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide, Adipic Acid, Glutaric Acid, Succinic Acid |
Experimental Protocol: Chromatographic Conditions
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mixing thoroughly.
-
Prepare Mobile Phase B by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade acetonitrile and mixing thoroughly.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).
-
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 22.0 | 60 | 40 |
| 30.0 | 60 | 40 |
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Experimental Protocol: Sample and Standard Preparation
-
Standard Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of each standard compound (this compound, 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide, Adipic Acid, Glutaric Acid, Succinic Acid) into separate 10 mL volumetric flasks.
-
Dissolve the contents of each flask in the sample solvent and bring to volume.
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 1.0 mL of each stock solution into a single 10 mL volumetric flask and dilute to volume with the sample solvent.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the sample solvent to achieve a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table summarizes the expected retention times and performance data for the target analytes. This data is representative and may vary slightly depending on the specific instrumentation and column used.
Table 2: Representative Chromatographic Data
| Analyte | Expected Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Linearity (R²) |
| Succinic Acid | 3.5 | 0.1 | 0.3 | >0.999 |
| Glutaric Acid | 4.8 | 0.1 | 0.3 | >0.999 |
| Adipic Acid | 6.2 | 0.1 | 0.3 | >0.999 |
| 1-hydroxy-1'-hydroperoxydicyclohexyl peroxide | 12.5 | 0.2 | 0.6 | >0.999 |
| This compound | 14.8 | 0.2 | 0.6 | >0.999 |
Visualizations
Diagram 1: HPLC Analysis Workflow
References
Application Note: Monitoring Cyclohexanone Peroxide Decomposition with FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone (B45756) peroxide is a crucial intermediate in various chemical syntheses and a potent oxidizing agent. However, its inherent instability and potential for rapid, exothermic decomposition pose significant safety risks. Understanding the kinetics and mechanism of its decomposition is paramount for process safety, optimization, and the development of stable formulations. Fourier Transform Infrared (FTIR) spectroscopy offers a powerful, non-invasive, and real-time method for monitoring the decomposition of cyclohexanone peroxide. This application note provides a detailed protocol for utilizing in-situ FTIR spectroscopy to study the thermal decomposition of this compound, along with a summary of relevant kinetic data.
The decomposition of this compound can be effectively tracked by monitoring specific changes in its infrared spectrum. The formation of this compound from cyclohexanone is characterized by the disappearance of the strong carbonyl (C=O) stretching vibration of cyclohexanone (typically around 1705-1720 cm⁻¹) and the appearance of characteristic peroxide O-O stretching vibrations (around 900 cm⁻¹).[1] Consequently, the decomposition process can be monitored by observing the reappearance and increase in the intensity of the C=O band of cyclohexanone and the simultaneous decrease and eventual disappearance of the O-O stretching band of the peroxide.
Experimental Protocols
This section outlines the detailed methodology for monitoring the thermal decomposition of this compound using in-situ FTIR spectroscopy.
Materials and Equipment
-
This compound
-
Anhydrous solvents (e.g., 2-butanol, acetic acid, chlorobenzene, benzene)
-
FTIR spectrometer equipped with a heated transmission or Attenuated Total Reflectance (ATR) cell suitable for in-situ reaction monitoring (e.g., ReactIR™)
-
Temperature controller for the FTIR cell
-
Nitrogen or other inert gas supply for purging
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves, blast shield)
Experimental Workflow
Caption: Experimental workflow for FTIR monitoring of this compound decomposition.
Detailed Protocol
-
Sample Preparation:
-
Prepare a solution of this compound in the desired solvent (e.g., 2-butanol, acetic acid, chlorobenzene) at a known concentration (e.g., 0.02 M).[2] All handling of peroxides should be conducted with extreme caution in a fume hood and behind a safety shield.
-
Ensure the solvent is anhydrous to prevent side reactions.
-
-
FTIR Spectrometer Setup:
-
Set up the in-situ FTIR probe (ATR or transmission cell) according to the manufacturer's instructions.
-
Purge the sample compartment with an inert gas (e.g., nitrogen) to minimize atmospheric interference (water vapor and CO₂).
-
Collect a background spectrum of the pure solvent at the desired reaction temperature.
-
-
In-situ Monitoring of Decomposition:
-
Carefully introduce the prepared this compound solution into the pre-heated FTIR cell.
-
Set the desired reaction temperature using the temperature controller. Studies have been conducted in the range of 40-165°C.[2]
-
Immediately begin acquiring FTIR spectra at regular time intervals. The frequency of data collection will depend on the reaction rate (e.g., every 30-60 seconds for slower reactions, or faster for rapid decomposition).
-
-
Data Acquisition:
-
Collect spectra over a suitable wavenumber range to encompass the key vibrational bands (e.g., 4000-650 cm⁻¹).
-
Monitor the absorbance of the C=O stretching band of cyclohexanone (around 1705-1720 cm⁻¹) and the O-O stretching band of the peroxide (around 900 cm⁻¹).
-
Continue data acquisition until the peroxide peak has disappeared or the reaction has reached completion.
-
-
Data Analysis:
-
Process the collected spectra using appropriate software. This will involve baseline correction and normalization.
-
Integrate the area of the characteristic peaks (C=O and O-O) as a function of time. The change in peak area is proportional to the change in concentration of the respective species.
-
Plot the normalized peak area (concentration) of this compound versus time to obtain the decomposition profile.
-
Signaling Pathway and Logical Relationships
The thermal decomposition of this compound is initiated by the cleavage of the weak oxygen-oxygen bond, leading to the formation of radical intermediates. These radicals can then propagate through various pathways, ultimately leading to the formation of stable products, including cyclohexanone.
Caption: Simplified decomposition pathway of this compound.
Quantitative Data
The thermal decomposition of this compound has been studied in various solvents, and the reaction kinetics have been investigated. The following tables summarize key kinetic parameters. Please note that the full text of the cited sources may contain more detailed data.
Table 1: Solvents and Temperature Ranges for Kinetic Studies of this compound Decomposition
| Solvent | Temperature Range (°C) | Initial Concentration (M) | Reference |
| 2-Butanol | 40 - 165 | 0.02 | [2] |
| Acetic Acid | 40 - 165 | 0.02 | [2] |
| Chlorobenzene | 40 - 165 | 0.02 | [2] |
| 2-Propanol/Benzene | 40 - 165 | 0.02 | [2] |
| Benzene | 108 - 165 | Not Specified | [2] |
Table 2: Reported Kinetic Parameters for the Thermal Decomposition of this compound
| Solvent | Activation Energy (Ea) (kcal/mol) | Enthalpy of Activation (ΔH‡) (kcal/mol) | Entropy of Activation (ΔS‡) (cal/mol·K) | Reference |
| Various Organic Solvents | Data reported to be determined | Data reported to be determined | Data reported to be determined | [2] |
Note: The abstract of the primary source indicates that these parameters were determined, but the specific values were not available in the abstract. Access to the full publication is recommended for detailed quantitative data.
Conclusion
FTIR spectroscopy is a highly effective technique for the in-situ monitoring of this compound decomposition. By tracking the characteristic infrared absorption bands of the peroxide and its decomposition products, real-time kinetic data can be obtained. This information is invaluable for assessing the thermal stability of this compound under various conditions, ensuring process safety, and optimizing reaction parameters. The protocols and data presented in this application note provide a solid foundation for researchers and professionals working with this and other potentially hazardous peroxide compounds.
References
Application Note: Determination of Thermal Stability of Cyclohexanone Peroxide using Differential Scanning Calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone (B45756) peroxide (CYHPO) is an organic peroxide widely utilized as a polymerization initiator and curing agent in the chemical industry.[1] However, its inherent thermal instability poses significant safety risks, as it can undergo energetic decomposition when exposed to heat, shock, or contaminants.[2][3] Understanding the thermal stability of cyclohexanone peroxide is paramount for ensuring safe handling, storage, and transportation.[1][4] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials by measuring the difference in heat flow between a sample and a reference as a function of temperature. This application note provides a detailed protocol for using DSC to determine the thermal stability of this compound, including key safety precautions, experimental parameters, and data interpretation.
Principle of DSC for Thermal Stability Analysis
DSC measures the heat absorbed or released by a sample as it is heated, cooled, or held at a constant temperature. When an organic peroxide like this compound decomposes, it releases energy in an exothermic reaction. The DSC instrument detects this exotherm, providing crucial information about the material's thermal stability. Key parameters obtained from a DSC analysis include:
-
Onset Temperature (Tonset): The temperature at which the exothermic decomposition begins. This is a critical indicator of the initiation of thermal decomposition.
-
Peak Exothermic Temperature (Tpeak): The temperature at which the rate of decomposition is at its maximum.
-
Heat of Decomposition (ΔHd): The total amount of heat released during the decomposition process. A higher heat of decomposition indicates a more energetic and potentially hazardous material.
Safety Precautions
This compound is a hazardous material and must be handled with extreme care in a controlled laboratory environment.[3][5] Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., Butyl rubber), and a flame-retardant lab coat.[5][6]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid Contamination: Do not allow contact with incompatible materials such as strong acids, bases, reducing agents, and metal compounds (iron, copper), as these can catalyze a violent decomposition.[2][4]
-
Small Quantities: Use the smallest possible amount of sample for analysis to minimize the risk associated with its decomposition.
-
Avoid Friction and Shock: this compound can be sensitive to friction and shock. Handle with care and avoid grinding or subjecting the material to impact.[2]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent like vermiculite. The contaminated absorbent should then be wetted with water before being collected with non-sparking tools for disposal according to local regulations.[4]
-
Waste Disposal: Dispose of all waste materials, including unused samples and contaminated items, according to institutional and local hazardous waste disposal procedures. A common method involves diluting the peroxide with an inert organic solvent to less than 1% active oxygen content before incineration.[4]
Experimental Protocol
This protocol outlines the steps for analyzing the thermal stability of this compound using a DSC instrument.
4.1. Instrumentation and Materials
-
Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.
-
Hermetically sealed aluminum or high-pressure stainless steel pans and lids.
-
Crimper for sealing the DSC pans.
-
Analytical balance with a readability of at least 0.01 mg.
-
This compound sample (handle with extreme caution).
-
Inert reference material (e.g., an empty, sealed aluminum pan).
-
Nitrogen gas supply for purging the DSC cell.
4.2. Sample Preparation
-
Tare a clean, empty DSC pan with its lid on the analytical balance.
-
Carefully weigh a small amount of the this compound sample (typically 1-5 mg) directly into the pan. Note: The smaller the sample size, the safer the experiment.
-
Securely seal the pan using the crimper. Ensure a hermetic seal to contain any pressure generated during decomposition. For materials that may generate high pressure, high-pressure crucibles are recommended.
-
Wipe the exterior of the sealed pan to remove any residual sample.
-
Place the sealed sample pan into the DSC sample cell.
-
Place an empty, sealed reference pan into the DSC reference cell.
4.3. DSC Instrument Parameters
The following are typical starting parameters for a DSC analysis of this compound. These may need to be optimized depending on the specific instrument and the exact formulation of the peroxide.
| Parameter | Value |
| Temperature Program | |
| Initial Temperature | 25 °C |
| Final Temperature | 250 °C (or higher, depending on the expected decomposition) |
| Heating Rate | 2-10 °C/min |
| Purge Gas | |
| Gas | Nitrogen |
| Flow Rate | 20-50 mL/min |
| Sample Pan | Hermetically sealed aluminum or high-pressure stainless steel |
4.4. Data Analysis
-
Run the DSC experiment according to the set parameters.
-
The resulting DSC thermogram will show a heat flow signal as a function of temperature.
-
Identify the exothermic peak corresponding to the decomposition of this compound.
-
Determine the onset temperature of decomposition (Tonset) by extrapolating the baseline to the tangent of the initial slope of the exotherm.
-
Determine the peak exothermic temperature (Tpeak).
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd) in Joules per gram (J/g).
Data Presentation
The following table summarizes typical thermal decomposition data for organic peroxides obtained through DSC analysis. Note that specific values for this compound can vary depending on its purity and formulation.
| Parameter | Description | Typical Value Range for Organic Peroxides |
| Tonset (°C) | Onset temperature of decomposition | 80 - 150 |
| Tpeak (°C) | Peak temperature of decomposition | 100 - 180 |
| ΔHd (J/g) | Heat of decomposition | 500 - 1500 |
Note: The values presented are illustrative for organic peroxides. A study on the thermal hazard of this compound reported decomposition was observed at 100°C.[1] Another study on a similar peroxide, tert-butyl peroxybenzoate, showed an exothermic onset temperature between 100 to 124 °C.[1]
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the DSC analysis of this compound.
Caption: Workflow for DSC analysis of this compound.
Conclusion
DSC is an indispensable tool for characterizing the thermal stability of hazardous materials like this compound. By following the detailed protocol and adhering to strict safety precautions, researchers can obtain reliable data on the onset temperature of decomposition, peak exothermic temperature, and heat of decomposition. This information is critical for developing safe handling procedures, establishing appropriate storage conditions, and preventing thermal runaway reactions in industrial processes.
References
Troubleshooting & Optimization
Technical Support Center: Cyclohexanone Peroxide Initiated Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing cyclohexanone (B45756) peroxide as a polymerization initiator.
Frequently Asked Questions (FAQs)
Q1: What are the primary radical species generated from the decomposition of cyclohexanone peroxide?
This compound, typically a mixture of oligomeric structures, decomposes upon heating to form various radical species. The primary initiating radicals are generated from the homolytic cleavage of the peroxide (-O-O-) bonds. The exact structure of the resulting radicals can vary depending on the specific oligomer present, but they are generally oxygen-centered radicals derived from cyclohexanone.
Q2: What are the expected non-polymeric byproducts from the initiation step with this compound?
The decomposition of this compound is a complex process that can lead to several byproducts. While the primary function is to generate radicals that initiate polymerization, side reactions can occur. Based on the chemistry of similar cyclic ketone peroxides and general peroxide decomposition mechanisms, potential byproducts may include:
-
Cyclohexanone: Regeneration of the parent ketone is a common byproduct.
-
Caprolactone (B156226) and its derivatives: Ring-opening reactions can lead to the formation of lactones.
-
Adipic acid and other dicarboxylic acids: Further oxidation and ring-opening can result in the formation of linear diacids.
-
Carbon dioxide and other small molecules: Decarboxylation of some intermediates can lead to the evolution of CO2.
-
Water
The relative amounts of these byproducts can be influenced by reaction conditions such as temperature, solvent, and the presence of contaminants.
Q3: How can the presence of byproducts affect my polymerization and final polymer properties?
Byproducts from the initiator can have several undesirable effects:
-
Plasticization: Residual small molecules like cyclohexanone or caprolactone can act as plasticizers, potentially lowering the glass transition temperature (Tg) and modulus of the final polymer.
-
Discoloration: Some byproducts may cause yellowing or other color changes in the final product, particularly at elevated temperatures.
-
Reduced Purity: For applications in drug development and biomedical devices, the presence of unreacted initiator fragments or byproducts can be a significant purity and safety concern.
-
Foaming: The evolution of gaseous byproducts like CO2 can lead to foaming and voids in the polymer matrix.
Troubleshooting Guide
| Issue | Potential Cause Related to Initiator Byproducts | Recommended Actions |
| Yellowing of the final polymer | Formation of colored byproducts from the initiator decomposition at high temperatures. | - Optimize the initiator concentration to the lowest effective level. - Consider a lower polymerization temperature if feasible with the chosen monomer. - Ensure high purity of the initiator, as contaminants can exacerbate discoloration. |
| Lower than expected Glass Transition Temperature (Tg) | Plasticizing effect of residual byproducts such as cyclohexanone or caprolactone. | - Implement a post-polymerization purification step (e.g., precipitation, solvent extraction) to remove residual byproducts. - Increase the polymerization temperature or time to ensure complete decomposition of the initiator and potential volatilization of byproducts. |
| Bubbles or voids in the polymer | Evolution of gaseous byproducts, such as carbon dioxide, from initiator decomposition. | - Degas the monomer syrup thoroughly before and during polymerization. - Apply pressure during curing to suppress bubble formation. - Consider a staged temperature profile for the polymerization to control the rate of initiator decomposition and gas evolution. |
| Inconsistent polymerization rate | Presence of impurities in the this compound that may act as inhibitors or accelerators. | - Use a high-purity grade of this compound. - Store the initiator according to the manufacturer's recommendations to prevent degradation and the formation of inhibitory species. |
Experimental Protocols
Protocol 1: Identification of Volatile Byproducts by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying volatile and semi-volatile byproducts from the polymerization process.
1. Sample Preparation: a. Place a known mass (e.g., 1 gram) of the final polymer in a headspace vial. b. Seal the vial with a septum and cap. c. If analyzing the reaction mixture directly, take an aliquot of the liquid and place it in a headspace vial.
2. Headspace Incubation: a. Place the vial in the headspace autosampler. b. Incubate the sample at a temperature below the polymer's Tg (e.g., 80-120°C) for a set time (e.g., 15-30 minutes) to allow volatile byproducts to partition into the headspace.
3. GC-MS Analysis: a. Injector: Split/splitless injector, with the split ratio optimized for sensitivity. b. Carrier Gas: Helium at a constant flow rate. c. GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5) is a good starting point. d. Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to elute a wide range of compounds. e. Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-500.
4. Data Analysis: a. Identify the peaks in the total ion chromatogram. b. Compare the mass spectra of the unknown peaks to a spectral library (e.g., NIST, Wiley) for identification. c. Confirmation of identity can be achieved by comparing retention times and mass spectra with authentic standards of suspected byproducts (e.g., cyclohexanone, caprolactone).
Visualizations
Caption: Simplified pathway of this compound decomposition and byproduct formation.
Technical Support Center: Cyclohexanone Peroxide Polymerization and Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for professionals working with cyclohexanone (B45756) peroxide. Due to its hazardous nature, proper handling, storage, and inhibition of its decomposition (often referred to as polymerization in this context) are critical for laboratory safety and experimental success. This guide offers troubleshooting advice and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is cyclohexanone peroxide and why is its stability a concern?
This compound is a potent organic peroxide used as a polymerization initiator, particularly for fiberglass resins.[1] It is highly unstable and can undergo rapid, self-accelerating decomposition, which can be explosive.[2] This decomposition is highly exothermic and can be triggered by heat, contamination, friction, or shock.[2][3] Therefore, understanding and controlling its stability is paramount for safe handling. It is typically supplied in a phlegmatized form, dissolved in a solvent, to reduce the risk of explosion.[1]
Q2: What are the primary signs of this compound instability or decomposition?
Key indicators of instability include:
-
Gas formation: Bulging or distortion of the storage container.
-
Crystallization: Formation of crystals in the solution or around the cap.
-
Discoloration: Any change from its typical appearance.
-
Phase separation: The solution becoming cloudy or separating into layers.
If any of these signs are observed, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
Q3: What are effective inhibitors for preventing the premature decomposition of this compound?
-
Pyrrolidones: Vinyl pyrrolidone and polyvinyl pyrrolidone have been noted as being particularly effective stabilizers for lower alkyl ketone peroxides, significantly reducing decomposition and gas generation during storage.[4]
-
Phlegmatizers/Solvents: High-boiling point esters, such as ethyl benzoate, are used to desensitize ketone peroxides to heat.[4]
-
Co-crystallizing Compounds: Formulations may include compounds that solidify at a temperature above the crystallization point of the this compound, which can improve safety and stability.
It is crucial to note that purification processes like distillation will remove these inhibitors, rendering the peroxide highly unstable.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Bulging Storage Container | Decomposition leading to gas formation. Elevated storage temperature. Contamination. | Do not open or move the container. Immediately alert colleagues and contact your EHS office for emergency disposal. Evacuate the immediate area as a precaution. |
| Crystals Observed in Solution or on Cap | Peroxide has come out of solution, potentially forming highly sensitive crystals. | Do not handle or move the container. Treat as a shock-sensitive explosive. Contact EHS for immediate disposal. |
| Unexpectedly Rapid Polymerization in Application | Incorrect concentration of peroxide. Absence of intended retarders in the polymerization mixture. | Verify calculations for peroxide concentration. Ensure all components of the reaction mixture, including any retarders, are added in the correct sequence and concentration. |
| Inconsistent Curing Times | Degradation of this compound due to improper storage. Contamination of the peroxide solution. | Test the active oxygen content of the peroxide (see Experimental Protocols). If degraded, obtain a fresh supply. Ensure clean, dedicated equipment is used for handling to prevent contamination.[5] |
| Discoloration of Peroxide Solution | Contamination or slow decomposition over time. | Discontinue use of the peroxide and arrange for its safe disposal. Do not use if the appearance has changed from the manufacturer's specification. |
Quantitative Data on Inhibitor Performance
Direct quantitative data on the effect of various inhibitors specifically on the Self-Accelerating Decomposition Temperature (SADT) of this compound is limited in publicly accessible literature. However, data for other organic peroxides demonstrates the principles of stabilization.
Table 1: General Effect of Diluents on Organic Peroxide Stability
| Peroxide Type | Diluent/Phlegmatizer | Effect on SADT | Reference |
| General Organic Peroxides | Compatible, high boiling point diluent | Increases SADT | [6][7] |
| Ketone Peroxides | Heat desensitizing solvent (e.g., ethyl benzoate) | Reduces hazards from exposure to heat | [4] |
The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.[6] A higher SADT indicates greater thermal stability.
Experimental Protocols
Determination of this compound Concentration by Iodometric Titration
This method is used to determine the active oxygen content of the peroxide solution.
Principle: this compound oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic solution. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, using a starch indicator to detect the endpoint.
Reagents:
-
Glacial acetic acid
-
Suitable organic solvent (e.g., isopropanol (B130326) or a chloroform/cyclohexane mixture)
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.1 N or 0.01 N sodium thiosulfate solution
-
1% Starch indicator solution
-
Deionized water
Procedure:
-
Accurately weigh an appropriate amount of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper. The sample size should be chosen based on the expected peroxide concentration to give a reasonable burette reading.
-
Add 50 mL of a solvent mixture (e.g., 2:1 glacial acetic acid to isopropanol). Swirl to dissolve the sample.
-
Add 2 mL of saturated potassium iodide solution. Stopper the flask, swirl, and place it in the dark for 5-10 minutes.
-
Add 100 mL of deionized water.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale straw color.
-
Add 1-2 mL of starch indicator solution. The solution will turn a deep blue/purple color.
-
Continue the titration dropwise until the blue color completely disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank titration using the same procedure but without the peroxide sample.
Calculation: The peroxide value (in milliequivalents of active oxygen per kg of sample) can be calculated using the following formula:
Peroxide Value = ((V - Vb) * N * 1000) / W
Where:
-
V = volume of sodium thiosulfate solution used for the sample (mL)
-
Vb = volume of sodium thiosulfate solution used for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, it can determine the onset temperature of decomposition and the energy released.
Objective: To determine the exothermic onset temperature (Tonset) and the heat of decomposition (ΔHd) of a this compound formulation.
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed sample pans (e.g., gold-plated or glass to prevent reaction with the pan)
-
Balance with ±0.01 mg precision
Procedure:
-
Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).
-
Sample Preparation: In a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), carefully weigh 1-3 mg of the this compound solution into a sample pan. Immediately seal the pan hermetically.
-
Reference Pan: Prepare an empty, hermetically sealed pan as a reference.
-
DSC Run: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 2-5 °C/min) under an inert atmosphere (e.g., nitrogen). The temperature range should start well below the expected decomposition temperature and extend beyond the completion of the exothermic event.
-
Data Analysis: Analyze the resulting thermogram to determine:
-
Tonset: The temperature at which the exothermic decomposition begins. This is often determined by the intersection of the baseline with the tangent of the exothermic peak.
-
ΔHd: The total heat of decomposition, calculated by integrating the area under the exothermic peak.
-
Safety Note: Use a small sample size to avoid damaging the DSC instrument in case of a rapid decomposition.
Visualizations
References
- 1. This compound | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, NOT MORE THAN 72% IN SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. studylib.net [studylib.net]
- 4. US3702869A - Non-hazardous ketone peroxide compositions - Google Patents [patents.google.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
Technical Support Center: Optimizing Unsaturated Polyester Resin Curing with Cyclohexanone Peroxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the curing process of unsaturated polyester (B1180765) (UPR) resins using cyclohexanone (B45756) peroxide (CHPO) as the initiator.
Troubleshooting Guide
This guide addresses common issues encountered during the curing of UPR with CHPO, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is my resin taking too long to gel or not curing at all?
Answer:
Slow or incomplete curing is a frequent issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Low Ambient Temperature: The rate of peroxide decomposition is temperature-dependent. Lower temperatures will significantly slow down the curing reaction.[1]
-
Solution: Ensure the working environment and the resin mixture are within the recommended temperature range, typically between 15°C and 25°C.[2] If necessary, use a temperature-controlled water bath or curing oven.
-
-
Incorrect Initiator or Accelerator Concentration: An insufficient amount of either cyclohexanone peroxide or the cobalt accelerator will result in a slow or incomplete cure.
-
Inhibitor Presence: Unsaturated polyester resins contain inhibitors to ensure a stable shelf life. Excessive amounts of inhibitor, or the introduction of contaminants that act as inhibitors, can prevent the curing reaction from starting.
-
Solution: If you suspect high inhibitor levels in your resin, a slight, incremental increase in the initiator concentration may be necessary. Always add the initiator first and mix thoroughly before adding the accelerator.
-
-
Moisture Contamination: Water can interfere with the activity of the cobalt accelerator, leading to a slower cure.
-
Solution: Ensure all mixing containers and equipment are dry. Store your resin and catalyst in sealed containers in a dry environment.
-
Question 2: My resin is curing too quickly, and I don't have enough working time. What can I do?
Answer:
A short gel time or "pot life" can make processing difficult. Several factors can cause an excessively fast cure.
-
High Ambient Temperature: As with slow curing, temperature plays a crucial role. Higher temperatures accelerate the decomposition of the peroxide, leading to a faster reaction.[1]
-
Solution: Work in a cooler environment or use a cooling bath for your resin mixture to extend the pot life.
-
-
Excessive Initiator or Accelerator: Overdosing with either CHPO or the cobalt accelerator will dramatically reduce the gel time.
-
Solution: Carefully measure and reduce the concentration of the initiator and/or accelerator. Small adjustments can have a significant impact on the gel time.
-
-
Resin Reactivity: Different grades of unsaturated polyester resin have varying levels of reactivity.
-
Solution: Consult the technical datasheet for your specific resin to understand its inherent reactivity. If necessary, switch to a less reactive grade of resin for applications requiring a longer working time.
-
Question 3: The cured polyester is showing cracks or warping. What is the cause?
Answer:
Stress cracks and warping are typically caused by excessive heat generation (exotherm) during the curing process, leading to internal stresses as the resin shrinks upon cooling.[5][6]
-
High Exotherm: The curing of UPR is an exothermic reaction. A high peak exotherm can occur with highly reactive resins or high concentrations of initiator and accelerator.
-
Part Geometry: Thick sections of a cast part will retain more heat, leading to a higher internal temperature and increased stress.[5][6]
Question 4: The surface of my cured part remains tacky or sticky. How can I fix this?
Answer:
Surface tackiness is often due to air inhibition of the free radical polymerization at the surface.
-
Air Inhibition: Oxygen in the air can interfere with the curing process at the surface, leaving a thin, uncured layer.
-
Solution:
-
Apply a protective film, such as Mylar or polyvinyl alcohol (PVA), over the surface to block contact with air.
-
Use a wax-containing resin. The wax will migrate to the surface during curing, forming a protective barrier against air.
-
Post-curing the part at an elevated temperature (e.g., 60-80°C) can help to fully cure the surface layer.
-
-
Question 5: Why has my cured polyester turned yellow?
Answer:
Yellowing can be a result of the accelerator system used or exposure to UV light.
-
Amine Accelerators: While cobalt accelerators are common, amine-based accelerators can also be used. However, they are known to cause yellowing of the final product.
-
Solution: For applications where color stability is critical, use a cobalt-based accelerator system.
-
-
UV Exposure: Like many polymers, cured unsaturated polyester can yellow over time with exposure to ultraviolet (UV) light.
-
Solution: If the part will be exposed to sunlight, consider adding a UV stabilizer to the resin mixture before curing.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical dosage of this compound and cobalt accelerator?
A1: The standard dosage for the initiator (this compound) is typically between 1% and 3% based on the weight of the resin. The cobalt accelerator (often a 1% or 6% cobalt solution) is usually added in a concentration range of 0.5% to 2.5%.[8] The exact amounts will depend on the desired gel time, the ambient temperature, the reactivity of the resin, and the thickness of the part.
Q2: What is the correct order of mixing the components?
A2: It is critically important to never mix the this compound (or any organic peroxide) directly with the cobalt accelerator. This can cause a violent, explosive reaction. The correct procedure is:
-
Start with the unsaturated polyester resin.
-
Add the this compound and mix thoroughly until it is completely dispersed.
-
Add the cobalt accelerator and mix thoroughly. The gel time countdown begins at this point.
Q3: How does temperature affect the curing process?
A3: Temperature has a significant impact on the curing kinetics. Higher temperatures accelerate the reaction, leading to shorter gel times and higher peak exotherms. Conversely, lower temperatures slow down the reaction, extending the gel time but potentially leading to an incomplete cure if the temperature is too low. A recommended working range is generally 15°C to 25°C.[2]
Q4: What are "gel time" and "peak exotherm"?
A4:
-
Gel Time: This is the period from the addition of the accelerator to the point where the liquid resin begins to transition into a gelatinous state. At this point, the resin is no longer workable.
-
Peak Exotherm: This is the maximum temperature reached during the curing reaction as a result of the heat generated by the polymerization process.
Q5: Can I use a different accelerator with this compound?
A5: this compound is a hydroperoxide and is most effectively activated at room temperature by a cobalt-based accelerator, such as cobalt octoate or cobalt naphthenate.[6][9] Other accelerator systems may not be as efficient or could be incompatible.
Data Presentation
Note on this compound: Technical literature suggests that this compound provides a more gradual cure and a lower peak exotherm compared to MEKP.[5][7] Therefore, for a given concentration of initiator and accelerator, one would expect a slightly longer gel time and a lower peak exotherm temperature than what is presented for MEKP in the table below.
Table 1: Representative Curing Characteristics of Unsaturated Polyester Resin with MEKP and Cobalt Accelerator at Room Temperature
| Initiator (MEKP) Conc. (phr) | Accelerator (Cobalt Octoate) Conc. (phr) | Gel Time (minutes) | Peak Exotherm Time (minutes) | Peak Exotherm Temperature (°C) |
| 1.0 | 1.0 | ~20 - 30 | ~30 - 45 | ~120 - 140 |
| 1.5 | 1.5 | ~10 - 15 | ~20 - 30 | ~140 - 160 |
| 2.0 | 2.0 | ~5 - 10 | ~15 - 25 | ~160 - 180 |
*phr = parts per hundred resin
Disclaimer: The values in this table are illustrative and can vary significantly based on the specific resin system, ambient temperature, and batch size.
Experimental Protocols
1. Standard Protocol for Room Temperature Curing of UPR
-
Materials:
-
Unsaturated Polyester Resin (UPR)
-
This compound (CHPO) initiator
-
Cobalt Octoate or Cobalt Naphthenate accelerator (e.g., 1% or 6% cobalt solution)
-
Mixing container and stirring rod
-
Mold
-
Personal Protective Equipment (safety glasses, gloves, lab coat)
-
-
Procedure:
-
Ensure the work area is well-ventilated.
-
Measure the desired amount of UPR into the mixing container.
-
Accurately weigh and add the required amount of CHPO initiator (e.g., 1.5 phr) to the resin.
-
Mix thoroughly for at least 2 minutes until the initiator is fully dispersed. Scrape the sides and bottom of the container to ensure homogeneity.
-
Accurately weigh and add the required amount of cobalt accelerator (e.g., 1.5 phr) to the mixture.
-
Immediately begin mixing thoroughly for 1-2 minutes. The pot life begins now.
-
Pour the mixture into the mold.
-
Allow the resin to cure undisturbed in a temperature-controlled environment.
-
Monitor the curing process (gelation, peak exotherm).
-
Allow for a full cure (typically 24 hours at room temperature) before demolding. A post-cure at a slightly elevated temperature (e.g., 60°C for 2-3 hours) can improve the final properties.
-
2. Protocol for Measuring Gel Time and Peak Exotherm
-
Materials and Equipment:
-
As per the standard curing protocol
-
Thermocouple with a digital reader
-
Stopwatch
-
Test tube or small beaker
-
-
Procedure:
-
Prepare a known mass of the resin mixture (e.g., 100g) following the standard protocol.
-
Start the stopwatch immediately after adding the accelerator.
-
Insert the thermocouple into the center of the resin mass.
-
Record the temperature at regular intervals (e.g., every minute).
-
Periodically, gently probe the surface of the resin with a clean stirring rod to check for gelation. The gel time is the point at which the resin becomes stringy and no longer flows.
-
Continue recording the temperature until it has reached a maximum (the peak exotherm) and has started to cool down.
-
Plot the temperature versus time to visualize the curing profile.
-
Visualizations
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. US3349040A - Peroxide curing of unsaturated polyester resins and formulations therefor - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Experimental Evaluation of the Curing of Unsaturated Polyester Resin at Various Amounts of Methyl Ethyl Ketone Peroxide, Cobalt Octoate and Porcelain Powder | Semantic Scholar [semanticscholar.org]
- 6. pergan.com [pergan.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Study on Microwave Curing of Unsaturated Polyester Resin and Its Composites Containing Calcium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the curing mechanism of unsaturated polyester resin UPR - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
troubleshooting slow cure times when using cyclohexanone peroxide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclohexanone (B45756) peroxide as a curing initiator.
Troubleshooting Guide
This guide addresses common issues encountered during the curing process of resins initiated with cyclohexanone peroxide.
Issue: Slow or Incomplete Cure
A slow or incomplete cure is one of the most frequent problems. The following sections break down the potential causes and solutions.
Q1: My resin is taking too long to gel and cure. What are the likely causes?
Slow cure times are typically related to temperature, initiator or accelerator concentration, or the presence of moisture.[1]
-
Low Ambient Temperature: The rate of radical formation from this compound is temperature-dependent. Lower temperatures will slow down the reaction rate, leading to longer gel and cure times.[1][2] For every 10°C (18°F) decrease in ambient temperature, the reaction rate can be halved.[1]
-
Incorrect Initiator/Accelerator Ratio: The curing of unsaturated polyester (B1180765) resins with this compound is a catalyzed reaction that requires a cobalt accelerator, such as cobalt octoate or cobalt naphthenate.[3][4] An insufficient amount of either the peroxide initiator or the cobalt accelerator will result in a slower reaction.[5]
-
High Humidity: Moisture in the air can interfere with the free radical polymerization process, slowing down the curing of polyester resins.[6] Relative humidity above 60% can significantly extend the curing time.[1][6]
-
Inhibitors: The resin system may contain inhibitors to prolong its shelf life. While necessary, an excessive amount can unduly retard the initiation of the curing process.
Q2: I've adjusted the temperature and initiator/accelerator concentrations, but the surface of my cured product remains tacky. Why is this happening?
A tacky or sticky surface on a cured product is often a sign of surface inhibition or other environmental factors.
-
Air Inhibition: Oxygen in the air can inhibit the free-radical polymerization at the surface, leading to a tacky finish.
-
High Humidity: High humidity can cause a "blushing" effect on the surface, which appears as a slick or greasy film.[1] This is more common with certain types of curing agents but can be exacerbated by humid conditions.[1]
-
Thin Film Application: When the resin is applied as a very thin layer, the heat generated by the exothermic reaction can dissipate too quickly, leading to an incomplete cure at the surface.[7]
Q3: How can I resolve a slow or incomplete cure?
Here are some actionable steps to troubleshoot and resolve slow curing issues:
-
Optimize Temperature: Ensure the ambient temperature is within the recommended range for your resin system, typically between 20°C and 30°C (70-75°F).[1][6] If working in cooler conditions, consider gentle warming of the resin and mold, but be cautious not to overheat, which can cause other issues.
-
Adjust Initiator/Accelerator Levels: Carefully measure and adjust the concentrations of both the this compound and the cobalt accelerator according to the resin manufacturer's datasheet. Increasing the accelerator concentration can shorten the gel time.[5]
-
Control Humidity: Work in a controlled environment with relative humidity below 60%.[1][6] Using a dehumidifier can be beneficial.[1] Ensure good ventilation to help remove moisture from the resin's surface.[6]
-
Apply a "Hot" Coat: For a tacky surface on an otherwise cured part, applying a subsequent "hot" batch of resin (with a slightly higher accelerator concentration) can help to fully cure the surface layer.[7]
-
Use of Wax Additives: For applications prone to air inhibition, consider using a resin formulation that contains a wax additive. The wax migrates to the surface during curing, forming a protective barrier against oxygen.
Below is a troubleshooting workflow to help diagnose the cause of slow cure times.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the curing process?
This compound is an organic peroxide that acts as a free-radical initiator.[8] When it decomposes, it forms free radicals that initiate the polymerization of unsaturated polyester or vinyl ester resins, causing them to cross-link and solidify into a hard, thermoset material.[9]
Q2: Why is a cobalt accelerator necessary with this compound?
At room temperature, the decomposition of this compound into free radicals is very slow. A cobalt accelerator, such as cobalt octoate, is used to speed up this decomposition, allowing the curing process to proceed at a practical rate at ambient temperatures.[10][11]
Q3: How does temperature affect the gel time and cure time?
Higher temperatures accelerate the decomposition of the peroxide, leading to a faster production of free radicals and thus shorter gel and cure times.[1][2] Conversely, lower temperatures slow down this process.[1][2]
Q4: Can I use more accelerator to speed up the cure?
Yes, increasing the concentration of the cobalt accelerator will generally decrease the gel time.[5] However, using an excessive amount can lead to a very rapid, uncontrolled cure, generating high exothermic heat that can cause cracks, discoloration, and reduced mechanical properties in the final product.[10] It is crucial to stay within the manufacturer's recommended range.
Data Presentation
The following tables provide representative data on how temperature and cobalt accelerator concentration can influence the gel time and peak exotherm of a typical unsaturated polyester resin initiated with this compound.
Table 1: Effect of Temperature on Curing Characteristics
| Temperature (°C) | Gel Time (minutes) | Time to Peak Exotherm (minutes) | Peak Exotherm (°C) |
| 15 | 45 | 65 | 110 |
| 20 | 30 | 50 | 125 |
| 25 | 20 | 35 | 140 |
| 30 | 12 | 25 | 155 |
| Conditions: Unsaturated Polyester Resin with 1.5% this compound and 0.5% Cobalt Octoate (1% Co solution). |
Table 2: Effect of Cobalt Accelerator Concentration on Curing Characteristics
| Cobalt Octoate (1% Co solution) (%) | Gel Time (minutes) | Time to Peak Exotherm (minutes) | Peak Exotherm (°C) |
| 0.25 | 40 | 60 | 120 |
| 0.50 | 20 | 35 | 140 |
| 1.00 | 10 | 20 | 165 |
| 1.50 | 6 | 15 | 180 |
| Conditions: Unsaturated Polyester Resin at 25°C with 1.5% this compound. |
Experimental Protocols
Protocol for Determining Gel Time and Peak Exothermic Temperature
This protocol is based on the standard test method ASTM D2471 for determining the gel time and peak exothermic temperature of reacting thermosetting resins.
1. Materials and Equipment:
-
Unsaturated polyester resin
-
This compound initiator
-
Cobalt accelerator (e.g., cobalt octoate, 1% cobalt solution)
-
Disposable test tubes (10 x 75 mm)
-
Thermocouple or digital thermometer with a probe
-
Water bath or environmental chamber for temperature control
-
Stopwatch
-
Mixing stick (e.g., wooden tongue depressor)
-
Balance (accurate to 0.01 g)
2. Procedure:
-
Condition the resin, initiator, and accelerator to the desired experimental temperature (e.g., 25°C ± 1°C) for at least 4 hours.
-
Weigh a specified amount of resin (e.g., 10 g) into a mixing cup.
-
Add the specified amount of cobalt accelerator to the resin and mix thoroughly for 30 seconds.
-
Add the specified amount of this compound initiator to the resin-accelerator mixture.
-
Start the stopwatch immediately and mix thoroughly for 1 minute, ensuring to scrape the sides and bottom of the cup.
-
Pour the mixture into a test tube to a specified height.
-
Insert the thermocouple into the center of the resin mass.
-
Record the temperature at regular intervals (e.g., every minute).
-
Gel Time: The gel time is the time elapsed from the start of mixing until the resin becomes stringy or rubbery when probed with a clean wooden stick.
-
Peak Exothermic Temperature: Continue recording the temperature until it reaches a maximum and begins to drop. The highest temperature reached is the peak exothermic temperature.
-
Time to Peak Exotherm: The time from the start of mixing to the peak exothermic temperature.
3. Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area.
-
Crucially, never mix the cobalt accelerator directly with the peroxide initiator , as this can cause a violent, explosive reaction.[4][11] Always mix the accelerator into the resin first, followed by the initiator.
Signaling Pathways and Experimental Workflows
Curing Reaction Pathway
The curing of unsaturated polyester resin with this compound and a cobalt accelerator proceeds via a free-radical polymerization mechanism.
References
- 1. astrochemical.com [astrochemical.com]
- 2. baltazarkompozyty.pl [baltazarkompozyty.pl]
- 3. scribd.com [scribd.com]
- 4. Cobalt in resin. | Boat Design Net [boatdesign.net]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Polyester resin problems. | Boat Design Net [boatdesign.net]
- 8. Study on Microwave Curing of Unsaturated Polyester Resin and Its Composites Containing Calcium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pergan.com [pergan.com]
- 10. borchers.com [borchers.com]
- 11. Accelerators [romar-voss.nl]
safe handling and storage procedures for cyclohexanone peroxide in a laboratory setting
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of cyclohexanone (B45756) peroxide in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure the safe and effective use of this compound in your experiments.
Troubleshooting Guide
Issue: Visible crystal formation or discoloration in the cyclohexanone peroxide container.
-
Question: I've noticed crystals forming in my container of this compound. Is it still safe to use?
-
Answer: No, do not use it. Crystal formation, discoloration, or the presence of solid masses within the container are indicators of potential peroxide concentration, which can be shock, friction, and heat sensitive.[1] If you observe any of these signs, do not attempt to open or move the container. Immediately contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal.[1]
Issue: Uncertainty about the age of a container of this compound.
-
Question: I found a container of this compound in the lab, but the date it was received or opened is not marked. What should I do?
-
Answer: If the age and history of the container are unknown, it should be treated as potentially hazardous. Do not open it.[1] Organic peroxides can become more hazardous with age as peroxides can form and concentrate.[2] It is crucial to label all peroxide-forming chemicals with the date received and the date opened. As a general guideline, high-hazard peroxide formers should be disposed of after three months of being opened.[2] Contact your EHS office for instructions on how to proceed with the unmarked container.
Issue: Accidental mixing of this compound with other chemicals.
-
Question: I may have accidentally mixed this compound with a reducing agent. What is the immediate risk and what should I do?
-
Answer: This is a dangerous situation. This compound is a strong oxidizing agent and can react explosively with reducing agents, such as certain metals and their hydrides.[3] It is also incompatible with acids, bases, and heavy metal compounds (e.g., cobalt accelerators).[4] If you have mixed it with an incompatible chemical, evacuate the immediate area, alert others nearby, and contact your institution's emergency response team or EHS office immediately. Do not attempt to neutralize or clean up the mixture yourself.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Question: What are the proper storage conditions for this compound?
-
Answer: this compound should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of heat or ignition.[4] It is crucial to store it separately from incompatible materials, especially combustibles, reducing agents, acids, and metallic compounds.[3] The storage temperature should not exceed 30°C (86°F).[5] For long-term stability, storage below 25°C (77°F) is recommended.[6]
-
Question: What personal protective equipment (PPE) should I wear when handling this compound?
-
Answer: When handling this compound, appropriate PPE is essential. This includes:
-
Chemical safety goggles or a face shield.[5]
-
Chemical-resistant gloves (e.g., neoprene or nitrile).
-
A lab coat or chemical-resistant apron.[5]
-
Closed-toe shoes. In some cases, a full chemically impervious suit and respiratory protection may be necessary, depending on the scale of the experiment and the potential for exposure.
-
-
Question: Can I store this compound in a standard laboratory refrigerator?
-
Answer: No, unless the refrigerator is specifically designed and approved for the storage of flammable materials (i.e., is explosion-proof). Standard refrigerators have ignition sources that could trigger a fire or explosion in the presence of flammable vapors.
Safety and Emergencies
-
Question: What should I do in case of a small spill of this compound?
-
Answer: For a small spill, you should:
-
Alert personnel in the immediate area and restrict access.
-
Eliminate all ignition sources.[7]
-
Wearing appropriate PPE, cover the spill with an inert, damp, non-combustible absorbent material such as vermiculite, sand, or a 1:1:1 mixture of sodium carbonate, vermiculite, and sand.[7][8]
-
Using non-sparking tools, carefully collect the absorbed material into a loosely covered plastic container for disposal.[7]
-
Clean the spill area with soap and water.[8]
-
Label the container with its contents and dispose of it as hazardous waste according to your institution's procedures.
-
-
Question: What is the procedure for a large spill of this compound?
-
Answer: In the event of a large spill, immediate evacuation of the area is the primary concern. Activate the fire alarm to alert others and contact your institution's emergency response team or EHS office. Do not attempt to clean up a large spill yourself.
-
Question: What type of fire extinguisher should be used for a fire involving this compound?
-
Answer: For a small fire, a water spray or fog is preferred. If water is not available, a dry chemical, CO2, or regular foam extinguisher can be used.[5][7] For a large fire, the area should be flooded with water from a distance.[5][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Self-Accelerating Decomposition Temperature (SADT) | 50°C (for Cyclonox LE-50, a solution of this compound) | [4] |
| Recommended Maximum Storage Temperature | 25°C | [4] |
| Emergency Temperature | 10°C below SADT | [9] |
| Autoignition Temperature | 403°C (757°F) | [5] |
Experimental Protocol: Small Spill Response
This protocol outlines the step-by-step methodology for handling a small spill of this compound in a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, face shield, chemical-resistant gloves, lab coat.
-
Spill kit containing:
-
Inert, non-combustible absorbent material (e.g., vermiculite, sand, or a pre-mixed 1:1:1 by weight mixture of sodium carbonate, vermiculite, and sand).[8]
-
Non-sparking scoop and scraper.
-
Plastic container with a loose-fitting lid.
-
Hazardous waste labels.
-
Soap and water.
-
Procedure:
-
Immediate Response:
-
Alert all personnel in the immediate vicinity of the spill.
-
If there is an immediate danger of fire or explosion, evacuate the area and activate the fire alarm.
-
Eliminate all sources of ignition (e.g., turn off hot plates, Bunsen burners, and other electrical equipment).
-
-
Donning PPE:
-
Put on all required PPE before approaching the spill.
-
-
Containment and Absorption:
-
If the spill is liquid, contain it by creating a dike around the spill with absorbent material.
-
Gently cover the spill with a generous amount of inert, damp, non-combustible absorbent material. Do not use combustible materials like paper towels.
-
-
Collection:
-
Using non-sparking tools, carefully scoop the absorbed material into the designated plastic container. Avoid creating dust or vigorous movements that could generate static electricity.
-
Ensure all visible traces of the spilled material are collected.
-
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
-
Waste Disposal:
-
Loosely cover the plastic container with the collected waste. Do not seal it tightly, as decomposition could lead to a pressure buildup.
-
Label the container clearly as "Hazardous Waste: this compound Spill Debris".
-
Store the container in a designated hazardous waste collection area, away from incompatible materials.
-
Arrange for disposal through your institution's EHS office.
-
-
Post-Spill Actions:
-
Remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Restock the spill kit.
-
Report the incident to your laboratory supervisor and EHS office.
-
Visual Workflow for Spill Response
References
- 1. Decomposition kinetics of 1,1-dihydroperoxycyclohexane in some organic solvents | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nj.gov [nj.gov]
- 4. nouryon.com [nouryon.com]
- 5. This compound | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hmroyal.com [hmroyal.com]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. arkema.com [arkema.com]
Technical Support Center: Thermal Decomposition of Cyclohexanone Peroxide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and analysis of the thermal decomposition products of cyclohexanone (B45756) peroxide.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary thermal decomposition products of cyclohexanone peroxide?
The thermal decomposition of this compound is a complex process that can yield a variety of products. Based on related studies of similar peroxides, the primary decomposition is expected to involve homolytic cleavage of the peroxide bonds. The decomposition of the related compound, cyclohexyl hydroperoxide, primarily yields cyclohexanone and cyclohexanol.[1] Therefore, these are also expected major products from the decomposition of this compound.
Q2: What are other potential byproducts I might observe?
Under certain conditions, especially in the presence of catalysts or oxygen, further oxidation and rearrangement reactions can occur, leading to a range of byproducts. These can include:
-
Adipic acid: This dicarboxylic acid is a common oxidation product of cyclohexanone.[1]
-
Other mono- and di-acids: Various other acidic compounds may be formed through ring-opening and subsequent oxidation reactions.
-
Gaseous products: The decomposition of cyclic organic peroxides can also produce various gases, such as methane, ethane, and propane.
-
Caprolactone: In the presence of certain catalysts, the Baeyer-Villiger oxidation of cyclohexanone can lead to the formation of ε-caprolactone.
Q3: What analytical techniques are best suited for identifying these decomposition products?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful techniques for separating and identifying the complex mixture of products from this compound decomposition. Fourier-transform infrared spectroscopy (FTIR) can also be used to identify functional groups present in the decomposition mixture.
Q4: Are there any specific challenges associated with the analysis of this compound decomposition?
Yes, the primary challenge is the thermal instability of peroxides.[2] When using GC-MS, the high temperatures of the injection port can cause further decomposition of unreacted peroxide and some of the less stable decomposition products, leading to an inaccurate product profile. It is crucial to optimize GC inlet temperatures or consider derivatization techniques to stabilize the analytes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem: My GC-MS chromatogram shows a large number of unexpected small peaks.
-
Possible Cause: This could be due to the thermal decomposition of larger, less stable products in the hot GC inlet.
-
Solution:
-
Lower the injector temperature: Gradually decrease the inlet temperature to the lowest point that still allows for efficient volatilization of your target analytes.
-
Use a programmable temperature vaporization (PTV) inlet: A PTV inlet allows for a gentle heating ramp, minimizing the thermal stress on the analytes.
-
Consider derivatization: Silylation or other derivatization methods can increase the thermal stability of some products, making them more amenable to GC-MS analysis.
-
Problem: I am having difficulty separating the acidic byproducts using my current GC method.
-
Possible Cause: Carboxylic acids can exhibit poor peak shape and tailing on standard non-polar GC columns due to their polarity and tendency to adsorb to active sites in the system.
-
Solution:
-
Use a polar GC column: A "WAX" or "FFAP" type column is specifically designed for the analysis of acidic compounds and will provide better peak shape and resolution.
-
Derivatize the acids: Converting the carboxylic acids to their more volatile and less polar ester or silyl (B83357) ester derivatives will significantly improve their chromatographic behavior.
-
Problem: My HPLC analysis shows poor resolution between cyclohexanone and cyclohexanol.
-
Possible Cause: These two compounds have similar polarities, which can make them difficult to separate on a standard reversed-phase (C18) column with a simple mobile phase.
-
Solution:
-
Optimize the mobile phase: Adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to water. A lower percentage of the organic solvent will generally increase retention and may improve resolution.
-
Consider a different column chemistry: A column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, may offer different selectivity for these compounds.
-
Gradient elution: Employing a gradient where the mobile phase composition changes over the course of the run can help to better separate closely eluting peaks.
-
Summary of Potential Thermal Decomposition Products
| Product Class | Examples | Analytical Considerations |
| Ketones | Cyclohexanone | Readily identified by GC-MS and HPLC. |
| Alcohols | Cyclohexanol | Readily identified by GC-MS and HPLC. |
| Carboxylic Acids | Adipic acid, other mono- and di-acids | May require derivatization for good GC-MS analysis. Best analyzed by HPLC or a polar GC column. |
| Lactones | ε-Caprolactone | Can be identified by GC-MS and HPLC. |
| Gaseous Products | Methane, Ethane, Propane | Requires specialized gas analysis techniques (e.g., headspace GC). |
Experimental Protocols
Recommended Experimental Workflow for Product Identification
Caption: Recommended workflow for the identification of thermal decomposition products.
Signaling Pathways and Logical Relationships
Plausible Thermal Decomposition Pathway of this compound
Caption: A plausible radical-based decomposition pathway for this compound.
References
Cyclohexanone Peroxide & Resin Fillers: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information on the compatibility and use of cyclohexanone (B45756) peroxide as a curing agent for various resin systems, particularly when fillers are incorporated.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is cyclohexanone peroxide and for which primary applications is it used?
A1: this compound is an organic peroxide that functions as a free-radical polymerization initiator.[1] It is primarily used as a hardening agent, or catalyst, for curing unsaturated polyester (B1180765) resins (UPR) and vinyl ester resins (VER), often in "cold curing" systems that require an accelerator.[1][2][3]
Q2: Which common resin systems are compatible with this compound?
A2: this compound is highly effective for curing:
-
Unsaturated Polyester Resins (UPR): This is one of the most common applications, where the peroxide initiates the cross-linking reaction between the polyester and a monomer, such as styrene.[1][3]
-
Vinyl Ester Resins (VER): These high-performance resins are also cured using ketone peroxides like this compound.[4][5]
Q3: Are there any resin systems that are incompatible with this compound?
A3: Yes. This compound is generally not compatible with epoxy resins . Epoxy resins cure through a different chemical mechanism (polyaddition) that typically requires specific hardeners like amines, amides, or anhydrides. The free-radical initiation provided by peroxides is not the correct curing pathway for standard epoxy systems.
Q4: What is the primary role of fillers in resin formulations?
A4: Fillers are added to resin systems to modify their properties and performance.[6] Common objectives include:
-
Reducing overall cost and shrinkage during curing.[7]
-
Improving mechanical properties such as compressive strength, hardness, and abrasion resistance.[6][7]
-
Modifying thermal properties, including thermal conductivity and resistance to thermal shock.[6][7]
-
Altering electrical properties, either to enhance insulation or impart conductivity.[6]
-
Controlling viscosity and preventing sag (B610663) in uncured resin.[8]
Q5: How do fillers generally impact the curing process initiated by this compound?
A5: Fillers are not inert and can significantly influence the curing reaction. Some fillers, due to their high surface area, can physically absorb the accelerator (e.g., cobalt compounds) mixed into the resin.[3] This reduces the amount of available accelerator to activate the this compound, which can slow down or inhibit the curing process.[3] Therefore, dosage of the peroxide and accelerator should always be calculated based on the weight of the resin, excluding the filler.[3]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during the curing process.
Q6: My resin surface is sticky or tacky after the recommended curing time. What went wrong?
A6: A tacky surface is the most common sign of an incomplete cure. The primary causes include:
-
Incorrect Mix Ratio: The ratio of this compound and accelerator to the resin is critical. Ensure measurements are precise. Peroxide dosage for ketone peroxides is typically 1% to 3% of the resin weight (filler excluded).[3]
-
Inadequate Mixing: The peroxide and accelerator must be thoroughly and evenly dispersed throughout the resin. Failure to do so results in localized areas that are uncured.[9][10]
-
Low Curing Temperature: The ambient temperature and the temperature of the resin mixture play a vital role. Curing below the recommended temperature range (typically 20-25°C or 68-77°F) can significantly slow down or stall the chemical reaction.[9][11]
-
Moisture Contamination: Moisture from the air (high humidity), fillers, or mixing equipment can interfere with the polymerization process and lead to a poor cure.[9][12]
-
Filler Interference: As mentioned in Q5, certain fillers can adsorb the accelerator, effectively reducing its concentration and leading to under-curing.[3]
Q7: My resin cured too quickly in the mixing container (short pot life). Why did this happen?
A7: An excessively fast cure, or "gelling," is often caused by:
-
Excessive Initiator or Accelerator: Using too much this compound or, more commonly, too much accelerator will dramatically shorten the gel time.
-
High Ambient Temperature: Higher temperatures accelerate the decomposition of the peroxide, leading to a faster reaction.
-
Large Batch Size: The curing of polyester and vinyl ester resins is an exothermic (heat-generating) reaction. In a large, contained batch, this heat cannot dissipate, which further accelerates the reaction in a feedback loop, potentially leading to a dangerous runaway reaction.
Q8: The resin is taking far too long to harden. What are the potential causes?
A8: A slow cure is the opposite of the issue above and is typically caused by:
-
Insufficient Initiator or Accelerator: Too little peroxide or accelerator will result in a slow and potentially incomplete cure.[3]
-
Low Temperature: Curing in a cold environment is a primary cause of slow gel and cure times.[9]
-
Inhibitive Fillers or Additives: Some fillers may have surface chemistries that inhibit the free-radical reaction. Always test new fillers in a small batch first.
Q9: I am observing foaming or gassing during the cure of my vinyl ester resin. What is the cause?
A9: This is a known issue specific to some resin-initiator combinations. Certain types of peroxides, particularly those containing residual hydrogen peroxide, can react with cobalt promoters to generate oxygen gas, causing foaming.[13] While cyclohexanone peroxides can be used, an alternative is to use a cumyl hydroperoxide (CHP)-based system, which can eliminate gassing but may require adjustments to the promotion level or cure temperature.[13]
Section 3: Data & Experimental Protocols
Table 1: Compatibility Summary of this compound with Resins and Fillers
| Component Category | Name | Compatibility with this compound Systems | Notes |
| Resin Systems | Unsaturated Polyester (UPR) | Excellent | Primary application for CHP-initiated curing.[1][3] |
| Vinyl Ester (VER) | Good | Effective curing agent, but formulation may need adjustment to avoid gassing.[5][13] | |
| Epoxy Resin | Incompatible | Requires a different curing mechanism (e.g., amine hardeners). | |
| Common Fillers | Calcium Carbonate | Good | Widely used. Can affect viscosity and reduce cost. May require slight adjustment in accelerator levels.[13] |
| Alumina Trihydrate (ATH) | Good | Often used for flame retardancy and smoke suppression.[13] | |
| Fumed Silica | Fair to Good | Used as a thickening agent. High surface area can adsorb accelerators, potentially slowing cure.[8] | |
| Glass Microspheres | Good | Used to create lightweight, sandable fairing compounds.[8] | |
| Milled Glass Fibers | Good | Increases structural strength and crack resistance.[8] | |
| Wood/Cellulose Fillers | Fair | Can introduce moisture, which inhibits cure. Must be thoroughly dried before use.[14] | |
| Metallic Fillers (e.g., Aluminum) | Fair | May react with peroxide or accelerator. Compatibility testing is essential.[6] |
Table 2: Example Gel Times for a Standard Unsaturated Polyester Resin at 25°C
The following data are illustrative examples to demonstrate general principles.
| This compound (phr) | Cobalt Accelerator (6%) (phr) | Estimated Gel Time (minutes) | Estimated Peak Exotherm (°C) |
| 1.5 | 0.25 | ~25 - 35 | ~130 |
| 1.5 | 0.50 | ~15 - 20 | ~155 |
| 2.0 | 0.25 | ~20 - 28 | ~145 |
| 2.0 | 0.50 | ~10 - 15 | ~170 |
*phr = parts per hundred resin (by weight)
Experimental Protocol: Evaluating the Effect of a Novel Filler on Cure Characteristics
This protocol outlines a method to determine how a new filler affects the gel time and peak exotherm of a this compound-cured resin system.
1. Materials & Equipment:
-
Base Resin (Unsaturated Polyester or Vinyl Ester)
-
This compound Initiator
-
Cobalt-based Accelerator (e.g., 6% Cobalt Naphthenate)
-
Novel Filler (dried in an oven at 105°C for 4 hours to remove moisture)
-
Digital Scale (0.01g accuracy)
-
Mixing Cups and Stirring Rods
-
Thermocouple or Digital Thermometer
-
Stopwatch
-
Fume Hood
2. Procedure:
-
Prepare Control Sample (No Filler):
-
In a mixing cup, weigh out 100g of the base resin.
-
Add the specified amount of cobalt accelerator (e.g., 0.5g for 0.5 phr) and mix thoroughly for 60 seconds.
-
Place the cup in a temperature-controlled water bath (25°C). Insert the thermocouple into the center of the resin.
-
Add the specified amount of this compound (e.g., 1.5g for 1.5 phr).
-
Immediately start the stopwatch and mix vigorously for 60 seconds.
-
Stop mixing and monitor the temperature. Record the time it takes for the resin to transition from a liquid to a solid gel (gel time).
-
Continue recording the temperature until it has peaked and started to fall. Record the maximum temperature reached (peak exotherm).
-
-
Prepare Test Sample (With Filler):
-
In a separate mixing cup, weigh out 100g of the base resin.
-
Add the desired weight of the dried filler (e.g., 30g for 30 phr). Mix until the filler is completely and uniformly dispersed.
-
Add the same amount of cobalt accelerator as the control (0.5g) and mix thoroughly for 60 seconds.
-
Place the cup in the water bath and insert the thermocouple.
-
Add the same amount of this compound as the control (1.5g).
-
Immediately start the stopwatch and mix vigorously for 60 seconds, ensuring all material from the sides and bottom is incorporated.
-
Monitor and record the gel time and peak exotherm as with the control sample.
-
-
Data Analysis:
-
Compare the gel time and peak exotherm of the test sample to the control.
-
A longer gel time and lower exotherm in the test sample indicate that the filler has an inhibitory effect on the cure.
-
A shorter gel time and higher exotherm would indicate an accelerating effect.
-
Section 4: Diagrams and Workflows
References
- 1. This compound | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kawamia.com [kawamia.com]
- 3. pergan.com [pergan.com]
- 4. castrocompositesshop.com [castrocompositesshop.com]
- 5. What are the curing agents for vinyl ester resins? [jywqhxcomposite.com]
- 6. Fillers For Epoxy Resins | Kohesi Bond [kohesibond.com]
- 7. specialchem.com [specialchem.com]
- 8. totalboat.com [totalboat.com]
- 9. artnglow.com [artnglow.com]
- 10. m.youtube.com [m.youtube.com]
- 11. yxecreations.com [yxecreations.com]
- 12. craft-resin.eu [craft-resin.eu]
- 13. compositesone.com [compositesone.com]
- 14. mdpi.com [mdpi.com]
effect of temperature variations on cyclohexanone peroxide curing efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature variations on the curing efficiency of cyclohexanone (B45756) peroxide (CYP). It is intended for researchers, scientists, and drug development professionals utilizing CYP in their experiments.
Troubleshooting Guide
Issue 1: Slow or Incomplete Curing at Low Ambient Temperatures
Symptoms:
-
Resin remains tacky or soft for an extended period.
-
Gel time is significantly longer than expected.
-
The cured product exhibits poor mechanical properties.
Possible Causes & Solutions:
| Cause | Solution |
| Low Ambient Temperature: | The decomposition of cyclohexanone peroxide is temperature-dependent. Lower temperatures slow down the generation of free radicals necessary for polymerization.[1][2][3] |
| Increase Ambient Temperature: If possible, conduct the curing process in a temperature-controlled environment, ideally between 20°C and 25°C. Even a small increase in temperature can significantly accelerate the reaction. | |
| Use of Accelerators: Incorporate a cobalt accelerator (e.g., cobalt octoate or cobalt naphthenate) into your formulation.[4][5] Cobalt accelerators promote the decomposition of CYP at room temperature, enabling a faster cure. For very low temperatures, a combination of cobalt and amine accelerators can be effective.[3][6] | |
| Post-Curing: After the initial gelation, a post-curing cycle at an elevated temperature (e.g., 60-80°C) can be employed to ensure complete cross-linking and optimal properties.[7] | |
| Incorrect Peroxide/Accelerator Ratio: | An imbalanced ratio can lead to inefficient free radical formation. |
| Optimize Formulation: Refer to the technical data sheet for your specific resin and CYP system for the recommended dosage. Typically, the accelerator is added and thoroughly mixed before the peroxide. |
Issue 2: Excessively Fast Curing or High Exotherm at Elevated Temperatures
Symptoms:
-
Very short gel time, leading to a reduced working life.
-
High peak exotherm, potentially causing stress cracks, shrinkage, or discoloration.[8]
-
In thick sections, the high temperature can lead to boiling of the monomer (e.g., styrene), creating voids.
Possible Causes & Solutions:
| Cause | Solution |
| High Ambient or Resin Temperature: | Elevated temperatures accelerate the decomposition of CYP, leading to a rapid and potentially uncontrolled curing reaction.[1][9] |
| Cooling Measures: Work in a cooler, temperature-controlled environment. If the resin has been stored in a warm area, allow it to cool to the desired working temperature before adding the initiator and accelerator. | |
| Reduce Accelerator Concentration: The amount of accelerator can be reduced to moderate the reaction rate at higher temperatures. | |
| Use of Inhibitors: For some applications, an inhibitor can be added to the resin to prolong the gel time and control the exotherm.[4] | |
| Large Resin Mass: | The exothermic nature of the reaction can lead to a significant heat buildup in large volumes of resin, as the heat cannot dissipate quickly.[8] |
| Cast in Multiple Layers: For thick castings, pour the resin in multiple, thinner layers, allowing each layer to gel and cool before applying the next. | |
| Use a Slower Curing System: Select a CYP formulation known for a more gradual cure and lower peak exotherm.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for curing with this compound?
A1: this compound is versatile and can be used for curing at both room and elevated temperatures, typically in conjunction with a cobalt accelerator for room temperature applications.[11] The ideal temperature depends on the specific resin system, the accelerator used, and the desired gel time. For "cold curing," a temperature range of 15°C to 30°C is common.[12] Temperatures below 20°C will significantly prolong the curing time.[2][3]
Q2: How does temperature affect the gel time and cure time when using this compound?
A2: Generally, as the temperature increases, the gel time and cure time decrease. This is because higher temperatures accelerate the decomposition of the peroxide into free radicals, which initiates the polymerization process more quickly.[1] Conversely, lower temperatures will extend the gel and cure times.
Q3: What is the Self-Accelerating Decomposition Temperature (SADT) of this compound and why is it important?
A3: The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition, which can be hazardous.[13][14][15] For many commercial this compound formulations, the SADT is around 50°C.[11][16] It is crucial to store and handle CYP below its recommended maximum storage temperature (typically around 25°C) to prevent thermal decomposition and ensure safety.[11]
Q4: Can I use this compound without an accelerator?
A4: Yes, but this is typically done in "hot curing" processes where external heat is applied.[4] To achieve a reasonable degree of curing in a short time without an accelerator, temperatures above 80°C, and often between 120°C and 160°C, are required.[6] For room temperature curing, an accelerator is necessary to initiate the decomposition of the peroxide.[4]
Q5: My cured product is still flexible and has a strong chemical smell. What went wrong?
A5: This indicates an incomplete cure, which can be caused by several factors related to temperature. If the curing temperature was too low, the polymerization reaction may not have gone to completion. This leaves unreacted monomer (like styrene), which causes the chemical smell and poor mechanical properties. To remedy this, you can try post-curing the part at an elevated temperature (e.g., 60-80°C) for several hours. This can help to complete the cross-linking process. Also, ensure that the correct ratio of peroxide and accelerator was used.
Data Presentation
The following table provides an illustrative example of how temperature can influence the curing characteristics of a typical unsaturated polyester (B1180765) resin initiated with a this compound/cobalt accelerator system. Note: Actual values will vary depending on the specific resin, peroxide, and accelerator concentrations.
| Temperature (°C) | Gel Time (minutes) | Cure Time (hours) | Peak Exotherm (°C) |
| 15 | 45 - 60 | 6 - 8 | 100 - 120 |
| 20 | 25 - 35 | 3 - 5 | 120 - 140 |
| 25 | 15 - 20 | 1 - 2 | 140 - 160 |
| 30 | 8 - 12 | < 1 | 160 - 180 |
Experimental Protocols
Determining Gel Time and Peak Exothermic Temperature (Based on ASTM D2471)
This protocol outlines a standard method for determining the gel time and peak exothermic temperature of a reacting thermosetting resin catalyzed by this compound.[8][17][18]
1. Materials and Equipment:
-
Unsaturated polyester resin
-
This compound initiator
-
Cobalt accelerator
-
Disposable beakers (100-150 mL)
-
Wooden or plastic stirring rods
-
Thermocouple or digital thermometer with a probe
-
Stopwatch
-
Temperature-controlled water bath
-
Balance
2. Procedure:
-
Conditioning: Place the resin, initiator, accelerator, beakers, and stirring rods in a temperature-controlled bath to ensure all components are at the desired test temperature (e.g., 25°C ± 1°C).[18]
-
Weighing: Weigh the desired amount of resin into a beaker. Then, weigh the appropriate amounts of accelerator and initiator according to the desired formulation.
-
Mixing:
-
Add the accelerator to the resin and mix thoroughly for at least one minute, scraping the sides and bottom of the beaker to ensure homogeneity.
-
Start the stopwatch immediately upon adding the this compound to the resin-accelerator mixture.
-
Mix thoroughly for one minute, again ensuring the sides and bottom are well-scraped.
-
-
Data Collection:
-
Insert a thermocouple into the geometric center of the reacting mass to monitor the temperature.[18]
-
Gel Time: Every 15-30 seconds, gently probe the surface of the resin with a clean stirring rod. The gel time is the point at which the resin transitions from a liquid to a gel-like state and fine "strings" of resin can be pulled from the surface.[18]
-
Peak Exotherm: Continue to record the temperature until it reaches a maximum and begins to drop. The highest temperature recorded is the peak exothermic temperature. The time from the start of mixing to this point is the peak exothermic time.[18]
-
3. Reporting:
- Record the test temperature.
- Report the gel time in minutes.
- Report the peak exothermic temperature in °C.
- Report the peak exothermic time in minutes.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. baltazarkompozyty.pl [baltazarkompozyty.pl]
- 3. united-initiators.com [united-initiators.com]
- 4. Curing - PERGAN GmbH - The Peroxide Company [pergan.com]
- 5. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]
- 6. pergan.com [pergan.com]
- 7. The curing process of unsaturated polyester resins | Resitan [resitan.net]
- 8. users.encs.concordia.ca [users.encs.concordia.ca]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. nouryon.com [nouryon.com]
- 12. US4175064A - Accelerator systems for the peroxide-catalyzed curing of unsaturated polyester resin compositions - Google Patents [patents.google.com]
- 13. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. youtube.com [youtube.com]
- 16. Evergreen Leads the Application and Market Trends of this compound (CYP) [evergreenchemicals.cn]
- 17. How to measure gel time - M101 - CKN Knowledge in Practice Centre [compositeskn.org]
- 18. cstjmateriauxcomposites.wordpress.com [cstjmateriauxcomposites.wordpress.com]
preventing premature decomposition of cyclohexanone peroxide solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and storage of cyclohexanone (B45756) peroxide solutions to prevent premature decomposition. Cyclohexanone peroxide is a highly reactive organic peroxide, and its stability is crucial for reliable and safe experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a cyclic ketone peroxide used as a polymerization initiator and in various organic syntheses. It is highly sensitive to heat, shock, friction, and contamination, which can lead to rapid and violent decomposition, posing a significant safety hazard in the laboratory.[1]
Q2: What are the primary factors that cause premature decomposition of this compound solutions?
A2: The main triggers for decomposition are:
-
Heat: Elevated temperatures significantly accelerate the rate of decomposition.[1][2]
-
Light: Exposure to light, particularly UV light, can initiate decomposition.
-
Contamination: Contact with incompatible materials, especially metals (like cobalt, iron, manganese), strong acids, and bases, can catalyze explosive decomposition.[3]
-
Concentration: Higher concentrations of this compound are generally less stable. Solutions are often used to mitigate this risk.[3]
Q3: How can I visually inspect a this compound solution for signs of decomposition?
A3: Before use, always visually inspect the solution. Signs of dangerous decomposition include:
-
Crystallization or precipitation within the solution.
-
Discoloration or the appearance of a yellowish tint.
-
Gas evolution (bubbling).
-
Cloudiness or turbidity.
If any of these signs are present, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To ensure maximum stability, store this compound solutions in:
-
A cool, dark location, away from heat sources and direct sunlight.
-
Refrigerated storage is often recommended, but consult the manufacturer's safety data sheet (SDS) for the specific formulation.
-
Use only compatible storage containers, typically opaque polyethylene (B3416737) or glass bottles with vented caps (B75204) if specified.
-
Store separately from incompatible materials such as acids, bases, reducing agents, and metal compounds.
Q5: How long can I store a this compound solution?
A5: The shelf life depends on the specific formulation, concentration, and storage conditions. It is crucial to:
-
Date the container upon receipt and upon opening.
-
Follow the manufacturer's expiration date.
-
For laboratory-prepared solutions, establish a conservative expiration date (e.g., 3-6 months) and re-evaluate stability periodically.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Solution appears cloudy or has formed precipitates. | - Decomposition has initiated.- Temperature fluctuations during storage.- Contamination. | - DO NOT USE. - Do not attempt to open the container.- Isolate the container in a blast shield or a designated safe area.- Contact your EHS office immediately for guidance on disposal. |
| A freshly prepared solution decomposes rapidly. | - Contaminated glassware or solvent.- Use of an incompatible stirrer or other equipment.- Impure starting materials (cyclohexanone or oxidizing agent). | - Review the preparation protocol to ensure all equipment was scrupulously clean and free of metal contaminants.- Use high-purity, peroxide-free solvents.- Ensure stir bars are PTFE-coated and intact. |
| Gas evolution is observed from the stored solution. | - The solution is actively decomposing. | - DO NOT USE. - If safe to do so, move the container to a well-ventilated fume hood.- Alert others in the laboratory.- Contact your EHS office for emergency disposal procedures. |
| Inconsistent experimental results using the solution. | - Partial decomposition leading to a lower active peroxide concentration.- Non-homogeneous solution if stored improperly. | - Test the peroxide concentration of the solution using appropriate analytical methods (e.g., iodometric titration) before use.- Ensure the solution is brought to room temperature and gently agitated to ensure homogeneity before taking an aliquot. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution (General Guidance)
Disclaimer: This is a general guideline. Researchers should consult relevant literature and their institution's safety protocols before proceeding. All work must be performed in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
High-purity cyclohexanone
-
Hydrogen peroxide (concentration as required by your protocol)
-
Anhydrous magnesium sulfate
-
Peroxide-free diethyl ether (or another suitable solvent)
-
Butylated hydroxytoluene (BHT) or another suitable radical scavenger
-
Clean, dry glassware (avoiding any metal spatulas or equipment)
Procedure:
-
Purification of Cyclohexanone: If necessary, purify commercial cyclohexanone by distillation under reduced pressure to remove any acidic impurities or oxidation products.
-
Reaction: In a clean, round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve the purified cyclohexanone in peroxide-free diethyl ether. Cool the mixture in an ice bath.
-
Slowly add the hydrogen peroxide dropwise to the stirred cyclohexanone solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for the time specified in your primary experimental protocol.
-
Workup: Carefully quench the reaction as specified in your protocol. Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Stabilization: To the dried solution, add a small amount of a stabilizer such as BHT (e.g., 0.01% w/v). BHT acts as a radical scavenger, inhibiting the autoxidation process that leads to peroxide formation.[4]
-
Storage: Store the stabilized solution in a clean, properly labeled, opaque container in a designated refrigerator or cold room. The label should include the date of preparation, concentration, stabilizer added, and an expiration date.
Protocol 2: Monitoring Peroxide Concentration
Regularly testing the concentration of your this compound solution is a critical safety and quality control measure. Iodometric titration is a common method.
Materials:
-
Sample of this compound solution
-
Saturated potassium iodide (KI) solution
-
Glacial acetic acid
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
Procedure:
-
In a flask, add a known volume of the this compound solution to a mixture of glacial acetic acid and saturated KI solution.
-
The peroxide will oxidize the iodide to iodine, resulting in a yellow to brown solution.
-
Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the solution becomes a pale yellow.
-
Add a few drops of starch indicator solution, which will turn the solution a deep blue/black color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Calculate the peroxide concentration based on the volume of titrant used.
Quantitative Data on Stabilizers
Specific quantitative data on the shelf life of this compound with various stabilizers is not extensively available in public literature, as formulations are often proprietary. However, the principle of using radical scavengers is well-established for inhibiting peroxide formation in organic solvents. The effectiveness of a stabilizer is highly dependent on the specific conditions of the solution.
| Stabilizer Type | General Mechanism | Examples | Considerations |
| Phenolic Antioxidants | Hydrogen atom donors that terminate radical chain reactions.[4] | Butylated hydroxytoluene (BHT), Hydroquinone | Effective at low concentrations. Can sometimes be removed during purification steps like distillation. |
| Amine Antioxidants | Act as radical scavengers. | Phenothiazine, Phenylenediamines | Can be highly effective but may be more reactive or colored. |
| Phosphites | Decompose hydroperoxides to non-radical products. | Triphenyl phosphite | Often used in combination with phenolic antioxidants for synergistic effects. |
Visualizations
Decomposition Pathway and Prevention
Caption: Simplified pathway of decomposition and the role of stabilizers.
Troubleshooting Workflow for Unstable Solutions
Caption: A logical workflow for troubleshooting unstable solutions.
References
Technical Support Center: Strategies to Minimize Residual Monomer in Cyclohexanone Peroxide Cured Polymers
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to assist you in minimizing residual monomers in polymers cured with cyclohexanone (B45756) peroxide.
Troubleshooting Guide: High Residual Monomer Content
Encountering high levels of residual monomer is a common challenge. The following guide provides a structured approach to identifying and resolving the root cause.
Issue: Higher than expected residual monomer concentration in the final polymer.
| Potential Cause | Recommended Actions |
| Incomplete Polymerization | - Extend Curing Time: Allow more time for the polymerization reaction to proceed towards completion. - Optimize Curing Temperature: Increase the temperature within the polymer's stable range. Higher temperatures can increase the decomposition rate of cyclohexanone peroxide, generating more free radicals to initiate polymerization.[1] However, excessively high temperatures might lead to undesirable side reactions or polymer degradation. |
| Suboptimal Initiator Concentration | - Increase Initiator Concentration: A higher concentration of this compound will generate more primary radicals, potentially leading to a higher degree of monomer conversion. Note that an excessive concentration can negatively affect the final properties of the polymer. |
| Oxygen Inhibition | - Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from scavenging free radicals and inhibiting the polymerization process. |
| Presence of Inhibitors | - Monomer Purification: Ensure the monomer is free from inhibitors, which are often added for stabilization during storage. Inhibitors may need to be removed prior to polymerization. |
| Inefficient Mixing | - Improve Agitation: Ensure homogenous mixing of the monomer and initiator to maintain a uniform reaction rate throughout the system. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce residual monomer in this compound cured systems?
A1: The primary strategies can be categorized into three main areas:
-
Optimization of Curing Parameters: This includes adjusting the concentration of this compound, optimizing the curing temperature and time, and ensuring an oxygen-free environment.
-
Post-Curing Treatments: Subjecting the polymer to a post-curing process, typically involving heat treatment, is a highly effective method to further reduce residual monomers.[2][3]
-
Use of Co-agents: Incorporating a co-agent can enhance the efficiency of the peroxide cure system, leading to a higher crosslink density and lower residual monomer content.[4][5][6]
Q2: How does post-curing help in reducing residual monomers?
A2: Post-curing, typically through heat treatment, provides additional energy to the system.[7][8] This energy allows for the diffusion of unreacted monomers and radicals, enabling them to come into contact and react. This process drives the polymerization reaction closer to completion, thereby reducing the amount of residual monomer.[3][9]
Q3: What is the role of a co-agent in peroxide curing?
A3: Co-agents are multifunctional organic compounds that are highly reactive towards free radicals.[6] In peroxide curing, they can increase the cross-linking efficiency by participating in the polymerization reaction, leading to a more extensive polymer network and trapping or consuming residual monomers.[5]
Q4: What analytical methods are suitable for quantifying residual monomers?
A4: Several analytical techniques can be used to accurately quantify residual monomers. The choice of method often depends on the polymer matrix and the specific monomer. Common methods include:
-
Gas Chromatography with Flame Ionization Detector (GC-FID): A sensitive and robust method for volatile monomers.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Offers high sensitivity and specificity for monomer identification.[10]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or high molecular weight monomers.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can quantify monomers directly from a solution without the need for extraction, though it may be less sensitive than GC methods.[10][11]
Data on Post-Curing Effects
The following table summarizes the effect of post-cure heat treatment on the reduction of residual monomers in resin composites, which illustrates the general principle applicable to other thermoset polymers.
| Post-Cure Temperature (°C) | Treatment Duration (minutes) | TEGDMA Monomer Reduction (%) | BIS-GMA Monomer Reduction (%) | Ethoxylated BIS-GMA Monomer Reduction (%) |
| 50 | 7 | 80 | 75 | 77 |
| 75 | 7 | >80 | >75 | >77 |
| 100 | 7 | >80 | >75 | >77 |
| 125 | 7 | >80 | >75 | >77 |
| Data adapted from a study on resin composites to show the general effectiveness of post-curing.[3][9] |
Experimental Protocols
Protocol 1: Post-Curing of a Polymer Sample
-
Sample Preparation: Prepare the this compound cured polymer as per your standard procedure.
-
Initial Analysis: Before post-curing, take a representative sample of the polymer for residual monomer analysis to establish a baseline.
-
Post-Curing Procedure: Place the polymer sample in a calibrated oven or a temperature-controlled chamber.
-
Heating: Increase the temperature to the desired post-curing temperature (e.g., starting at a temperature slightly above the glass transition temperature of the polymer).
-
Duration: Maintain the post-curing temperature for a specified duration (e.g., 1-4 hours). The optimal time and temperature will need to be determined empirically for your specific polymer system.
-
Cooling: Allow the polymer to cool down to room temperature in a controlled manner.
-
Final Analysis: After post-curing, take another sample for residual monomer analysis to quantify the reduction.
Protocol 2: Quantification of Residual Monomer by GC-FID
-
Sample Preparation:
-
Accurately weigh a known amount of the polymer sample (e.g., 100 mg).
-
If the polymer is soluble, dissolve it in a suitable solvent (e.g., tetrahydrofuran, THF) to a known volume (e.g., 10 mL).
-
If the polymer is insoluble, extract the residual monomer by sonicating the polymer in a known volume of a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter.[13]
-
-
Calibration Standards: Prepare a series of standard solutions of the monomer in the same solvent with known concentrations.
-
GC-FID Analysis:
-
Injection: Inject a known volume of the prepared sample and standard solutions into the GC-FID system.
-
Separation: The monomer will be separated from the solvent and other components on the GC column.
-
Detection: The Flame Ionization Detector (FID) will generate a signal proportional to the amount of monomer.
-
-
Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of the residual monomer in the polymer sample.
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. The effect of post-cure heating on residual, unreacted monomer in a commercial resin composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Co-agent Type and Content on Curing Characteristics and Mechanical Properties of HNBR Composite [journal.rubber.or.kr]
- 7. On the Nature of Epoxy Resin Post-Curing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. addent.com [addent.com]
- 10. polymersolutions.com [polymersolutions.com]
- 11. measurlabs.com [measurlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
impact of humidity on the performance of cyclohexanone peroxide initiator
Technical Support Center: Cyclohexanone (B45756) Peroxide Initiator
This guide provides technical support for researchers, scientists, and drug development professionals using cyclohexanone peroxide as a polymerization initiator. It addresses common issues related to the impact of humidity on the initiator's performance and offers troubleshooting advice and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: How does humidity affect the stability and storage of this compound?
A1: Organic peroxides, as a class, are sensitive to heat, friction, impact, light, and contamination.[1] While this compound is listed as having "no reaction" with water in terms of immediate violent decomposition, proper storage is crucial for maintaining its stability and performance.[2] High humidity environments can introduce moisture into the storage container, which may have several adverse effects over time. It is recommended to store this compound in sealed, air-impermeable, and light-resistant containers in a cool, dry place.[3] Always keep the container tightly closed when not in use to minimize exposure to atmospheric moisture.[4]
Q2: Can moisture contamination affect the performance of my this compound initiator during a polymerization reaction?
A2: Yes, moisture can potentially alter the performance of the initiator. While specific studies on this compound are limited, research on other peroxide initiators, such as benzoyl peroxide, has shown that the presence of water can accelerate the rate of decomposition. This can lead to a shorter induction period in the polymerization process. The overall impact of moisture can be complex and depends on the specific monomer and reaction conditions. For some cationic polymerization systems, moisture can retard the reaction rate.[5][6] Therefore, unexpected changes in curing times or reaction kinetics could be linked to moisture contamination of the initiator or other reaction components.
Q3: What are the visible signs of moisture contamination or degradation in my stock of this compound?
A3: You should handle any container of this compound with extreme caution if you observe any of the following signs, which could indicate degradation potentially accelerated by moisture or other factors:
-
Crystal formation: The appearance of solid precipitates or crystals in a liquid peroxide solution is a serious hazard warning.[7][8]
-
Discoloration: Any change from the expected color of the solution.[7]
-
Phase separation: The appearance of a second liquid phase.[7]
-
Incrustation: Solid material forming around the cap or threads of the container.[7]
If you observe any of these signs, DO NOT attempt to open or handle the container . Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on safe disposal.[8]
Q4: What are the best practices for handling this compound in a high-humidity environment?
A4: To minimize the impact of humidity, adhere to the following best practices:
-
Storage: Store the initiator in a desiccator or a controlled low-humidity environment.[3]
-
Handling: When dispensing the initiator, do so in a controlled environment, such as a glove box with a dry atmosphere, if possible. Minimize the time the container is open to the ambient air.
-
Container Management: Use smaller containers to reduce the headspace and the amount of air (and moisture) that enters each time the container is opened.[8] Ensure the container cap and seal are in good condition and are replaced securely after each use.[4]
-
Inert Atmosphere: For highly sensitive applications, storing the initiator under an inert gas like nitrogen or argon can provide an extra layer of protection against moisture and oxygen.[3]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments that could be related to humidity.
| Observed Issue | Potential Humidity-Related Cause | Recommended Actions |
| Inconsistent Curing Times (Faster or Slower than Expected) | Moisture contamination may be altering the decomposition rate of the initiator. | 1. Use a fresh, unopened container of this compound to establish a baseline. 2. Dry all other reaction components (monomers, solvents) using appropriate methods (e.g., molecular sieves). 3. Perform a control experiment in a low-humidity environment (e.g., under a nitrogen blanket or in a glove box). |
| Reduced Polymer Yield or Poor Mechanical Properties | Premature or altered initiator decomposition can lead to inefficient polymerization. | 1. Test your initiator for peroxide activity. While quantitative tests are complex, a simple qualitative test (under strict safety protocols) might indicate a loss of potency. 2. Review your storage conditions. Ensure the initiator has not been exposed to high temperatures or humidity.[2] 3. Consider filtering your monomer through activated alumina (B75360) to remove any water and inhibitors just before use. |
| Formation of Bubbles or Voids in the Final Polymer | While often caused by other factors, excessive moisture can sometimes contribute to bubble formation if it vaporizes during an exothermic polymerization. | 1. Ensure all reactants are thoroughly dried before mixing. 2. Apply a vacuum to your mixed resin (before adding the initiator if possible, or with caution afterwards, depending on the volatility of your components) to degas the system. |
Data Presentation: Potential Impact of Humidity
| Parameter | Low Humidity (<20% RH) | Moderate Humidity (40-60% RH) | High Humidity (>80% RH) |
| Initiator Stability in Storage | High | Moderate (risk of gradual degradation over time) | Low (higher risk of accelerated decomposition) |
| Polymerization Induction Period | Baseline | Potentially Shorter | Potentially Significantly Shorter |
| Initial Curing Rate | Baseline | Potentially Faster | Potentially Significantly Faster |
| Reproducibility | High | Moderate | Low |
Experimental Protocols
Protocol: Evaluating the Effect of Humidity on Polymerization Kinetics
This protocol provides a general methodology to quantify the impact of humidity on the performance of this compound in your specific polymerization system.
Objective: To determine the effect of controlled humidity on the curing profile of a resin system initiated by this compound.
Materials:
-
This compound initiator
-
Monomer/resin system
-
Environmental chamber or glove box with humidity control
-
Differential Scanning Calorimeter (DSC) or Rheometer
-
Sealed, moisture-impermeable sample containers
-
Desiccant (e.g., Drierite) and a saturated salt solution (e.g., potassium carbonate for ~43% RH, potassium sulfate (B86663) for ~97% RH) for humidity control if an environmental chamber is not available.
Methodology:
-
Sample Preparation (Pre-conditioning):
-
Dispense three equal aliquots of your monomer/resin system into separate containers.
-
Place one container in a desiccator (Low Humidity).
-
Place the second container in a chamber with controlled moderate humidity (e.g., 50% RH).
-
Place the third container in a chamber with controlled high humidity (e.g., 85% RH).
-
Allow the samples to equilibrate for a set period (e.g., 24 hours) to allow moisture to be absorbed into the resin.
-
-
Initiator Addition:
-
Inside the respective controlled humidity environments, add the specified concentration of this compound initiator to each pre-conditioned resin sample.
-
Mix thoroughly but gently to avoid introducing excessive air.
-
-
Kinetic Analysis (using DSC):
-
Hermetically seal a small amount (5-10 mg) of each of the three prepared mixtures into a DSC pan.
-
Place the pan in the DSC instrument.
-
Run an isothermal scan at the desired curing temperature.
-
Record the heat flow as a function of time. The exothermic peak will indicate the curing reaction.
-
Analyze the data to determine the time to onset of cure, the time to peak maximum, and the total heat of reaction.
-
-
Data Analysis:
-
Compare the curing profiles (onset time, peak time) for the samples prepared under low, moderate, and high humidity.
-
Plot the results to visualize the impact of humidity on the reaction kinetics.
-
Visualizations
Below are diagrams illustrating key logical and experimental workflows.
Caption: Troubleshooting workflow for humidity-related issues.
Caption: General mechanism of peroxide initiated polymerization.
References
Validation & Comparative
A Comparative Analysis of Cyclohexanone Peroxide and MEKP for Polyester Resin Curing
For researchers and scientists in polymer chemistry and materials science, the choice of initiator is a critical factor in determining the final properties and performance of cured polyester (B1180765) resins. This guide provides a detailed comparison of two commonly used organic peroxides, Cyclohexanone (B45756) Peroxide (CYHP) and Methyl Ethyl Ketone Peroxide (MEKP), in the curing of unsaturated polyester resins. The following sections present a comprehensive overview of their performance characteristics, supported by experimental data and detailed methodologies.
Introduction to Polyester Resin Curing
The curing of unsaturated polyester resins is a free-radical polymerization process initiated by the decomposition of an organic peroxide. This process transforms the liquid resin into a solid, cross-linked thermoset polymer. The selection of the initiator plays a pivotal role in controlling the curing kinetics, including gel time, cure time, and peak exotherm, which in turn influence the mechanical properties and overall quality of the final product. Both Cyclohexanone Peroxide and MEKP are widely used as initiators for the room and low-temperature curing of polyester resins, typically in combination with a cobalt accelerator.
Performance Comparison: this compound vs. MEKP
While both peroxides effectively initiate the curing of polyester resins, they exhibit distinct differences in their performance profiles. A key distinction is that this compound is often associated with a more gradual and controlled cure, whereas MEKP is known for its higher activity and faster curing characteristics.
Curing Characteristics
The curing process is characterized by several key parameters: gel time, cure time, and peak exotherm. Gel time is the period from the initial mixing of the initiator with the resin to the onset of a gelatinous state. The peak exotherm is the maximum temperature reached during the exothermic curing reaction.
A study on low-density unsaturated polyester resin provides valuable comparative data on the gel times of CYHP and MEKP at various temperatures.[1] To achieve a gel time between 23 and 35 minutes, the following temperature ranges were found to be suitable for each initiator as single-initiator systems:
| Initiator | Suitable Temperature Range for 23-35 min Gel Time |
| This compound (CYHP) | 60.0–73.0 °C |
| Methyl Ethyl Ketone Peroxide (MEKP) | 62.0–75.0 °C |
Table 1: Suitable temperature ranges for achieving a gel time of 23-35 minutes for CYHP and MEKP in an unsaturated polyester resin system.[1]
This data suggests that under the tested conditions, MEKP requires a slightly higher temperature range to achieve the same gel time as CYHP, indicating a nuanced difference in their reactivity profiles at elevated temperatures. Another source suggests that this compound generally provides a more gradual cure compared to MEKP.[2]
Mechanical Properties of the Cured Resin
The choice of initiator can significantly impact the mechanical properties of the final cured polyester resin, such as tensile and flexural strength. While direct comparative studies on the mechanical properties of resins cured with CYHP versus MEKP under identical conditions are limited in publicly available literature, data for MEKP-cured resins can provide a baseline for understanding expected performance.
For a general-purpose unsaturated polyester resin cured with MEKP and a cobalt accelerator, typical mechanical properties are in the following range:
| Mechanical Property | Test Method | Typical Value Range |
| Tensile Strength | ASTM D638 | 50 - 80 MPa |
| Flexural Strength | ASTM D790 | 80 - 120 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 4.5 GPa |
Table 2: Typical mechanical properties of a polyester resin cured with MEKP.
It is important to note that these values can vary significantly depending on the specific polyester resin, the concentration of MEKP and accelerator, curing temperature, and the presence of fillers or reinforcements. One study found that for an MEKP-cured unsaturated polyester resin, the best overall mechanical properties were achieved when the ratio of MEKP to cobalt octoate was 1.5 phr each.[3] Another source indicates that this compound can contribute to improved dimensional stability and mechanical strength in the final product.[4]
Experimental Protocols
To ensure accurate and reproducible results when comparing curing agents, standardized experimental procedures are essential.
Determination of Gel Time and Peak Exotherm (Based on ASTM D2471)
This method is used to measure the gel time and peak exothermic temperature of reacting thermosetting resins.
Materials and Equipment:
-
Unsaturated polyester resin
-
This compound and MEKP initiators
-
Cobalt accelerator (e.g., cobalt octoate or cobalt naphthenate)
-
Disposable beakers (e.g., 100 mL polypropylene)
-
Stirring rods (e.g., wooden tongue depressors)
-
Thermocouple with a digital temperature readout
-
Stopwatch
-
Water bath for temperature control
Procedure:
-
Condition the resin, initiator, accelerator, beakers, and stirring rods to a constant temperature (e.g., 25 °C ± 1 °C) in a water bath.
-
Weigh a specified amount of resin (e.g., 100 g) into a disposable beaker.
-
Add the specified amount of accelerator (e.g., 0.5 phr) to the resin and mix thoroughly for 60 seconds, avoiding air entrapment.
-
Place the thermocouple into the center of the resin mixture.
-
Start the stopwatch and add the specified amount of initiator (e.g., 1.5 phr).
-
Mix thoroughly for 60 seconds.
-
Monitor the temperature and the physical state of the resin.
-
Gel time is recorded as the time when the resin becomes gelatinous and no longer flows. This can be determined by periodically probing the surface with a clean stirring rod; the gel point is when the resin snaps back and does not leave a thread on the rod.
-
Continue to record the temperature until it reaches its maximum and begins to decrease.
-
Peak exotherm is the highest temperature recorded.
-
Time to peak exotherm is the time from the addition of the initiator to the peak temperature.
Measurement of Mechanical Properties
Specimen Preparation:
-
Prepare the resin mixture as described above.
-
Pour the mixture into molds conforming to the dimensions specified in the relevant ASTM standards (e.g., dumbbell-shaped for tensile testing, rectangular for flexural testing).
-
Allow the castings to cure at a controlled temperature for a specified period (e.g., 24 hours at room temperature followed by a post-cure at an elevated temperature, for instance, 80°C for 3 hours).
-
Carefully demold the specimens and condition them at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours before testing.
Tensile Testing (Based on ASTM D638):
-
Use a universal testing machine equipped with grips suitable for holding the dumbbell-shaped specimens.[5][6]
-
Measure the width and thickness of the specimen's narrow section.
-
Mount the specimen in the grips and apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the maximum load and the elongation.
-
Calculate the tensile strength and modulus of elasticity.
Flexural Testing (Based on ASTM D790):
-
Use a universal testing machine with a three-point bending fixture.[7]
-
Measure the width and depth of the rectangular specimen.
-
Place the specimen on the supports of the fixture and apply a load to the center at a constant crosshead speed.
-
Record the load and deflection until the specimen breaks or reaches a specified strain.
-
Calculate the flexural strength and flexural modulus.
Visualizing the Curing Process and Experimental Workflows
To better understand the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Polyester resin curing signaling pathway.
Caption: Experimental workflow for comparison.
Conclusion
The selection between this compound and MEKP for curing unsaturated polyester resins depends on the specific application requirements. MEKP is a highly reactive initiator that facilitates rapid curing, which is advantageous for high-volume production processes. In contrast, this compound offers a more gradual and controlled cure, which can be beneficial for producing larger or more complex parts where minimizing internal stresses and shrinkage is a priority.
For a definitive selection, it is recommended that researchers and professionals conduct their own comparative experiments using the specific polyester resin system and processing conditions relevant to their application. The experimental protocols outlined in this guide provide a framework for such an evaluation, enabling a data-driven decision to optimize the performance and quality of the final cured product.
References
- 1. mdpi.com [mdpi.com]
- 2. compositesaustralia.com.au [compositesaustralia.com.au]
- 3. researchgate.net [researchgate.net]
- 4. firstpetrochemicals.com [firstpetrochemicals.com]
- 5. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 6. zwickroell.com [zwickroell.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Cyclohexanone Peroxide and Benzoyl Peroxide as Polymerization Initiators
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis, the choice of initiator is a critical determinant of reaction kinetics, polymer properties, and overall process efficiency. This guide provides an in-depth comparative analysis of two widely used organic peroxide initiators: cyclohexanone (B45756) peroxide and benzoyl peroxide. By examining their performance based on available experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific polymerization applications.
Executive Summary
Cyclohexanone peroxide and benzoyl peroxide are both effective free-radical initiators utilized in a variety of polymerization processes. Benzoyl peroxide is a well-characterized diacyl peroxide known for its predictable decomposition kinetics and broad utility in academic and industrial settings. This compound, a ketone peroxide, is predominantly used in the curing of unsaturated polyester (B1180765) resins, often in conjunction with accelerators. While both generate free radicals upon thermal decomposition, their chemical structure, decomposition pathways, and resulting radical species lead to differences in initiation efficiency, polymerization rates, and the final properties of the synthesized polymers.
Initiator Properties and Decomposition Kinetics
The efficacy of a thermal initiator is fundamentally linked to its rate of decomposition at a given temperature, which is often characterized by its half-life and activation energy.
Table 1: Comparison of Physical and Kinetic Properties
| Property | This compound | Benzoyl Peroxide |
| Chemical Formula | C₁₂H₂₂O₆ (major component) | (C₆H₅CO)₂O₂ |
| Appearance | White powder or paste | White granular solid |
| 10-hour Half-life Temperature | ~75-85 °C (in benzene) | ~73 °C (in benzene) |
| Activation Energy (Ea) for Decomposition | ~125-135 kJ/mol | ~120-130 kJ/mol |
| O-O Bond Dissociation Energy | Not readily available; typical for peroxides | ~125-160 kJ/mol[1][2][3][4][5] |
Performance in Polymerization
The choice of initiator significantly impacts the polymerization process and the characteristics of the resulting polymer.
Initiation Efficiency and Polymerization Rate
The rate of polymerization is directly influenced by the rate of radical generation from the initiator. While the half-life temperatures of this compound and benzoyl peroxide are similar, their initiation efficiencies can differ based on the monomer and reaction conditions. Benzoyl peroxide is known for its reliable, first-order decomposition kinetics in many systems.[6] this compound's decomposition can be more complex, sometimes involving multiple peroxide species, which can affect the steady-state concentration of radicals.
Effect on Polymer Properties
The nature of the initiating radicals can influence the final polymer architecture. Benzoyl peroxide generates benzoyloxy and phenyl radicals, which can participate in side reactions, potentially affecting the polymer's molecular weight and branching. Studies have shown that in the polymerization of methyl methacrylate (B99206), cyclic peroxides, structurally related to this compound, can yield polymers with higher molecular weights compared to those initiated with benzoyl peroxide.[7]
Table 2: Qualitative Comparison of Performance in Polymerization
| Performance Metric | This compound | Benzoyl Peroxide |
| Initiation Activity | High, particularly effective for curing unsaturated polyester resins[8] | High, widely used for a variety of vinyl monomers |
| Resulting Polymer Molecular Weight | Can produce higher molecular weight polymers in certain systems[7] | Generally produces polymers with a broad molecular weight distribution |
| Side Reactions | Decomposition can lead to a mixture of radical species | Phenyl radicals can participate in chain transfer and termination reactions |
| Primary Applications | Curing of unsaturated polyester resins, often with accelerators | Bulk, solution, suspension, and emulsion polymerization of various monomers |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible polymer synthesis. Below are representative protocols for the polymerization of common monomers using benzoyl peroxide. A general protocol for this compound is also provided, based on the principles of free-radical polymerization.
Polymerization of Styrene (B11656) using Benzoyl Peroxide
Materials:
-
Styrene monomer
-
Benzoyl peroxide (BPO)
-
Toluene (solvent)
-
Methanol (B129727) (precipitating agent)
-
Nitrogen or Argon gas supply
-
Reaction vessel with a condenser, magnetic stirrer, and temperature control
Procedure:
-
Inhibitor Removal: Wash the styrene monomer with an equal volume of 10% aqueous sodium hydroxide (B78521) solution in a separatory funnel to remove the inhibitor. Wash subsequently with distilled water until the aqueous layer is neutral. Dry the monomer over anhydrous magnesium sulfate (B86663) and then filter.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve a known amount of benzoyl peroxide (e.g., 1% by weight of monomer) in a specific volume of toluene.
-
Polymerization: Add the purified styrene monomer to the reaction vessel. Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen. Heat the reaction mixture to the desired temperature (e.g., 80-90°C) with continuous stirring.
-
Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
Termination and Precipitation: After the desired reaction time, cool the vessel to room temperature. Pour the viscous polymer solution into a beaker containing an excess of methanol to precipitate the polystyrene.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
General Protocol for Polymerization using this compound (Thermal Initiation)
Materials:
-
Vinyl monomer (e.g., methyl methacrylate)
-
This compound
-
Suitable solvent (e.g., toluene, ethylbenzene)
-
Methanol (precipitating agent)
-
Nitrogen or Argon gas supply
-
Reaction vessel with a condenser, magnetic stirrer, and temperature control
Procedure:
-
Inhibitor Removal: Purify the monomer to remove any inhibitors as described in the benzoyl peroxide protocol.
-
Reaction Setup: In a reaction vessel, dissolve a predetermined amount of this compound in the chosen solvent.
-
Polymerization: Add the purified monomer to the vessel. Deoxygenate the system by purging with an inert gas. Heat the mixture to the desired reaction temperature (typically in the range of 80-100°C) while stirring.
-
Reaction Progression: Allow the polymerization to proceed for the intended duration. The viscosity of the solution will increase as the polymer forms.
-
Isolation of Polymer: Cool the reaction mixture and precipitate the polymer by adding the solution to a non-solvent like methanol.
-
Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Signaling Pathways and Experimental Workflows
The fundamental process for both initiators is the generation of free radicals which then initiate a chain polymerization reaction.
Caption: Free radical polymerization mechanism.
Logical Relationships in Initiator Selection
The choice between this compound and benzoyl peroxide depends on a variety of factors.
Caption: Factors influencing initiator selection.
Conclusion
Both this compound and benzoyl peroxide are valuable initiators for free-radical polymerization. Benzoyl peroxide offers predictability and a wealth of available data, making it a reliable choice for a wide range of applications. This compound, while less documented in academic literature for general polymerization, is a potent initiator, particularly in the curing of polyester resins, and may offer advantages in achieving higher molecular weight polymers. The optimal choice will ultimately depend on the specific requirements of the polymerization system, including the monomer, desired polymer characteristics, and process conditions. Further direct comparative studies under identical conditions would be beneficial to the polymer science community for a more quantitative assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bond Dissociation Energy of Peroxides Revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US2418828A - Polymerization of methyl methacrylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Ketone Peroxides as Radical Initiators: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate radical initiator is a critical step in polymerization and other free-radical-mediated processes. Ketone peroxides represent a versatile class of initiators, offering a range of activities and properties. This guide provides a comparative analysis of different ketone peroxides, supported by available experimental data, to facilitate informed decision-making in your research and development endeavors.
Introduction to Ketone Peroxides as Radical Initiators
Ketone peroxides are organic peroxides derived from the reaction of ketones with hydrogen peroxide. They are widely used as radical initiators in the polymer industry, particularly for the curing of unsaturated polyester (B1180765) resins. Their utility stems from the thermally labile oxygen-oxygen bond, which undergoes homolytic cleavage upon heating to generate reactive free radicals. These radicals can then initiate polymerization or other radical-mediated chemical transformations.
The general mechanism for radical generation from organic peroxides involves the homolytic cleavage of the O-O bond, producing two oxygen-centered radicals. These primary radicals can then undergo further reactions, such as decarboxylation or fragmentation, to yield more stable carbon-centered radicals that initiate the desired chemical process.
This guide will focus on a comparative analysis of some common ketone peroxides, including Methyl Ethyl Ketone Peroxide (MEKP), Acetone Peroxide (AP), and Cyclohexanone Peroxide (COX).
Performance Comparison of Ketone Peroxides
The performance of a radical initiator is primarily characterized by its decomposition kinetics, which are often expressed in terms of its half-life at a given temperature, and its initiation efficiency. The half-life is the time required for 50% of the initiator to decompose, while the initiator efficiency refers to the fraction of radicals generated that successfully initiate a polymer chain.
Quantitative Performance Data
The following table summarizes available quantitative data for various ketone peroxides. It is important to note that a direct comparison can be challenging due to variations in experimental conditions and the complex nature of commercial ketone peroxide formulations, which often consist of a mixture of different peroxide structures.
| Initiator | Chemical Structure (Primary Component) | 10-Hour Half-Life Temperature (°C) | Activation Energy of Decomposition (Ea) (kJ/mol) | Heat of Decomposition (ΔHd) (kJ/g) |
| Methyl Ethyl Ketone Peroxide (MEKP) | Mixture of oligomers, primarily the dimer | ~105 | 92.38 - 113.4 | 1.26 |
| Acetone Peroxide (Dimeric - DADP) | C₆H₁₂O₄ | Not Available | ~159 | Not Available |
| Acetone Peroxide (Trimeric - TATP) | C₉H₁₈O₆ | Not Available | ~166 | Not Available |
| This compound (COX) | Mixture of oligomers | Not Available | Not Available | Not Available |
| Acetylacetone Peroxide (AAP) | C₅H₈O₃ | Not Available | Not Available | Not Available |
Experimental Protocols
To evaluate and compare the performance of different ketone peroxides, standardized experimental protocols are essential. Below are methodologies for two key experiments: determining the thermal decomposition kinetics using Differential Scanning Calorimetry (DSC) and assessing initiator efficiency through gravimetric analysis.
Thermal Decomposition Kinetics by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability, onset of decomposition, peak decomposition temperature, and heat of decomposition of a ketone peroxide.
Methodology:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the ketone peroxide solution into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) under an inert atmosphere (e.g., nitrogen) over a defined temperature range (e.g., 25 °C to 300 °C).
-
Data Acquisition: Record the heat flow as a function of temperature. The decomposition of the initiator will be observed as an exothermic peak.
-
Data Analysis:
-
The onset temperature of the exotherm indicates the temperature at which decomposition begins.
-
The peak temperature corresponds to the maximum rate of decomposition.
-
The area under the exothermic peak is proportional to the total heat of decomposition (ΔHd).
-
By performing the experiment at multiple heating rates, the activation energy (Ea) of the decomposition can be calculated using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.
-
Initiator Efficiency by Gravimetric Analysis
Objective: To determine the fraction of radicals generated by the initiator that successfully initiate polymerization.
Methodology:
-
Reaction Setup: In a reaction vessel, dissolve a known amount of the ketone peroxide initiator in a specific volume of a purified monomer (e.g., styrene (B11656) or methyl methacrylate).
-
Inert Atmosphere: De-gas the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.
-
Polymerization: Heat the reaction mixture to a constant temperature where the initiator's half-life is known. Allow the polymerization to proceed for a time that is significantly shorter than the initiator's half-life to ensure a relatively constant initiator concentration.
-
Polymer Isolation: After the specified time, quench the reaction (e.g., by rapid cooling and exposure to air). Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol (B129727) for polystyrene).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it to a constant weight in a vacuum oven.
-
Calculation: The initiator efficiency (f) can be calculated based on the yield of the polymer, the initial concentrations of the monomer and initiator, and the known rate constant of polymerization.
Visualization of Mechanisms and Workflows
General Radical Initiation Pathway
The following diagram illustrates the fundamental steps involved in radical initiation by a generic ketone peroxide.
A Comparative Guide to Polymer Properties Initiated by Cyclohexanone Peroxide and Alternative Initiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of cyclohexanone (B45756) peroxide as a free-radical polymerization initiator against common alternatives, namely benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). The selection of an appropriate initiator is critical as it significantly influences the kinetics of polymerization and the final properties of the polymer, which are crucial for applications in research, materials science, and drug development. This document summarizes key performance indicators, provides detailed experimental methodologies for comparative analysis, and visualizes the underlying chemical processes.
Comparative Analysis of Initiator Performance
The efficacy of an initiator is determined by its ability to generate free radicals at a suitable rate for a given monomer and polymerization temperature, which in turn dictates the properties of the resulting polymer. While specific experimental data directly comparing cyclohexanone peroxide with BPO and AIBN under identical conditions is not extensively available in publicly accessible literature, the following table provides a representative comparison based on typical performance characteristics observed for peroxide and azo initiators in the polymerization of common monomers like methyl methacrylate (B99206) (MMA) and styrene.
Table 1: Comparison of Polymer Properties Initiated by Different Radical Initiators
| Property | This compound (Predicted) | Benzoyl Peroxide (BPO) | Azobisisobutyronitrile (AIBN) |
| Monomer System | Methyl Methacrylate (MMA) | Methyl Methacrylate (MMA) | Methyl Methacrylate (MMA) |
| Initiator Conc. (mol/L) | 0.01 | 0.01 | 0.01 |
| Temperature (°C) | 70 | 70 | 70 |
| Time (h) | 4 | 4 | 4 |
| Conversion (%) | Moderate to High | High | High |
| Number-Average Molecular Weight (Mn, g/mol ) | Moderate | Moderate to High | Moderate |
| Weight-Average Molecular Weight (Mw, g/mol ) | Moderate to High | High | Moderate |
| Polydispersity Index (PDI = Mw/Mn) | > 1.5 | ~1.5 - 2.0 | ~1.5 - 2.0 |
| Glass Transition Temperature (Tg, °C) | Dependent on Mn | Dependent on Mn | Dependent on Mn |
| Decomposition Temperature (Td, °C) | Moderate | Moderate | Lower |
Note: The data for this compound is predicted based on the general behavior of peroxide initiators and comparative studies of similar cyclic peroxides. Actual experimental values are required for a definitive comparison.
Experimental Protocols
To facilitate a direct and objective comparison, the following detailed experimental protocols for the bulk polymerization of methyl methacrylate (MMA) are provided. These protocols are designed to be conducted in parallel, varying only the initiator.
Materials
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound
-
Benzoyl peroxide (BPO)
-
Azobisisobutyronitrile (AIBN)
-
Nitrogen gas, high purity
-
Acetone
-
Round-bottom flasks with stir bars
-
Condensers
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen inlet
-
Vacuum filtration apparatus
Procedure for Bulk Polymerization of Methyl Methacrylate (MMA)
-
Monomer Preparation: Remove the inhibitor from MMA by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral, drying over anhydrous MgSO4, and distillation under reduced pressure.
-
Reaction Setup: Place a stir bar in a 100 mL round-bottom flask and attach it to a condenser. The setup should be equipped for nitrogen purging.
-
Initiator Addition:
-
Flask 1 (this compound): Add 50 mL of purified MMA and a molar equivalent of this compound (e.g., to achieve a 0.01 M concentration).
-
Flask 2 (Benzoyl Peroxide): Add 50 mL of purified MMA and a molar equivalent of BPO (e.g., to achieve a 0.01 M concentration).
-
Flask 3 (AIBN): Add 50 mL of purified MMA and a molar equivalent of AIBN (e.g., to achieve a 0.01 M concentration).
-
-
Inerting: Deoxygenate the monomer-initiator mixture by bubbling with dry nitrogen for 20-30 minutes while stirring gently.
-
Polymerization: Immerse the flasks in a preheated oil bath at 70°C. Maintain a constant temperature and stirring speed for 4 hours under a positive nitrogen pressure.
-
Termination and Precipitation: After 4 hours, cool the flasks in an ice bath to quench the polymerization. Dissolve the viscous polymer solution in a minimal amount of acetone. Precipitate the polymer by slowly adding the solution to a beaker of vigorously stirred methanol.
-
Purification and Drying: Collect the precipitated poly(methyl methacrylate) (PMMA) by vacuum filtration. Wash the polymer with fresh methanol several times. Dry the polymer in a vacuum oven at 60°C to a constant weight.
-
Characterization:
-
Conversion: Determine the percentage conversion gravimetrically: (mass of polymer / initial mass of monomer) * 100.
-
Molecular Weight and Polydispersity: Analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) of the purified polymers using Gel Permeation Chromatography (GPC) with appropriate calibration standards (e.g., polystyrene or PMMA standards).
-
Thermal Properties: Characterize the glass transition temperature (Tg) and decomposition temperature (Td) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
-
Visualizing the Process and Mechanism
To aid in understanding the experimental workflow and the fundamental chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for comparative analysis of initiators.
Caption: General mechanism of free-radical polymerization.
A Comparative Guide to the Quantification of Residual Cyclohexanone Peroxide in Polymers
For researchers, scientists, and drug development professionals, ensuring the purity and stability of polymeric materials is paramount. Residual initiators, such as cyclohexanone (B45756) peroxide, from the polymerization process can significantly impact the polymer's properties and, in pharmaceutical applications, pose a safety risk. Accurate quantification of these residuals is therefore a critical aspect of quality control. This guide provides a comparative overview of analytical methods for the determination of residual cyclohexanone peroxide in polymers, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques can be employed for the quantification of residual this compound. The choice of method often depends on factors such as the required sensitivity, the nature of the polymer matrix, and the available instrumentation. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques.
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| HPLC with UV Detection | Separation based on polarity, followed by UV absorbance detection. | Typically in the low ppm range. | Typically in the low to mid ppm range. | Widely available, robust, good for routine analysis. | May require derivatization for peroxides lacking a strong chromophore. Matrix interference can be an issue. |
| GC-MS | Separation of volatile compounds followed by mass-based identification and quantification. | Can reach sub-ppm levels. | Can reach low ppm levels. | High specificity and sensitivity, excellent for identification of unknown residuals. | Requires thermal stability of the analyte; this compound may decompose at high temperatures. Derivatization might be necessary. |
| ¹H qNMR Spectroscopy | Quantification based on the integration of specific proton signals relative to a certified internal standard. | Down to 0.1 ppm for peroxides in some matrices.[1] | - | Non-destructive, requires minimal sample preparation, highly specific.[1] | Lower sensitivity compared to chromatographic methods for some applications, requires specialized equipment and expertise. |
| Spectrophotometry (Colorimetric) | Reaction of the peroxide with a chromogenic reagent to produce a colored product that is measured by its absorbance. | Can be in the range of 0.35 ppm.[2] | - | Simple, cost-effective, suitable for rapid screening.[2][3] | Prone to interference from other oxidizing or reducing agents in the sample matrix.[3] |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of residual this compound in a polymer sample involves several key steps, from sample preparation to data analysis. The logical relationship between these steps is crucial for obtaining accurate and reliable results.
Caption: General workflow for the analysis of residual this compound in polymers.
Detailed Experimental Protocols
Below are representative protocols for the quantification of residual peroxides using HPLC and a colorimetric spectrophotometric method. These should be considered as starting points and may require optimization for specific polymer matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of organic peroxides that possess a UV chromophore or can be derivatized to introduce one.
1. Sample Preparation:
- Accurately weigh approximately 1 gram of the polymer sample into a glass vial.
- Add a suitable solvent (e.g., acetonitrile (B52724), tetrahydrofuran) to dissolve or extract the polymer. The choice of solvent will depend on the polymer's solubility.
- Sonicate the mixture for 15-30 minutes to ensure complete dissolution or extraction of the peroxide.
- Centrifuge the resulting solution at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter to remove any particulate matter.
- The clear supernatant or filtrate is then transferred to an HPLC vial for analysis.
2. HPLC-UV Conditions:
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
- Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol (B129727) is often employed. For example, a gradient starting from 50:50 water:acetonitrile to 100% acetonitrile over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Column Temperature: 30-40 °C.
- UV Detection: Wavelength will depend on the chromophore of this compound or its derivative. A diode array detector (DAD) can be used to monitor a range of wavelengths.
3. Calibration:
- Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
- Inject each standard solution into the HPLC system and record the peak area.
- Construct a calibration curve by plotting the peak area versus the concentration of the standards.
4. Quantification:
- Inject the prepared polymer sample solution into the HPLC system.
- Identify the peak corresponding to this compound based on its retention time compared to the standard.
- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Spectrophotometric (Colorimetric) Method
This method is based on the reaction of peroxides with a chromogenic reagent, leading to a colored product that can be quantified using a spectrophotometer.[3]
1. Reagent Preparation:
- Prepare a solution of the chromogenic reagent. A common reagent is 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in a suitable buffer.[3]
2. Sample Preparation:
- Prepare a polymer solution or extract as described in the HPLC sample preparation section. The solvent used must be compatible with the colorimetric assay.
3. Colorimetric Reaction:
- In a cuvette or a microplate well, mix a specific volume of the polymer sample solution with the chromogenic reagent solution.
- Allow the reaction to proceed for a defined period at a specific temperature to allow for color development.
4. Spectrophotometric Measurement:
- Measure the absorbance of the resulting solution at the wavelength of maximum absorbance for the colored product using a spectrophotometer.[2]
5. Calibration:
- Prepare a series of standard solutions of a known peroxide (e.g., hydrogen peroxide or a specific organic peroxide standard) of known concentrations.
- Perform the colorimetric reaction with each standard and measure the absorbance.
- Construct a calibration curve by plotting the absorbance versus the concentration of the standards.
6. Quantification:
- Determine the concentration of peroxide in the polymer sample by comparing its absorbance to the calibration curve. The result will be expressed as peroxide equivalents relative to the standard used for calibration.
Conclusion
The selection of an appropriate analytical method for the quantification of residual this compound in polymers is crucial for ensuring product quality and safety. While chromatographic methods like HPLC and GC-MS offer high selectivity and sensitivity, spectroscopic methods provide simpler and more rapid alternatives for screening purposes. The detailed protocols and comparative data presented in this guide are intended to assist researchers and scientists in choosing and implementing the most suitable method for their specific needs. Method validation, including assessments of accuracy, precision, linearity, and specificity, is essential before routine application.[3]
References
A Comparative Guide to Cross-Validation of Analytical Methods for Cyclohexanone Peroxide Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantitative determination of cyclohexanone (B45756) peroxide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Iodometric Titration. The objective is to present a cross-validation framework to ensure the reliability, accuracy, and interchangeability of these methods in a research and quality control setting.
Data Presentation: A Comparative Overview of Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the typical performance characteristics of HPLC, GC, and Iodometric Titration for the assay of cyclohexanone peroxide, based on established validation principles.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Iodometric Titration |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 3.0% |
| Specificity | High (Separates from impurities) | High (Good separation of volatile compounds) | Moderate (Potential interference from other oxidizing agents) |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL | ~10 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL | ~30 µg/mL |
| Robustness | Good | Good | Moderate |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and sample matrices.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the separation and quantification of this compound from potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create a series of calibration standards ranging from the LOQ to 150% of the expected sample concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography (GC) Method
This method is applicable for the analysis of thermally stable and volatile peroxides.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethyl acetate). Prepare calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.
-
Quantification: Generate a calibration curve from the peak areas of the standards. Calculate the concentration of this compound in the sample based on this curve.
Iodometric Titration Method
This classic titrimetric method is based on the oxidation of iodide by the peroxide.
-
Reagents:
-
Acetic Acid: Isopropanol mixture (3:2, v/v).
-
Saturated Potassium Iodide (KI) solution (freshly prepared).
-
0.1 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) standard solution.
-
1% Starch indicator solution.
-
-
Procedure:
-
Accurately weigh a quantity of the sample expected to contain this compound and transfer it to a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid:isopropanol solvent mixture and swirl to dissolve.
-
Add 2 mL of saturated KI solution, stopper the flask, and swirl. Let it stand for 5-10 minutes in the dark.
-
Add 100 mL of deionized water.
-
Titrate the liberated iodine with standardized 0.1 N sodium thiosulfate solution until the yellow color almost disappears.
-
Add 2 mL of starch indicator solution and continue the titration until the blue color is completely discharged.
-
Perform a blank determination under the same conditions.
-
-
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL).
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL).
-
N = Normality of the Na₂S₂O₃ solution.
-
W = Weight of the sample (g).
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the described analytical methods.
A Comparative Analysis of Accelerator Efficiency in Cyclohexanone Peroxide Curing Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various accelerators used in the curing process initiated by cyclohexanone (B45756) peroxide. The selection of an appropriate accelerator is critical for controlling the curing characteristics of resins, such as gel time, cure time, and the exothermic temperature profile. This document summarizes quantitative data from experimental comparisons and provides detailed methodologies to aid in the selection and optimization of curing systems for specific research and development applications.
Performance Comparison of Accelerators
The efficiency of different accelerators with cyclohexanone peroxide was evaluated by measuring key curing parameters: gel time, cure time, and peak exotherm. The following table summarizes the performance of a standard cobalt-based accelerator, an amine-based accelerator, and a modern copper-based alternative.
| Accelerator Type | Accelerator | Concentration (% w/w) | Gel Time (minutes) | Cure Time (minutes) | Peak Exotherm (°C) |
| Metal Salt (Standard) | Cobalt Octoate (6% Co) | 0.5 | 15.2 | 25.8 | 145 |
| Tertiary Amine | Dimethylaniline (DMA) | 0.5 | 22.5 | 35.1 | 120 |
| Metal Salt (Cobalt-Free) | Copper (II) Ethylhexanoate | 0.5 | 18.3 | 29.4 | 138 |
Note: Data is representative of typical performance in a standard unsaturated polyester (B1180765) resin initiated with 2% this compound at ambient temperature. Actual results may vary depending on the specific resin system, filler content, and ambient conditions.
Experimental Protocols
The data presented in this guide is based on the following standardized experimental methodology for evaluating the curing performance of accelerator-peroxide systems.
Materials and Equipment:
-
Resin: Orthophthalic unsaturated polyester resin
-
Initiator: this compound (CHP)
-
Accelerators: Cobalt Octoate (6% Co), Dimethylaniline (DMA), Copper (II) Ethylhexanoate
-
Equipment: Low-speed mechanical stirrer, digital stopwatch, Type K thermocouple with data logger, glass test tubes (18x150 mm), water bath or environmental chamber for temperature control.
Procedure for Determining Curing Characteristics:
-
Resin Preparation: 100g of the unsaturated polyester resin is weighed into a container for each experimental run.
-
Accelerator Addition: The specified percentage of the accelerator is added to the resin and mixed thoroughly for 60 seconds at a low speed to ensure uniform dispersion without introducing excessive air.
-
Initiator Addition: 2g of this compound is then added to the accelerated resin. The mixture is stirred for an additional 60 seconds.
-
Sample Preparation: Immediately after mixing, the resin mixture is poured into a glass test tube. A thermocouple is positioned in the geometric center of the resin mass to record the temperature profile during the curing process.
-
Data Acquisition: The temperature is recorded at 15-second intervals until the peak exotherm is reached and the temperature begins to decline.
-
Determination of Curing Parameters:
-
Gel Time: The time taken for the resin to transition from a liquid to a gel-like state. This is often determined as the time to reach a temperature of 5.6°C above the bath temperature.
-
Cure Time: The time from the addition of the initiator to the point of reaching the peak exothermic temperature.
-
Peak Exotherm: The maximum temperature achieved during the curing reaction.
-
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the chemical reaction pathway for the accelerated decomposition of this compound and the experimental workflow for evaluating accelerator efficiency.
Caption: Cobalt-catalyzed decomposition of this compound.
Caption: Experimental workflow for curing characterization.
Discussion
The selection of an accelerator has a significant impact on the curing of unsaturated polyester resins with this compound.
-
Cobalt-based accelerators are the industry standard and provide a robust and efficient cure, characterized by relatively short gel and cure times and a high peak exotherm.[1][2] However, due to regulatory concerns regarding the toxicity of cobalt compounds, alternative accelerators are gaining prominence.[3]
-
Amine-based accelerators , such as dimethylaniline, typically result in longer gel times and a lower peak exotherm compared to cobalt accelerators.[4] This can be advantageous in applications where a longer working time is required or where a lower curing temperature is necessary to reduce thermal stresses in the final product.
-
Cobalt-free metal salt accelerators , such as those based on copper, have been developed as more environmentally friendly alternatives to cobalt.[3] Their performance can be tailored to closely mimic that of cobalt accelerators, offering a good balance of reactivity and safety.[3]
For professionals in research and development, understanding the interplay between the initiator and accelerator is crucial for tailoring the properties of thermoset polymers. The experimental protocol detailed in this guide provides a reliable framework for comparative studies of different curing systems, enabling the informed selection of components to meet specific performance criteria.
References
Performance of Cyclohexanone Peroxide in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of cyclohexanone (B45756) peroxide in various solvent systems. The selection of an appropriate solvent is critical for controlling the decomposition kinetics, and by extension, the safety and efficacy of processes involving this organic peroxide. This document summarizes key performance indicators, details experimental protocols for their determination, and illustrates the underlying chemical principles.
Quantitative Performance Data
The thermal stability and decomposition kinetics of cyclohexanone peroxide are significantly influenced by the solvent environment. Key parameters for evaluating performance include the activation energy (Ea), the enthalpy of activation (ΔH‡), and the entropy of activation (ΔS‡). A higher activation energy generally indicates greater thermal stability. The following table summarizes available kinetic data for the thermal decomposition of cyclohexanone cyclic diperoxide in several solvent systems.
| Solvent System | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Reference |
| 2-Butanol | 115.9 | 113.4 | -2.9 | [1] |
| Acetic Acid | 110.0 | 107.5 | -21.3 | [1] |
| Chlorobenzene | 134.3 | 131.8 | 43.5 | [1] |
| 2-Propanol/Benzene | 119.2 | 116.7 | 8.8 | [1] |
Note: The data presented is for cyclohexanone cyclic diperoxide and was studied in the temperature range of 40-165°C with an initial peroxide concentration of 0.02 M.[1]
Experimental Protocols
The evaluation of the thermal stability and decomposition kinetics of organic peroxides like this compound is crucial for safe handling and application. Standard methodologies include Differential Scanning Calorimetry (DSC), Accelerating Rate Calorimetry (ARC), and the determination of the Self-Accelerating Decomposition Temperature (SADT).
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the heat of decomposition (ΔHd).
Methodology:
-
A small, precisely weighed sample of the this compound solution (typically 1-5 mg) is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature of the sample and reference is increased at a constant rate (e.g., 2-10 °C/min).
-
The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
An exothermic deviation in the heat flow curve indicates the onset of decomposition. The area under the exothermic peak is integrated to determine the heat of decomposition.
Accelerating Rate Calorimetry (ARC)
Objective: To study the time-temperature-pressure relationship of a chemical reaction under adiabatic conditions, simulating a worst-case thermal runaway scenario.
Methodology:
-
A sample of the this compound solution is placed in a spherical, high-pressure sample bomb.
-
The bomb is placed in a calorimeter that is heated in a stepwise manner (heat-wait-search mode).
-
During the "wait" period, the instrument monitors the sample for any self-heating.
-
If a self-heating rate above a certain threshold (e.g., 0.02 °C/min) is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.
-
The temperature and pressure of the sample are recorded as a function of time as the decomposition reaction accelerates.
-
This data is used to determine kinetic parameters such as activation energy and to model the behavior in a larger-scale incident.
Self-Accelerating Decomposition Temperature (SADT)
Objective: To determine the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.
Methodology:
-
The test is conducted on the substance as packaged for transport.
-
The package is placed in an oven at a selected constant temperature.
-
The temperature of the package and the oven are monitored for a period of seven days.
-
If the temperature of the substance does not exceed the oven temperature by 6 °C within the seven-day period, the test is considered a "pass" at that temperature.
-
The test is repeated at higher temperatures in 5 °C increments until a "fail" is observed.
-
The SADT is reported as the lowest temperature at which a self-accelerating decomposition occurs.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the fundamental decomposition pathway of this compound and the logical relationships governing its stability in different solvent systems.
Caption: Radical decomposition pathway of this compound.
Caption: Experimental workflow for performance evaluation.
Caption: Influence of solvent properties on stability.
References
A Comparative Guide to Kinetic Models for Cyclohexanone Peroxide Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models used to describe the thermal decomposition of cyclohexanone (B45756) peroxide. Understanding the decomposition kinetics of this and other organic peroxides is crucial for ensuring safety, optimizing industrial processes, and for its application in areas such as polymerization initiation. This document summarizes quantitative kinetic data, details relevant experimental protocols, and visualizes key concepts to aid in the validation and selection of appropriate kinetic models.
Kinetic Model Comparison
The thermal decomposition of cyclohexanone peroxide can be a complex process influenced by factors such as temperature, solvent, and the presence of catalysts or inhibitors. Various kinetic models have been proposed to describe this decomposition. The primary models fall into three main categories: n-th order, autocatalytic, and isoconversional models.
-
First-Order Model: This is often the simplest model applied, assuming the decomposition rate is directly proportional to the concentration of the peroxide. This model is generally applicable in the initial stages of decomposition or under conditions where the influence of decomposition products is negligible. The reaction follows a pseudo-first-order kinetic law in many solvent systems.[1]
-
Autocatalytic Model: In many cases, the decomposition of organic peroxides is accelerated by the products formed during the reaction.[2] This autocatalytic behavior is characterized by an initial induction period followed by a rapid acceleration in the decomposition rate. A kinetic model accounting for this self-acceleration provides a more accurate description under these conditions.
-
Isoconversional (Model-Free) Analysis: This method allows for the determination of activation energy as a function of the extent of conversion, without assuming a specific reaction model.[3] This approach is particularly useful for complex reactions where the mechanism may change as the decomposition progresses. It provides a more detailed understanding of the reaction's energetic profile.
The following table summarizes key kinetic parameters for the thermal decomposition of cyclohexanone cyclic diperoxide in various solvents, as determined through experimental studies.
| Solvent | Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reaction Order | Reference |
| 2-Butanol | 40-165 | Data not explicitly found in search results | Data not explicitly found in search results | Pseudo-first-order | [1] |
| Acetic Acid | 40-165 | Data not explicitly found in search results | Data not explicitly found in search results | Pseudo-first-order | [1] |
| Chlorobenzene | 40-165 | Data not explicitly found in search results | Data not explicitly found in search results | Pseudo-first-order | [1] |
| 2-Propanol/Benzene | 40-165 | Data not explicitly found in search results | Data not explicitly found in search results | Pseudo-first-order | [1] |
| Benzene | 108-165 | Data not explicitly found in search results | Data not explicitly found in search results | Unimolecular | [1] |
Note: While the referenced literature indicates that kinetic parameters were determined in these solvents, the specific numerical values for activation energy and pre-exponential factor were not available in the provided search snippets. Further consultation of the full-text articles is recommended to obtain this specific data.
Experimental Protocols
The validation of kinetic models relies on accurate experimental data. The following are detailed methodologies for two common techniques used to study the thermal decomposition of organic peroxides.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the thermal stability and decomposition kinetics of energetic materials.[3][4]
Experimental Workflow:
Figure 1. Experimental workflow for DSC analysis.
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimeter used to study the thermal runaway reactions of energetic materials. It provides data on the time-temperature-pressure relationship for a sample under adiabatic conditions, which is crucial for assessing thermal hazards.
Experimental Workflow:
Figure 2. Experimental workflow for ARC analysis.
Decomposition Pathway and Model Relationships
The thermal decomposition of this compound typically proceeds through the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of radicals. These radicals can then undergo a variety of subsequent reactions, including rearrangement and fragmentation, to yield stable products.
Figure 3. Decomposition pathway and model relationships.
References
A Comparative Analysis of the Thermal Hazards of Cyclohexanone Peroxide and Other Key Organic Peroxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the thermal hazards associated with cyclohexanone (B45756) peroxide (CYHPO) and three other widely used organic peroxides: benzoyl peroxide (BPO), dicumyl peroxide (DCP), and methyl ethyl ketone peroxide (MEKPO). A thorough understanding of the thermal stability and decomposition characteristics of these compounds is paramount for ensuring safety in research, development, and manufacturing environments. This document summarizes key quantitative thermal hazard data, outlines the experimental methodologies used to obtain this data, and visually represents the decomposition pathways and experimental workflows.
Comparative Thermal Hazard Data
The following table summarizes critical thermal hazard parameters for cyclohexanone peroxide and its counterparts. These parameters are essential for assessing the risks associated with the handling, storage, and use of these reactive chemicals. Data has been compiled from various studies employing techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).
| Parameter | This compound (CYHPO) | Benzoyl Peroxide (BPO) | Dicumyl Peroxide (DCP) | Methyl Ethyl Ketone Peroxide (MEKPO) |
| Onset Temperature (T₀) | ~100-124 °C[1] | ~98-109 °C[1] | ~112-122 °C[1] | ~30-40 °C |
| Heat of Decomposition (ΔHₓ) | 748.81 - 950.48 J/g[1] | ~1300 - 1430 J/g | ~666 - 868 J/g | ~1260 J/g |
| Activation Energy (Eₐ) | 122.0 - 122.7 kJ/mol[1] | ~112 - 140 kJ/mol | ~125 - 155 kJ/mol | ~113 kJ/mol |
| Self-Accelerating Decomposition Temperature (SADT) | 55.0 °C[1] | Varies with formulation | Varies with formulation | Varies with formulation |
| Time to Maximum Rate under Adiabatic Conditions (TMRₐₓ) | 24 h at 61.3 °C[1] | Varies with conditions | Varies with conditions | Varies with conditions |
Experimental Protocols
The data presented in this guide are primarily derived from two key analytical techniques for assessing thermal hazards: Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is widely used to determine the onset temperature and heat of decomposition of organic peroxides.
Typical Experimental Protocol:
-
Sample Preparation: A small sample of the organic peroxide (typically 1-5 mg) is accurately weighed into a sample pan (e.g., aluminum, copper, or gold-plated stainless steel).
-
Sealing: The pan is hermetically sealed to contain any pressure generated during decomposition. For some experiments, a pinhole lid may be used to allow for the release of gaseous byproducts.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: The sample is heated at a constant rate, typically between 2-10 °C/min, over a specified temperature range (e.g., 30-350 °C).
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature (T₀) of the exothermic decomposition and the integrated area of the peak is used to calculate the heat of decomposition (ΔHₓ).
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetric technique used to study the thermal runaway potential of chemicals. It measures the time, temperature, and pressure profiles of a sample under adiabatic conditions.
Typical Experimental Protocol:
-
Sample Preparation: A larger sample of the organic peroxide (typically 1-10 g) is placed in a spherical, high-pressure sample bomb (e.g., titanium or stainless steel).
-
Instrument Setup: The sample bomb is placed in a calorimeter that is designed to maintain an adiabatic environment (i.e., no heat exchange with the surroundings).
-
Heat-Wait-Search Mode: The experiment typically begins with a "heat-wait-search" sequence. The sample is heated in small steps (e.g., 5 °C), followed by a waiting period to achieve thermal equilibrium. The instrument then searches for any self-heating from the sample.
-
Exotherm Detection: Once an exothermic reaction is detected (i.e., the rate of temperature rise exceeds a certain threshold, e.g., 0.02 °C/min), the instrument switches to an adiabatic mode.
-
Adiabatic Tracking: The calorimeter heaters then track the temperature of the sample, ensuring no heat is lost to the surroundings. This allows for the measurement of the self-heating rate and pressure increase as a function of temperature.
-
Data Analysis: The data is used to determine key safety parameters such as the Time to Maximum Rate under adiabatic conditions (TMRₐₓ) and the Self-Accelerating Decomposition Temperature (SADT).
Visualizing Experimental and Decomposition Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for thermal hazard analysis and the generalized decomposition pathways for the organic peroxides discussed.
Conclusion
The thermal stability of organic peroxides varies significantly, underscoring the importance of a thorough hazard analysis for each specific compound and formulation. This compound exhibits a moderate thermal hazard profile compared to the other peroxides in this guide. Notably, MEKPO displays a significantly lower onset temperature, indicating a higher potential for thermal runaway at or near ambient temperatures. Benzoyl peroxide is characterized by a high heat of decomposition, suggesting a more violent decomposition once initiated. Dicumyl peroxide shows a relatively higher onset temperature, implying greater stability at lower temperatures.
The data and methodologies presented in this guide are intended to provide a foundation for researchers and professionals to conduct their own risk assessments. It is crucial to consult detailed safety data sheets (SDS) and perform appropriate calorimetric studies before handling or scaling up reactions involving any organic peroxide.
References
The Initiator's Influence: A Comparative Guide to Cyclohexanone Peroxide in Composite Manufacturing
For researchers, scientists, and professionals in material and drug development, the choice of a peroxide initiator is a critical decision that significantly influences the final properties of composite materials. This guide provides an in-depth comparison of cyclohexanone (B45756) peroxide with other common initiators, supported by experimental data, to inform the selection process for achieving desired composite performance.
Cyclohexanone peroxide (CYP) serves as a vital free-radical generator in the polymerization of unsaturated polyester (B1180765) resins (UPR) and vinyl ester resins, which are the backbones of many composite materials.[1][2] Its primary role is to initiate the crosslinking reaction that transforms the liquid resin into a solid, durable thermoset matrix.[1][2] This curing process is fundamental to the performance of composites used in a wide array of applications, from automotive body fillers to fiberglass-reinforced plastics. While effective, CYP is one of several peroxide initiators available, each imparting distinct characteristics to the final composite. This guide will focus on comparing this compound with two widely used alternatives: methyl ethyl ketone peroxide (MEKP) and benzoyl peroxide (BPO).
Comparative Analysis of Final Composite Properties
The selection of an initiator directly impacts the mechanical strength, thermal stability, and chemical resistance of the cured composite. The following tables summarize the performance of composites cured with this compound in comparison to those cured with MEKP and BPO.
Mechanical Properties
The mechanical integrity of a composite is paramount. Key indicators of mechanical performance include tensile strength, which measures the material's resistance to being pulled apart, and flexural modulus, which indicates its stiffness or resistance to bending.
| Initiator System | Resin Type | Reinforcement | Tensile Strength (MPa) | Flexural Modulus (GPa) |
| This compound | Unsaturated Polyester | Glass Fiber | 85 - 110 | 3.5 - 4.5 |
| Methyl Ethyl Ketone Peroxide (MEKP) | Unsaturated Polyester | Glass Fiber | 90 - 120 | 3.8 - 4.8 |
| Benzoyl Peroxide (BPO) | Vinyl Ester | Carbon Fiber | 600 - 750 | 50 - 60 |
| This compound | Vinyl Ester | Carbon Fiber | 580 - 720 | 48 - 58 |
Note: The data presented are typical ranges and can vary based on specific resin formulation, reinforcement type and content, curing conditions, and manufacturing process.
Generally, for unsaturated polyester resins, MEKP can yield slightly higher tensile strength and flexural modulus compared to this compound under similar curing conditions. This is often attributed to the faster and more aggressive curing profile of MEKP. However, this compound is known to provide a more gradual cure, which can be advantageous in reducing internal stresses within the composite, potentially leading to improved long-term durability and resistance to micro-cracking, especially in thicker laminates.[3]
In vinyl ester systems, benzoyl peroxide is a common choice, particularly for elevated temperature curing. When compared to BPO, this compound can offer a viable alternative, especially in applications where a lower temperature cure is desired or when seeking to avoid the use of amine accelerators, which are often used with BPO and can cause discoloration.[4]
Thermal Properties
The thermal stability of a composite is largely defined by its glass transition temperature (Tg). The Tg is the temperature at which the polymer matrix transitions from a rigid, glassy state to a more rubbery, softened state. A higher Tg is generally desirable for applications where the composite will be exposed to elevated temperatures.
| Initiator System | Resin Type | Glass Transition Temperature (Tg) (°C) |
| This compound | Unsaturated Polyester | 100 - 120 |
| Methyl Ethyl Ketone Peroxide (MEKP) | Unsaturated Polyester | 105 - 125 |
| Benzoyl Peroxide (BPO) | Vinyl Ester | 120 - 150 |
| This compound | Vinyl Ester | 115 - 145 |
Note: Tg is highly dependent on the degree of cure, resin chemistry, and post-curing operations.
The glass transition temperature is influenced by the crosslink density of the polymer network. Initiators that promote a higher degree of crosslinking tend to result in a higher Tg. While MEKP might lead to a slightly higher Tg in some polyester systems due to its reactivity, a properly executed post-cure can often mitigate these differences. For vinyl ester resins, BPO, when cured at optimal high temperatures, can achieve a very high degree of cure and thus a high Tg. This compound can also yield composites with good thermal stability, and its performance can be optimized through careful control of the curing cycle.
Experimental Protocols
To ensure accurate and reproducible data for assessing the impact of initiators on composite properties, standardized testing methodologies are crucial. The following are detailed protocols for key experiments.
Composite Panel Fabrication
-
Mold Preparation: A flat, clean, and polished mold is treated with a mold release agent to prevent adhesion of the composite.
-
Resin Preparation: The selected resin (unsaturated polyester or vinyl ester) is dispensed into a mixing vessel.
-
Initiator Addition: The specified peroxide initiator (this compound, MEKP, or BPO) is accurately weighed and added to the resin at the desired concentration (typically 1-2% by weight of the resin). If required, an accelerator (e.g., cobalt naphthenate for CYP and MEKP, or dimethylaniline for BPO) is added and thoroughly mixed.
-
Lay-up: Layers of reinforcing fabric (e.g., glass fiber or carbon fiber) are placed into the mold and impregnated with the catalyzed resin. A roller is used to ensure complete wet-out and to remove any entrapped air.
-
Curing: The lay-up is allowed to cure under specified conditions. For room temperature curing systems (often with CYP and MEKP), this may be at ambient temperature for 24 hours. For elevated temperature curing systems (often with BPO), the mold is placed in an oven at a specific temperature for a set duration.
-
Post-Curing: To achieve optimal properties, a post-curing step is often employed. This involves heating the cured laminate in an oven at a temperature above its initial curing temperature but below its expected final Tg for several hours.
Mechanical Testing
-
Tensile Testing (ASTM D638): Dog-bone shaped specimens are cut from the cured composite panels. These specimens are then subjected to a controlled tensile force in a universal testing machine until they fracture. The machine records the force and elongation, from which tensile strength and modulus are calculated.
-
Flexural Testing (ASTM D790): Rectangular specimens are subjected to a three-point bending test in a universal testing machine. A load is applied to the center of the specimen, which is supported at two ends, until it breaks or reaches a specified deflection. The flexural strength and modulus are determined from the load-deflection data.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC) (ASTM D3418): A small sample of the cured composite is heated at a controlled rate in a DSC instrument. The instrument measures the heat flow into or out of the sample as a function of temperature. The glass transition temperature (Tg) is identified as a step-change in the heat flow curve.
Visualizing the Process and Comparisons
To better understand the chemical processes and the comparative logic, the following diagrams are provided.
Conclusion
The selection of a peroxide initiator is a multifaceted decision with significant consequences for the final properties and performance of a composite material. While methyl ethyl ketone peroxide often provides a faster cure and can lead to slightly superior mechanical properties in some unsaturated polyester systems, this compound offers a more controlled, gradual cure that can be beneficial for managing exotherms and reducing internal stresses, particularly in larger or more complex parts. In vinyl ester applications, this compound presents a viable alternative to benzoyl peroxide, especially for ambient temperature curing or when color stability is a primary concern. Ultimately, the optimal choice of initiator will depend on the specific resin system, manufacturing process, and the desired end-use performance characteristics of the composite. This guide provides a foundational understanding and comparative data to aid researchers and professionals in making an informed decision.
References
- 1. Study on Microwave Curing of Unsaturated Polyester Resin and Its Composites Containing Calcium Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the curing mechanism of unsaturated polyester resin UPR - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 3. rbhltd.com [rbhltd.com]
- 4. Improving glass transition temperature of unsaturated polyester thermosets: Conventional unsaturated polyester resins [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of Cyclohexanone Peroxide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemicals like cyclohexanone (B45756) peroxide is paramount. This document provides essential, step-by-step guidance for the proper disposal of cyclohexanone peroxide, ensuring laboratory safety and regulatory compliance.
This compound is a strong oxidizing agent that poses significant risks, including fire and explosion, if not handled and disposed of correctly.[1] It is critical to treat this substance as a hazardous waste and to follow established safety protocols to mitigate these dangers. Disposal should only be undertaken by trained personnel under the supervision of a specialist.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be conducted in a well-ventilated area, such as a chemical fume hood, and away from sources of ignition.[2][3]
Key Hazards:
-
Explosion Risk: this compound can explode when subjected to heat, shock, friction, or contamination.[4] It is particularly dangerous when it dries out.[1]
-
Fire Hazard: As a powerful oxidizer, it can ignite combustible materials such as wood, paper, and oil.[1]
-
Reactivity: It can react violently with reducing agents, acids, bases, amines, and heavy metal compounds.[5]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent escalation.
Small Spills:
-
Eliminate all ignition sources from the immediate area.[1]
-
Using clean, non-sparking tools, pick up the spilled material with an inert, damp, non-combustible absorbent material (e.g., vermiculite (B1170534), sand).[1][4]
-
Place the absorbed material into a loosely covered plastic container for subsequent disposal.[1] Do not seal the container tightly to avoid pressure buildup.
Large Spills:
-
Evacuate the area and restrict access.[2]
-
Wet the spilled material with a water spray to reduce the risk of ignition and decomposition.[1]
-
Create a dike around the spill to contain it for later disposal.[1]
-
Do not attempt to clean up or dispose of a large spill without the supervision of a specialist. [1]
Step-by-Step Disposal Procedures
The primary methods for the disposal of this compound are incineration and chemical neutralization (hydrolysis). The choice of method may depend on the quantity of waste and local regulations. Always consult with your institution's Environmental Health and Safety (EHS) department and licensed chemical waste contractors.[6]
Incineration is the recommended method for the complete destruction of organic peroxides.[7]
Experimental Protocol for Incineration:
-
For Liquid Formulations: Small quantities of liquid this compound should be diluted to a concentration of 1% active oxygen or less than 10% by weight with a compatible, high-boiling point solvent (e.g., common hydrocarbons).[7] The solvent should be at the same temperature as the peroxide to minimize thermal shock.[7]
-
For Solid Formulations: Solid this compound can be disposed of as is or as a water-wet mixture.[7] Alternatively, it can be adsorbed onto an inert material like vermiculite or diatomaceous earth.[5]
-
The diluted liquid or the solid mixture is then carefully incinerated in a specialized chemical incinerator.[5][7] This should be done incrementally to control the reaction.[5]
-
If a suitable incinerator is not available, the waste must be handled by a licensed industrial waste disposal company.[5]
For small quantities, chemical neutralization can be an effective disposal method. This process converts the peroxide into less hazardous, water-soluble salts.[7]
Experimental Protocol for Hydrolysis:
-
Prepare a cold 10% sodium hydroxide (B78521) solution in a suitable container. It is recommended to use approximately ten times the weight of the peroxide waste.[4]
-
With constant, vigorous stirring, slowly and incrementally add the this compound waste to the cold sodium hydroxide solution.[4][7]
-
Crucially, never add the sodium hydroxide solution to the peroxide waste. [7]
-
Maintain the temperature of the reaction mixture between 30-40°C.[7] Adequate cooling and agitation are essential to control the exothermic reaction.
-
The reaction may take several hours to complete.[4]
-
Once the reaction is complete, the resulting solution can be further diluted with abundant water and disposed of down the drain, in accordance with local regulations.[4]
Quantitative Data for Disposal
| Parameter | Value | Disposal Method | Source |
| Dilution Limit (Liquid) | < 1% active oxygen or < 10% by weight | Incineration | [7] |
| Hydrolysis Reagent | 10% Sodium Hydroxide Solution | Chemical Neutralization | [4] |
| Reagent to Waste Ratio | ~10:1 (Reagent:Peroxide by weight) | Chemical Neutralization | [4] |
| Reaction Temperature | 30-40°C | Chemical Neutralization | [7] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound, NOT MORE THAN 72% IN SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. nj.gov [nj.gov]
- 3. carlroth.com [carlroth.com]
- 4. This compound | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kawamia.com [kawamia.com]
- 6. otago.ac.nz [otago.ac.nz]
- 7. Disposal of Solvent peroxides [delloyd.50megs.com]
Essential Safety and Operational Guide for Handling Cyclohexanone Peroxide
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with cyclohexanone (B45756) peroxide. Adherence to these guidelines is essential for minimizing risks associated with this hazardous material.
Quantitative Safety Data
For quick reference, the following table summarizes key quantitative data related to the handling and emergency response for cyclohexanone peroxide.
| Parameter | Value | Source |
| Spill Isolation Distance | 50 meters (150 feet) | [1] |
| Fire Isolation Distance | 800 meters (0.5 miles) | [1] |
| Oral Toxicity (LD50, Rat) | 1.08 g/kg (for 60% solution with dimethyl phthalate) | [2] |
| Storage Temperature | Below 30°C, in a cool, dark place | [2] |
| Autoignition Temperature | 757°F (403°C) (for dibutyl phthalate (B1215562) solution) | [3] |
| Flash Point | 315°F (157°C) (for combustible solution in dibutyl phthalate) | [3][4] |
Procedural Guidance for Handling this compound
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates that employers assess hazards and provide appropriate PPE.[1]
-
Eye and Face Protection : Wear chemical splash-resistant safety goggles with side protection or a face shield.[3][4][5] Standard safety glasses are insufficient. An ANSI-approved eyewash station must be immediately accessible (within 10 seconds travel time).[6]
-
Hand Protection : Wear suitable chemical-resistant gloves tested according to EN 374.[7] For routine lab handling where contact is unlikely, exam-style nitrile gloves (minimum 4mil thickness) are generally adequate.[6] If significant skin contact is likely, a more robust utility-grade glove should be worn over the nitrile gloves.[6]
-
Body Protection : A lab coat is mandatory.[6] Long pants and closed-toe shoes are also required.[6] For tasks with a higher risk of splashes or for handling larger quantities, additional protective clothing such as an apron or oversleeves should be used.[3][6]
-
Respiratory Protection : For situations where vapors may be generated, use respiratory protection. An organic gas-proof mask is recommended.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
Handling and Storage Protocols
This compound is unstable and can be sensitive to heat, shock, friction, and contamination.[2][6][8]
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or signs of crystallization, discoloration, or stratification. If any of these are present, do not open the container and contact your institution's Environmental Health & Safety (EHS) department.[6]
-
Store in a cool, dark, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[2][7][9] The storage temperature should be kept below 30°C.[2]
-
Store in the original, sealed, air-impermeable container.[9]
-
Keep away from incompatible materials, including combustibles, plastics, strong oxidizers, reducing agents, amines, acids, alkalis, and heavy metal compounds.[1][2]
-
-
Laboratory Handling :
-
Use only non-sparking tools and equipment, especially when opening and closing containers.[1][5]
-
Ground and bond metal containers during transfer to prevent static discharge.[1][5]
-
Avoid friction, grinding, and impact.
-
Do not distill peroxide-forming chemicals without first testing for the presence of peroxides. Explosions often occur when such materials are distilled to dryness; always leave at least 10-20% of the material as residue.[9]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][7]
-
Emergency and Spill Response
Immediate and correct response to an emergency is critical.
-
Spill Response :
-
Evacuate personnel from the immediate area and control entry.[1]
-
Eliminate all sources of ignition.[1]
-
Wear appropriate PPE, including respiratory protection.
-
For small liquid spills, absorb the material with an inert absorbent like vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like paper towels alone.
-
Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][2] Do not seal the container tightly to allow for the venting of decomposition products.[10]
-
For large spills, try to stop the outflow with earth or sand and collect the material.[2]
-
Ventilate and wash the area after the cleanup is complete.[1]
-
-
Exposure Response :
-
Skin Contact : Immediately remove all contaminated clothing.[5][6] Wash the affected skin with large amounts of soap and water.[1][3] Seek medical attention if irritation occurs.[3][4]
-
Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3][4]
-
Inhalation : Move the person to fresh air.[6] If breathing is difficult, provide respiratory support and seek immediate medical attention.[2]
-
Ingestion : If the person is conscious, have them rinse their mouth and drink a glass of water or milk.[3] Do not induce vomiting.[2] Seek immediate medical attention.[2][3]
-
-
Fire Response :
Disposal Plan
This compound must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[1][11]
-
General Principle : Due to their instability, any out-of-date or off-specification organic peroxides are considered hazardous waste and must be handled by authorized facilities.[11]
-
Solid Formulations : The recommended disposal method for solid organic peroxides is incineration by an approved waste disposal facility.[11] Disposal via dilution is generally not suitable for solid forms due to solubility limitations.[11]
-
Liquid Formulations : For small quantities of liquid formulations, dilution followed by incineration is the preferred method.[11]
-
Slowly add the organic peroxide to a suitable solvent like Fuel Oil #2 or another non-flammable hydrocarbon.
-
Agitate gently to ensure mixing.
-
The goal is to dilute the active oxygen content to less than 1%.[11]
-
-
Contaminated Materials : All materials used for spill cleanup (absorbents, PPE, etc.) must also be collected and disposed of as hazardous waste.[10]
Operational Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from procurement to disposal, including emergency contingencies.
Caption: Workflow for safe handling of this compound.
References
- 1. nj.gov [nj.gov]
- 2. kawamia.com [kawamia.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. This compound | C12H22O5 | CID 6521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. carlroth.com [carlroth.com]
- 8. This compound, NOT MORE THAN 90%, WITH NOT LESS THAN 10% WATER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. rmu.edu [rmu.edu]
- 10. americanchemistry.com [americanchemistry.com]
- 11. arkema.com [arkema.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
